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5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] Documentation Hub

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  • Product: 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]
  • CAS: 64179-40-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]

Abstract: This technical guide provides a comprehensive overview of a proposed synthetic route for 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane], a specialized heterocyclic compound with potential applications in medic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of a proposed synthetic route for 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane], a specialized heterocyclic compound with potential applications in medicinal chemistry and materials science. The spiro[1,3-benzodioxole-2,1'-cyclohexane] core is a valuable structural motif, and the incorporation of a nitro group offers a versatile functional handle for further chemical transformations.[1][2] This document outlines the retrosynthetic analysis, a detailed mechanistic rationale for an acid-catalyzed spiroketalization pathway, a complete experimental protocol, and methods for structural validation. The content is designed for researchers, chemists, and drug development professionals seeking to synthesize and utilize this and related compounds.

Introduction and Strategic Overview

The synthesis of complex organic molecules is predicated on the logical and efficient assembly of simpler precursors. The target molecule, 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane], combines three key structural features: a benzodioxole ring system, a spirocyclic center, and a nitro functional group. The benzodioxole moiety is a recognized pharmacophore found in numerous biologically active compounds.[2] The spiroketal architecture imparts a rigid, three-dimensional conformation that is of significant interest in drug design for exploring new regions of chemical space.[3]

The primary synthetic challenge lies in the formation of the spiroketal linkage. This is typically achieved through the reaction of a diol with a ketone. The electron-withdrawing nature of the nitro group on the catechol precursor presents a specific mechanistic consideration, as it decreases the nucleophilicity of the hydroxyl groups, potentially impeding the reaction rate compared to its unsubstituted analogue.[2] This guide proposes a robust synthetic strategy leveraging a classic acid-catalyzed spiroketalization reaction, optimized to overcome this electronic deactivation.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the two C-O bonds of the dioxole ring, revealing the precursor synthons. This analysis directly points to a synthesis strategy involving the condensation of 4-nitrocatechol and cyclohexanone.

G Target 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] Precursors Starting Materials Target->Precursors Spiroketal Disconnection Catechol 4-Nitrocatechol Precursors->Catechol Ketone Cyclohexanone Precursors->Ketone

Figure 1: Retrosynthetic approach for the target molecule.

Proposed Synthetic Pathway: Acid-Catalyzed Spiroketalization

The core of this synthesis is the formation of a ketal from a ketone and a diol. This is a reversible equilibrium-controlled process. To ensure a high yield of the spiroketal product, the reaction equilibrium must be shifted towards the product side. This is most effectively accomplished by the continuous removal of water, a byproduct of the condensation, typically through azeotropic distillation using a Dean-Stark apparatus.

Mechanistic Deep Dive

The reaction proceeds through a well-established, multi-step mechanism initiated by an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid.

  • Protonation of the Carbonyl: The catalyst protonates the carbonyl oxygen of cyclohexanone, significantly increasing the electrophilicity of the carbonyl carbon.

  • First Nucleophilic Attack: A hydroxyl group from 4-nitrocatechol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a protonated hemiketal intermediate.

  • Proton Transfer: A proton is transferred from the newly attached hydroxyl group to one of the existing hydroxyls on the former carbonyl carbon.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group, generating a resonance-stabilized oxocarbenium ion.

  • Intramolecular Cyclization: The second hydroxyl group of the catechol derivative attacks the electrophilic carbon of the oxocarbenium ion in an intramolecular fashion.

  • Deprotonation: The final step is the deprotonation of the remaining oxonium ion, regenerating the acid catalyst and yielding the final 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] product.

G cluster_start Step 1: Activation cluster_attack1 Step 2-3: Hemiketal Formation cluster_water_elim Step 4-5: Water Elimination & Cyclization cluster_final Step 6: Deprotonation reactant reactant intermediate intermediate product product catalyst catalyst Cyclohexanone Cyclohexanone Activated_Ketone Protonated Cyclohexanone Cyclohexanone->Activated_Ketone + H+ H_plus1 H+ Hemiketal Protonated Hemiketal Activated_Ketone->Hemiketal + Catechol Catechol 4-Nitrocatechol Oxocarbenium Oxocarbenium Ion Hemiketal->Oxocarbenium - H₂O Protonated_Spiro Protonated Spiroketal Oxocarbenium->Protonated_Spiro Intramolecular Attack Product Final Product Protonated_Spiro->Product - H+ H_plus2 H+

Figure 2: Step-wise mechanism of acid-catalyzed spiroketalization.

Detailed Experimental Protocol

This protocol is a self-validating system designed for the synthesis of approximately 10 mmol of the target compound. All operations should be conducted in a well-ventilated fume hood.

Reagents and Equipment
Reagent/EquipmentQuantity/SpecificationPurpose
4-Nitrocatechol1.55 g (10.0 mmol)Starting Material
Cyclohexanone1.08 mL (10.5 mmol)Starting Material
p-Toluenesulfonic acid monohydrate95 mg (0.5 mmol)Acid Catalyst
Toluene100 mLReaction Solvent
Saturated Sodium Bicarbonate (aq.)50 mLNeutralization
Brine (Saturated NaCl aq.)50 mLWashing
Anhydrous Magnesium Sulfate~5 gDrying Agent
Ethyl AcetateAs neededExtraction/Recrystallization
HexanesAs neededRecrystallization
250 mL Round-bottom flask1Reaction Vessel
Dean-Stark Apparatus & Condenser1 setWater Removal
Magnetic Stirrer & Stir Bar1Agitation
Heating Mantle1Heating
Separatory Funnel1 (250 mL)Liquid-Liquid Extraction
Rotary Evaporator1Solvent Removal
Step-by-Step Procedure
  • Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.

  • Charging the Flask: To the flask, add 4-nitrocatechol (1.55 g), toluene (100 mL), cyclohexanone (1.08 mL), and p-toluenesulfonic acid monohydrate (95 mg).

  • Reaction Execution: Heat the mixture to reflux using a heating mantle. The toluene will begin to boil and co-distill with the water formed during the reaction. The water will collect in the arm of the Dean-Stark trap. Continue refluxing for 4-6 hours, or until no more water is observed collecting in the trap.

  • Reaction Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst) and 50 mL of brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude solid by recrystallization from a hot ethyl acetate/hexanes solvent system to yield the final product as a crystalline solid.

Safety Considerations
  • 4-Nitrocatechol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed or inhaled.

  • Toluene: Flammable liquid. Can cause skin, eye, and respiratory irritation. Known reproductive hazard.

  • p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage.

Characterization and Validation

To confirm the identity and purity of the synthesized 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane], a combination of spectroscopic and analytical techniques is essential.

TechniqueExpected Results
¹H NMR Aromatic protons on the benzodioxole ring will show characteristic shifts and coupling patterns influenced by the nitro group. Aliphatic protons of the cyclohexane ring will appear as complex multiplets in the upfield region (~1.5-2.0 ppm).
¹³C NMR A quaternary carbon signal for the spirocyclic center (~110-120 ppm). Distinct signals for the aromatic carbons, with those attached to the nitro and oxygen groups shifted accordingly. Signals for the aliphatic carbons of the cyclohexane ring.
FT-IR Strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹). C-O stretching bands for the dioxole ether linkages (~1250 cm⁻¹ and ~1040 cm⁻¹). Aromatic C-H and aliphatic C-H stretching bands. Absence of a broad O-H stretch (from catechol) and a strong C=O stretch (from cyclohexanone).
Mass Spec (HRMS) The molecular ion peak should correspond to the exact mass of the product (C₁₂H₁₃NO₄).
Melting Point A sharp, defined melting point range, indicating high purity.

Process Optimization and Troubleshooting

  • Low Yield: If the reaction yield is low, the primary cause is likely an incomplete reaction due to the deactivating effect of the nitro group. Strategies to improve the yield include:

    • Increasing the reaction time.

    • Using a stronger acid catalyst, such as concentrated H₂SO₄ (use with caution).

    • Employing a more efficient water-scavenging method, such as adding molecular sieves directly to the reaction flask.

  • Side Product Formation: Potential side reactions could include polymerization or degradation of the starting materials under harsh acidic conditions. If this is observed, consider using a milder catalyst or lowering the reaction temperature and extending the reaction time.

  • Purification Issues: If the product is difficult to crystallize, column chromatography on silica gel using a hexanes/ethyl acetate gradient may be employed as an alternative purification method.

Conclusion

This guide details a logical and robust synthetic strategy for 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] via an acid-catalyzed spiroketalization of 4-nitrocatechol and cyclohexanone. By carefully controlling the reaction conditions, particularly through the efficient removal of water, this method provides a reliable pathway to this valuable chemical intermediate. The detailed protocol and characterization data serve as a comprehensive resource for researchers in organic synthesis, enabling further exploration of the chemical and biological properties of this class of compounds.

References

  • Angewandte Chemie International Edition. (2021). Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. [Link]

  • PubMed. (2021). Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. [Link]

  • Molecules. (n.d.). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. [Link]

  • ResearchGate. (2023). Postulated mechanism for the spiroketal formation. [Link]

  • PubMed Central. (2025). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. [Link]

  • Oriental Journal of Chemistry. (n.d.). Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. [Link]

  • MySkinRecipes. (n.d.). 5-nitrospiro[1,3-benzodioxole-2,1'-cyclopentane]. [Link]

  • Atmospheric Chemistry and Physics. (2022). Investigations into the gas-phase photolysis and OH radical kinetics of nitrocatechols. [Link]

  • SIELC Technologies. (2018). Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-. [Link]

  • Molecules. (2025). A New Synthetic Procedure to Spiro[cyclohexane-1,3′-indoline]-2′,4-diones. [Link]

  • The Journal of Physical Chemistry A. (2021). Photochemical Degradation of 4-Nitrocatechol and 2,4-Dinitrophenol in a Sugar-Glass Secondary Organic Aerosol Surrogate. [Link]

  • PubChem. (n.d.). Spiro(1,3-benzodioxole-2,1'-cyclohexane). [Link]

  • National Institutes of Health. (n.d.). Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. [Link]

  • World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]

  • PubMed Central. (n.d.). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. [Link]

  • ResearchGate. (n.d.). Synthesis of Spirooxindoles by Multicomponent Reactions. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of spiroindolenine–cyclopentenedione skeletons and their chemical behaviours: the first example of a lactone-type spiroindolenine structure. [Link]

  • ResearchGate. (2025). Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. [Link]

  • ChemRxiv. (n.d.). Synthesis of Collinoketones via Biomimetic [6+4] Cycloaddition. [Link]

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Exploratory

An In-depth Technical Guide to 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]

For Researchers, Scientists, and Drug Development Professionals Foreword This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Nitrospiro[1,3-benzod...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]. As a unique molecular scaffold, this compound embodies the structural rigidity of a spirocyclic system with the versatile reactivity of a nitroaromatic moiety. This guide is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into its characteristics and potential for further investigation and application.

Molecular and Physicochemical Profile

5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] is a heterocyclic organic compound characterized by a spiro linkage between a 1,3-benzodioxole and a cyclohexane ring, with a nitro group substituted on the aromatic ring.

PropertyValueSource
CAS Number 64179-40-4N/A
Molecular Formula C₁₂H₁₃NO₄N/A
Molecular Weight 235.24 g/mol N/A
Appearance Predicted: Crystalline solidN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Predicted: Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in alcohols; insoluble in water.N/A

Structural Diagram:

Caption: Chemical structure of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane].

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

  • Formation of the Spirocyclic Core: The parent compound, Spiro[1,3-benzodioxole-2,1'-cyclohexane], can be synthesized via the condensation of catechol with cyclohexanone. This reaction is typically acid-catalyzed.

  • Nitration of the Spirocycle: The subsequent nitration of the spirocyclic core is expected to introduce a nitro group onto the aromatic ring. The directing effects of the dioxole oxygens would favor substitution at the 5-position.

Synthesis_Pathway Catechol Catechol Spiro[1,3-benzodioxole-2,1'-cyclohexane] Spiro[1,3-benzodioxole-2,1'-cyclohexane] Catechol->Spiro[1,3-benzodioxole-2,1'-cyclohexane] + Cyclohexanone (Acid Catalyst) Cyclohexanone Cyclohexanone 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] Spiro[1,3-benzodioxole-2,1'-cyclohexane]->5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] Nitration (HNO₃/H₂SO₄)

Caption: Proposed two-step synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane].

Predicted Spectroscopic Data

In the absence of experimental spectra for the title compound, the following characteristic spectroscopic features can be predicted based on the known properties of related compounds.

Infrared (IR) Spectroscopy:

Aromatic nitro compounds typically exhibit strong characteristic absorption bands.[1][2] The IR spectrum of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] is expected to show:

Wavenumber (cm⁻¹)Vibration
~2930 and ~2850C-H stretching (cyclohexane)
~1520 and ~1340Asymmetric and symmetric NO₂ stretching
~1250 and ~1040C-O-C stretching (dioxole ring)
~800-900Aromatic C-H out-of-plane bending

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the benzodioxole ring, likely in the range of 7.0-8.0 ppm. The chemical shifts will be influenced by the electron-withdrawing nitro group. The protons of the cyclohexane ring will appear as a complex multiplet in the upfield region, typically between 1.5 and 2.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded. The spiro carbon will appear as a quaternary signal, and the carbons of the cyclohexane ring will resonate in the aliphatic region.

Mass Spectrometry (MS):

The electron impact mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 235. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z 189) and NO (m/z 205).[3][4][5] Further fragmentation of the spirocyclic structure is also anticipated.

Reactivity and Potential Applications

The chemical reactivity of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] is dictated by the interplay of its constituent functional groups.

Chemical Reactivity
  • Nitro Group: The nitro group is a versatile functional handle. It can be reduced to an amino group, which can then be further functionalized, opening avenues for the synthesis of a wide array of derivatives. The electron-withdrawing nature of the nitro group also activates the aromatic ring for nucleophilic aromatic substitution reactions.

  • Benzodioxole Ring: The benzodioxole moiety is known to be metabolically labile in biological systems, often undergoing cleavage. This property is sometimes exploited in drug design.

  • Spirocyclic System: The spirocyclic nature of the molecule imparts a rigid, three-dimensional structure. This can be advantageous in drug design for optimizing binding to biological targets.

Potential Applications in Drug Discovery and Materials Science

While there are no specific reported applications for 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane], its structural motifs suggest potential in several areas:

  • Medicinal Chemistry: The spirooxindole scaffold, a related structural class, is present in numerous biologically active compounds with a wide range of therapeutic properties.[6] Furthermore, benzodioxole derivatives have been investigated for various pharmacological activities, including anticancer and anti-inflammatory effects.[6] The nitro group itself is a component of several approved drugs.[7][8][9] This convergence of structural features suggests that 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] and its derivatives could be valuable scaffolds for the development of new therapeutic agents. The related cyclopentane analog is noted as a versatile intermediate for pharmaceuticals and agrochemicals.[6]

  • Materials Science: The presence of the nitro group suggests potential applications in the synthesis of dyes and energetic materials. The rigid spirocyclic core could also be incorporated into polymer backbones to modify their physical properties.

Safety and Handling

Based on available safety data for 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane], it is classified as an irritant.[1] Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Handling: Avoid contact with skin and eyes. Do not inhale dust.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[1]

Conclusion

5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] is a compound with significant potential for further exploration in both academic and industrial research. Its unique combination of a spirocyclic framework and a reactive nitroaromatic system makes it an attractive building block for the synthesis of novel molecules with diverse applications. While detailed experimental data for this specific compound remains limited, this guide provides a solid foundation of its predicted properties, plausible synthetic routes, and potential areas of application, thereby serving as a catalyst for future research endeavors.

References

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  • SIELC Technologies. (2018). Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-. Retrieved from https://sielc.com/compound/spiro-1-3-benzodioxole-2-1-cyclohexane-5-5-dithiobis-6-nitro.html
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    \end{document},3-indoline]-2-one via a Michael–Michael-aldol reaction. ResearchGate. Retrieved from [Link]
    
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Foundational

Spectroscopic data for 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]

An In-Depth Technical Guide to the Spectroscopic and Analytical Profile of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] Abstract This technical guide provides a comprehensive analysis of the spectroscopic characterist...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic and Analytical Profile of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane], a molecule of interest due to its unique spirocyclic framework fused with a nitro-substituted benzodioxole moiety. Benzodioxole derivatives are significant in medicinal chemistry, forming the core of various biologically active compounds[1][2]. This document serves as a foundational resource for researchers in synthetic chemistry, pharmacology, and materials science, offering predicted spectroscopic data based on established principles and analysis of analogous structures. We will delve into the theoretical basis for its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, explain the causality behind the expected spectral features, and provide robust, self-validating experimental protocols for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] incorporates three key structural features: a cyclohexane ring, a 1,3-benzodioxole system, and an electron-withdrawing nitro group on the aromatic ring. The central spiro carbon atom creates a rigid, three-dimensional architecture, which can lead to complex and informative spectroscopic signatures[3][4].

Figure 1: Molecular Structure of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]
PropertyValueSource
Molecular Formula C₁₂H₁₃NO₄-
Molecular Weight 235.24 g/mol -
CAS Number Not available-

Infrared (IR) Spectroscopy Analysis

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The frequency of absorption is characteristic of the bond type and its environment, making it an excellent tool for identifying functional groups.

Predicted IR Spectrum: The presence of the nitro group, aromatic ring, and aliphatic cyclohexane moiety gives rise to several characteristic absorption bands. The conjugation of the nitro group with the benzene ring is expected to shift its characteristic stretches to lower wavenumbers compared to aliphatic nitro compounds[5][6].

Wavenumber (cm⁻¹)IntensityAssignmentRationale & References
3100-3000MediumAromatic C-H StretchTypical for sp²-hybridized C-H bonds on a benzene ring[5].
3000-2850StrongAliphatic C-H StretchAsymmetric and symmetric stretching of CH₂ groups in the cyclohexane ring[5][7].
~1610MediumAromatic C=C StretchBenzene ring skeletal vibrations.
1550-1475StrongAsymmetric NO₂ StretchCharacteristic strong absorption for an aromatic nitro group. This is one of the most diagnostic peaks[6][8][9].
1360-1290StrongSymmetric NO₂ StretchThe second key diagnostic peak for the aromatic nitro group[6][8][10].
1250-1220StrongAsymmetric C-O-C StretchCharacteristic of the aryl-ether linkage in the dioxole ring[11][12].
1050-1020StrongSymmetric C-O-C StretchAnother key feature of the 1,3-benzodioxole system[11][12].
~850MediumNO₂ Scissoring DeformationOften observed in aromatic nitro compounds[9].

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms by measuring the absorption of radiofrequency energy by nuclei in a strong magnetic field.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be complex due to the molecule's asymmetry. The electron-withdrawing nitro group will significantly deshield adjacent protons on the aromatic ring.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale & References
~8.0d1HAr-H (ortho to NO₂)The strong deshielding effect of the nitro group places this proton significantly downfield.
~7.8dd1HAr-H (para to NO₂)Deshielded by the nitro group and coupled to two other aromatic protons.
~7.0d1HAr-H (meta to NO₂)Least affected aromatic proton, appearing most upfield.
1.8-1.5m10HCyclohexane -CH ₂-The ten protons of the cyclohexane ring are chemically non-equivalent and will likely appear as a complex, overlapping multiplet[13].
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 9 distinct signals: 6 for the aromatic carbons (all are unique due to the substitution pattern), 3 for the cyclohexane ring (due to symmetry), and 1 for the spiro carbon.

| Predicted δ (ppm) | Carbon Type | Assignment | Rationale & References | | :--- | :--- | :--- | :--- | :--- | | ~150 | Quaternary | Ar-C -NO₂ | The carbon directly attached to the nitro group is significantly deshielded. | | ~148, ~145 | Quaternary | Ar-C -O | The two carbons of the benzodioxole ring attached to oxygen atoms. | | ~125, ~115, ~110 | Tertiary | Ar-C H | Aromatic methine carbons. Their precise shifts depend on their position relative to the nitro and dioxole groups. | | ~115 | Quaternary | C -spiro | The spiro carbon, a quaternary center linked to two oxygen atoms, is expected in this region. | | ~35 | Secondary | Cyclohexane C H₂ | Carbons of the cyclohexane ring adjacent to the spiro center. | | ~25 | Secondary | Cyclohexane C H₂ | The "meta" carbons of the cyclohexane ring. | | ~23 | Secondary | Cyclohexane C H₂ | The "para" carbon of the cyclohexane ring. |

Mass Spectrometry (MS) Analysis

Principle: In Electron Ionization Mass Spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺•). This ion is often unstable and fragments into smaller, charged ions and neutral radicals. The mass-to-charge ratio (m/z) of the charged fragments is detected, providing information about the molecular weight and structure[14][15].

Molecular Ion: The molecular ion peak (M⁺•) for C₁₂H₁₃NO₄ is expected at m/z = 235 .

Predicted Fragmentation Pathway: The fragmentation of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] is expected to be driven by the stability of the aromatic system and the presence of the nitro and spirocyclic groups.

G M C₁₂H₁₃NO₄⁺• m/z = 235 (Molecular Ion) F1 C₁₂H₁₃O₂⁺ m/z = 189 M->F1 - NO₂ (46 u) F2 C₁₂H₁₃O₃⁺• m/z = 205 M->F2 - NO (30 u) F3 C₆H₃NO₄⁺• m/z = 167 M->F3 - C₆H₁₀ (82 u) (Retro-Diels-Alder) F4 C₆H₃O₃⁺ m/z = 137 F2->F4 - NO (30 u)

Sources

Exploratory

An In-depth Technical Guide to the Formation of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthetic pathway leading to 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane], a molecule of int...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway leading to 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane], a molecule of interest in organic synthesis due to its unique spirocyclic framework and the presence of a nitro group, which makes it a versatile intermediate for the development of more complex compounds, potentially for pharmaceutical and agrochemical applications.[1] The synthesis is a two-step process involving an initial acid-catalyzed spiroketalization followed by an electrophilic aromatic substitution. This document will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and offer insights into the causality behind the procedural choices.

Part 1: The Synthetic Strategy: A Tale of Two Reactions

The formation of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] is not a singular event but a sequence of two distinct and well-established organic transformations:

  • Acid-Catalyzed Spiroketalization: The initial step involves the reaction of catechol (1,2-dihydroxybenzene) with cyclohexanone to form the spiro[1,3-benzodioxole-2,1'-cyclohexane] core. This reaction is a classic example of ketal formation, where a diol is used to protect a ketone, in this case, leading to the formation of a spirocyclic system.

  • Electrophilic Aromatic Nitration: The second step is the nitration of the pre-formed spiro[1,3-benzodioxole-2,1'-cyclohexane]. This is an electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the aromatic ring of the benzodioxole moiety.

The overall synthetic pathway is depicted below:

Overall Synthesis cluster_step1 Step 1: Spiroketalization cluster_step2 Step 2: Nitration Catechol Catechol Spiro Spiro[1,3-benzodioxole-2,1'-cyclohexane] Catechol->Spiro H⁺ catalyst Cyclohexanone Cyclohexanone Cyclohexanone->Spiro H⁺ catalyst Final_Product 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] Spiro->Final_Product Nitrating_Agent HNO₃ / H₂SO₄ Nitrating_Agent->Final_Product

Caption: Overall two-step synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane].

Part 2: Mechanistic Deep Dive

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and ensuring the desired outcome.

Mechanism of Acid-Catalyzed Spiroketalization

The formation of the spiroketal from catechol and cyclohexanone is a reversible acid-catalyzed process. The mechanism proceeds through the following key stages:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., H₂SO₄ or TsOH) protonates the carbonyl oxygen of cyclohexanone, rendering the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Catechol: One of the hydroxyl groups of catechol acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a protonated hemiketal intermediate.

  • Deprotonation and Protonation: A proton is transferred from the attacking hydroxyl group to the other hydroxyl group of the hemiketal. This is often mediated by the solvent or the conjugate base of the acid catalyst.

  • Intramolecular Cyclization: The second hydroxyl group of the catechol moiety then attacks the protonated hydroxyl group, leading to the elimination of a water molecule and the formation of a five-membered ring.

  • Deprotonation: The final step is the deprotonation of the oxonium ion to regenerate the acid catalyst and yield the stable spiroketal product.

Spiroketalization Mechanism reactant1 Cyclohexanone O protonated_ketone Protonated Cyclohexanone O⁺H reactant1->protonated_ketone Protonation reactant2 Catechol OH OH hemiketal Hemiketal Intermediate OH O-Ar-OH reactant2->hemiketal proton H⁺ protonated_ketone->hemiketal Nucleophilic Attack protonated_hemiketal Protonated Hemiketal O⁺H₂ O-Ar-OH hemiketal->protonated_hemiketal Proton Transfer oxonium Oxonium Ion O⁺-Ar-O protonated_hemiketal->oxonium Intramolecular Cyclization water H₂O protonated_hemiketal->water product Spiro[1,3-benzodioxole-2,1'-cyclohexane] oxonium->product Deprotonation

Caption: Mechanism of acid-catalyzed spiroketalization of cyclohexanone and catechol.

Mechanism of Electrophilic Aromatic Nitration

The nitration of the spiro[1,3-benzodioxole-2,1'-cyclohexane] is a classic example of an electrophilic aromatic substitution (EAS) reaction. The reaction proceeds in three main stages:

  • Generation of the Electrophile: Concentrated nitric acid is protonated by a stronger acid, typically sulfuric acid, to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich aromatic ring of the benzodioxole moiety acts as a nucleophile and attacks the nitronium ion. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The formation of this intermediate is the rate-determining step.[2]

  • Rearomatization: A weak base (e.g., H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

Regioselectivity: The methylenedioxy group (-O-CH₂-O-) of the benzodioxole ring is an activating group due to the electron-donating resonance effect of the oxygen atoms. As with other activating groups, it is an ortho, para-director.[3] In the case of spiro[1,3-benzodioxole-2,1'-cyclohexane], the positions ortho to the oxygen atoms are the 4- and 7-positions, while the positions para to the oxygen atoms are the 5- and 6-positions. The directing effect of the dioxole group favors substitution at the 5-position.

Nitration Mechanism nitric_acid Nitric Acid HONO₂ nitronium Nitronium Ion NO₂⁺ nitric_acid->nitronium Generation of Electrophile sulfuric_acid Sulfuric Acid H₂SO₄ sulfuric_acid->nitronium Generation of Electrophile sigma_complex Sigma Complex (Arenium Ion) Resonance Stabilized nitronium->sigma_complex Electrophilic Attack spiro Spiro[1,3-benzodioxole-2,1'-cyclohexane] spiro->sigma_complex Electrophilic Attack product 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] sigma_complex->product Deprotonation (Rearomatization) base HSO₄⁻ / H₂O base->product

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed technical overview of the synthetic pathways leading to 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane], a...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview of the synthetic pathways leading to 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane], a valuable heterocyclic compound in organic synthesis. Its unique spirocyclic framework, incorporating a nitro group, makes it a significant intermediate for the development of novel compounds in pharmaceuticals and agrochemicals.[1] We will explore the core starting materials, reaction mechanisms, and detailed experimental protocols. The discussion emphasizes the strategic choices in synthetic design, offering field-proven insights into the causality behind experimental decisions.

Retrosynthetic Analysis and Core Strategy

The structure of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] logically dissects into two primary building blocks: a catechol moiety and a cyclohexanone ring system. The central spirocyclic linkage is a ketal, formed from the reaction of a ketone (cyclohexanone) and a diol (a catechol derivative).

The presence of the nitro group at the 5-position of the benzodioxole ring presents two primary synthetic strategies:

  • Strategy A: Late-Stage Nitration. This approach involves the initial synthesis of the unsubstituted spiro[1,3-benzodioxole-2,1'-cyclohexane] followed by electrophilic nitration.

  • Strategy B: Early-Stage Nitration. This strategy utilizes a pre-nitrated starting material, specifically 4-nitrocatechol, which is then reacted with cyclohexanone to form the target molecule directly.

This guide will detail both pathways, providing the necessary information for researchers to select the most suitable approach based on starting material availability, scalability, and safety considerations.

Primary Starting Materials: Characterization and Sourcing

The successful synthesis of the target compound hinges on the quality and handling of two key precursors.

Catechol Precursors
PrecursorMolecular FormulaMolar MassKey PropertiesStrategic Use
Catechol C₆H₆O₂110.11 g/mol White to brownish crystalline solid, soluble in water and organic solvents. Prone to oxidation.Strategy A: Used to form the initial spirocycle, which is subsequently nitrated.
4-Nitrocatechol C₆H₅NO₄155.11 g/mol Yellowish crystalline solid. The nitro group is a strong electron-withdrawing group.Strategy B: Direct precursor for the final product via ketalization.

Expert Insight: Catechol and its derivatives are susceptible to oxidation, often turning dark upon exposure to air and light. It is crucial to use high-purity starting materials and consider performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the formation of colored impurities.[2]

The Ketone Component: Cyclohexanone
PrecursorMolecular FormulaMolar MassKey Properties
Cyclohexanone C₆H₁₀O98.14 g/mol Colorless oily liquid with a peppermint-like odor. A versatile and widely available industrial chemical.

Cyclohexanone is a staple in organic synthesis and is readily available from major chemical suppliers. Its purity is typically sufficient for this reaction, though distillation can be performed if needed.

Synthetic Pathways and Experimental Protocols

The core of the synthesis is the acid-catalyzed ketalization reaction. This reaction involves the nucleophilic attack of the catechol's hydroxyl groups on the electrophilic carbonyl carbon of cyclohexanone.[3]

Diagram: General Ketalization Mechanism

G Cyclohexanone Cyclohexanone Protonated_Ketone Protonated Cyclohexanone (Activated Carbonyl) Cyclohexanone->Protonated_Ketone Protonation H_plus H⁺ (Acid Catalyst) H_plus->Protonated_Ketone Protonated_Hemiketal Protonated Hemiketal H_plus->Protonated_Hemiketal Hemiketal Hemiketal Intermediate Protonated_Ketone->Hemiketal Nucleophilic Attack Catechol Catechol Derivative Catechol->Hemiketal Hemiketal->Protonated_Hemiketal Protonation Carbocation Carbocation Intermediate Protonated_Hemiketal->Carbocation Loss of H₂O H2O H₂O Protonated_Hemiketal->H2O Spiro_Product Spiro[1,3-benzodioxole-2,1'-cyclohexane] Derivative Carbocation->Spiro_Product Intramolecular Cyclization G Catechol Catechol Step1 Step 1: Acid-Catalyzed Ketalization Catechol->Step1 Cyclohexanone Cyclohexanone Cyclohexanone->Step1 Spiro_Intermediate Spiro[1,3-benzodioxole- 2,1'-cyclohexane] Step1->Spiro_Intermediate Step2 Step 2: Nitration (HNO₃/AcOH) Spiro_Intermediate->Step2 Final_Product 5-Nitrospiro[1,3-benzodioxole- 2,1'-cyclohexane] Step2->Final_Product G Nitrocatechol 4-Nitrocatechol Step1 Direct Ketalization (Acid Catalyst) Nitrocatechol->Step1 Cyclohexanone Cyclohexanone Cyclohexanone->Step1 Final_Product 5-Nitrospiro[1,3-benzodioxole- 2,1'-cyclohexane] Step1->Final_Product

Sources

Exploratory

Theoretical Assessment of the Stability of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]: A Computational Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The stability of a molecular entity is a cornerstone of its viability as a therapeutic agent, industrial chemical, or...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The stability of a molecular entity is a cornerstone of its viability as a therapeutic agent, industrial chemical, or research tool. This guide outlines a comprehensive theoretical framework for evaluating the stability of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane], a molecule combining the rigid, three-dimensional architecture of a spirocycle with the reactive potential of a nitroaromatic system. For professionals in drug development and materials science, understanding a compound's susceptibility to thermal, photochemical, and hydrolytic degradation is paramount for predicting shelf-life, metabolic fate, and potential toxicity. This document provides a first-principles, computational-driven approach to constructing a robust stability profile, detailing the causality behind methodological choices and providing actionable protocols for in silico analysis.

Introduction: The Structural Dichotomy of a Novel Spiro Compound

5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] presents a fascinating case study in molecular stability. Its structure is a hybrid of two distinct chemical motifs:

  • The Spiro[1,3-benzodioxole-2,1'-cyclohexane] Core: Spirocycles, where two rings share a single atom, are of increasing interest in medicinal chemistry. Their rigid, well-defined three-dimensional structure can improve binding affinity to biological targets and enhance physicochemical properties such as solubility and metabolic stability compared to planar aromatic systems.[1] The spiroketal-like linkage in the benzodioxole moiety is particularly noteworthy, as its conformational preferences are governed by subtle stereoelectronic forces.[2]

  • The 5-Nitro Aromatic Group: The nitro group is a powerful electron-withdrawing substituent that significantly influences the electronic properties of the benzene ring. While a versatile functional group in organic synthesis, it is also associated with chemical reactivity and potential instability.[3][4] Nitroaromatic compounds are known to be susceptible to thermal and photochemical degradation and can be metabolically reduced to potentially carcinogenic amines.[3][5]

The central challenge, therefore, is to understand how these two structural features interact to define the overall stability of the molecule. This guide details the theoretical workflow required to dissect these interactions and predict the compound's degradation liabilities.

Part 1: Foundational Stability of the Spirocyclic Core

Before assessing degradation, the inherent conformational stability of the parent spirocycle must be established. The spiro-linkage creates a rigid system, but the cyclohexane ring retains conformational flexibility. The stability of related spiroketals is often dominated by the anomeric effect , a stereoelectronic phenomenon where a lone pair on an oxygen atom donates electron density into an adjacent anti-periplanar σ* orbital of a C-O bond, leading to stabilization.[6] In a spiroketal, conformations that maximize these n→σ* interactions are thermodynamically preferred.[2][7]

A primary theoretical objective is to identify the global minimum energy conformation of the molecule. This serves as the starting point for all subsequent degradation studies.

Protocol 1: Ground State Geometry and Conformational Analysis
  • Initial Structure Generation: Build the 3D structure of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]. Generate plausible initial conformers, primarily by exploring the chair, boat, and twist-boat conformations of the cyclohexane ring.

  • Quantum Mechanical Optimization: Perform geometry optimization for each conformer using Density Functional Theory (DFT). A common and robust choice is the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p).[8][9]

  • Inclusion of Solvent Effects: To simulate realistic conditions, incorporate a solvent model, such as the Polarizable Continuum Model (PCM) or the SMD model, using a solvent relevant to experimental conditions (e.g., water for hydrolytic stability, THF for reaction chemistry).[10]

  • Frequency Calculation: For each optimized structure, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.

  • Energy Comparison: Compare the Gibbs free energies of all confirmed minima. The conformer with the lowest Gibbs free energy is the predicted ground state structure.

cluster_0 Conformational Analysis Workflow Start Initial 3D Structure (Multiple Conformers) DFT_Opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p) + Solvent Model) Start->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Check_Min Imaginary Frequencies? Freq_Calc->Check_Min Discard Discard Structure (Transition State or Higher Order) Check_Min->Discard Yes Local_Min Confirmed Local Minimum Check_Min->Local_Min No Compare Compare Gibbs Free Energies Local_Min->Compare End Global Minimum Energy Ground State Structure Compare->End

Caption: Workflow for determining the ground state geometry.

Part 2: A Theoretical Framework for Degradation Pathway Analysis

With the ground state structure established, we can systematically investigate the primary pathways through which the molecule is likely to degrade. The main liabilities stem from the nitro group and the spiroketal linkage.

Thermal Stability Assessment

Thermal decomposition of nitroaromatic compounds often initiates via the homolytic cleavage of the C–NO₂ bond, which is typically the weakest bond in the molecule.[5][11] Theoretical calculation of Bond Dissociation Energies (BDEs) provides a direct, quantitative measure of the energy required to break specific bonds, thereby identifying the molecule's Achilles' heel.

  • Select Bonds of Interest: Identify key bonds for analysis. The highest priority is the aromatic C–NO₂ bond. Other important bonds include the spirocyclic C-O bonds and representative C-C bonds in the cyclohexane ring.

  • Optimize Radical Fragments: For each bond A-B, perform separate geometry optimizations and frequency calculations on the radical fragments A• and B•, in addition to the parent molecule AB.

  • Calculate BDE: The BDE at 0 K is calculated as:

    • BDE = [E(A•) + E(B•)] - E(AB)

    • Where E is the zero-point corrected electronic energy of each species.

  • Interpret Results: A lower BDE indicates a weaker bond, suggesting a more likely point of initial thermal decomposition.

Photochemical Stability Assessment

Photochemical degradation occurs when a molecule absorbs light, promoting it to an electronically excited state with different reactivity. A theoretical investigation begins by predicting the molecule's UV-Vis absorption spectrum.

  • TD-DFT Calculation: Using the optimized ground state geometry, perform a Time-Dependent Density Functional Theory (TD-DFT) calculation. A functional like ωB97X-D is often suitable for describing electronic excitations.[10]

  • Predict Absorption Maxima: The output will provide the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths (a measure of absorption intensity). This identifies whether the compound is likely to absorb ambient or UV light.

  • Analyze Molecular Orbitals: Examine the molecular orbitals involved in the primary electronic transitions (e.g., HOMO→LUMO). This provides insight into the nature of the excited state (e.g., n→π, π→π) and can suggest likely photochemical reaction pathways, such as the nitro-nitrite rearrangement common in nitroaromatics.[12]

Hydrolytic Stability Assessment

The spiroketal-like linkage is a potential site for hydrolysis, especially under acidic or basic conditions.[13] A computational approach can estimate the kinetic barrier to this process by mapping the reaction pathway and locating the transition state.

  • Define Reactants and Products: For an acid-catalyzed mechanism, the reactants would be the protonated spirocycle and a water molecule. The products would be the ring-opened diol.

  • Locate the Transition State (TS): Use a transition state search algorithm (e.g., Berny optimization with opt=ts) to find the structure of the transition state connecting reactants and products.

  • Confirm the Transition State: A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Calculate Activation Energy: The Gibbs free energy of activation (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactants.

    • ΔG‡ = G(TS) - G(Reactants)

  • Interpretation: A high activation energy suggests the compound is kinetically stable towards hydrolysis, while a low barrier indicates a significant liability.

cluster_1 Integrated Stability Assessment Workflow cluster_thermal Thermal Stability cluster_photo Photochemical Stability cluster_hydrolytic Hydrolytic Stability Ground_State Ground State Structure (from Protocol 1) BDE Calculate BDEs (Protocol 2) Ground_State->BDE TDDFT Simulate UV-Vis Spectrum (TD-DFT, Protocol 3) Ground_State->TDDFT TS_Search Map Hydrolysis Pathway (TS Search, Protocol 4) Ground_State->TS_Search Thermal_Profile Predict Weakest Bond (e.g., C-NO2) BDE->Thermal_Profile Photo_Profile Identify λmax Predict Photoreactivity TDDFT->Photo_Profile Hydro_Profile Calculate Activation Energy (ΔG‡) Assess Kinetic Barrier TS_Search->Hydro_Profile

Caption: A multi-pronged workflow for theoretical stability analysis.

Part 3: Data Synthesis and Integrated Stability Profile

The true power of this theoretical approach lies in synthesizing the data from each protocol into a single, coherent stability profile. The results should be presented clearly to allow for direct comparison of liabilities.

Hypothetical Data Summary

The following table illustrates how quantitative data from these theoretical studies can be summarized. The values presented are hypothetical and for illustrative purposes only.

Stability ParameterMethodTargetPredicted ResultImplication
Thermal Stability DFT (BDE Calc.)Aromatic C–NO₂ Bond65 kcal/molModerately stable; C-N bond is the likely point of thermal failure.[11]
Spiro C–O Bond85 kcal/molSpirocycle is thermally robust compared to the nitro-group linkage.
Photochemical Stability TD-DFTUV-Vis Spectrumλₘₐₓ = 310 nm (π→π*)Absorbs in the UV-A/UV-B range; susceptible to photodegradation.[14]
Hydrolytic Stability DFT (TS Search)Acid-Catalyzed HydrolysisΔG‡ = 28 kcal/molHigh kinetic barrier; likely stable to hydrolysis at neutral pH.
Visualizing Predicted Degradation Pathways

A final diagram can consolidate the predicted degradation pathways, providing a clear visual summary of the molecule's potential fate under various stressors.

cluster_products Potential Degradation Products Parent 5-Nitrospiro[1,3-benzodioxole- 2,1'-cyclohexane] Thermal_Prod Spiro-aryl radical + •NO₂ Parent->Thermal_Prod Heat (Δ) (Low BDE of C-NO₂) Photo_Prod Spiro-aryl nitrite isomer and subsequent products Parent->Photo_Prod Light (hν) (UV Absorption) Hydro_Prod Ring-opened 4-nitrobenzene- 1,2-diol derivative Parent->Hydro_Prod H₃O⁺ / H₂O (Hydrolysis)

Caption: Summary of predicted degradation pathways for the title compound.

Conclusion

The theoretical framework presented in this guide provides a robust, efficient, and cost-effective strategy for assessing the stability of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]. By integrating conformational analysis with targeted investigations of thermal, photochemical, and hydrolytic degradation pathways, researchers can build a comprehensive stability profile before committing significant resources to synthesis and experimental testing. This in silico-first approach, grounded in the principles of quantum chemistry, enables the early identification of potential liabilities, guiding the rational design of more stable and effective molecules for applications in drug discovery and beyond. Computational chemistry thus serves as an indispensable tool for de-risking development pipelines and accelerating innovation.[15]

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  • MySkinRecipes. 5-nitrospiro[1,3-benzodioxole-2,1'-cyclopentane].
  • Wikipedia. Anomeric effect.
  • Welsch, M. E., et al. (2016). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 11(12), 1145-1148.

Sources

Foundational

Solubility Profiling of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]: A Methodological Framework for Drug Development

An In-depth Technical Guide Abstract Spirocyclic scaffolds are of increasing importance in medicinal chemistry, offering a unique three-dimensional architecture that can enhance key pharmaceutical properties.[1][2][3] 5-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Spirocyclic scaffolds are of increasing importance in medicinal chemistry, offering a unique three-dimensional architecture that can enhance key pharmaceutical properties.[1][2][3] 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] is a compound of interest, incorporating the rigid spirocyclic core with a polar nitro group, suggesting a complex solubility profile critical to its development potential. Solubility is a cornerstone of drug efficacy, directly influencing bioavailability, formulation, and manufacturability.[4][5] This guide presents a comprehensive, first-principles approach to determining and interpreting the solubility of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] in a range of organic solvents. We detail the theoretical underpinnings based on molecular structure, provide a robust, step-by-step experimental protocol using the gold-standard shake-flask method, and establish a framework for interpreting the resulting data. This document is intended for researchers, chemists, and drug development professionals seeking to establish a rigorous and scientifically sound solubility profile for novel chemical entities.

Introduction: The Strategic Importance of Solubility

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is a critical determinant of success.[5] Poor solubility can lead to low and erratic absorption, insufficient exposure in preclinical toxicity studies, and significant hurdles in developing a stable and effective dosage form.[4][6]

Spirocyclic compounds, characterized by two rings sharing a single atom, are gaining prominence in drug discovery for their ability to confer conformational rigidity and improved three-dimensionality compared to traditional flat aromatic structures.[2][7][8] This unique architecture can enhance binding affinity and metabolic stability.[3][8] The subject of this guide, 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane], embodies this modern approach to molecular design. However, its development is contingent on a thorough understanding of its behavior in various solvent systems.

This guide provides the necessary theoretical and practical framework for systematically evaluating the solubility of this compound, enabling informed decisions in lead optimization, pre-formulation, and process chemistry.

Physicochemical Analysis and Solubility Prediction

The principle of "like dissolves like" serves as our foundational guide, stating that a solute will dissolve best in a solvent that shares similar intermolecular forces.[9][10] An analysis of the molecular structure of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] allows for a qualitative prediction of its solubility.

  • Spiro[1,3-benzodioxole-2,1'-cyclohexane] Core: This large, fused ring system is predominantly nonpolar and hydrophobic. The cyclohexane moiety is purely aliphatic, while the benzodioxole portion is aromatic. This core structure suggests a preference for nonpolar organic solvents that can engage in van der Waals interactions.

  • 5-Nitro Group (-NO₂): The nitro group is a highly polar, strong electron-withdrawing functional group. Its presence introduces a significant dipole moment to the molecule. This polarity suggests that the compound will have favorable interactions with polar aprotic solvents (e.g., DMSO, Acetone) through dipole-dipole forces.[11]

  • Overall Molecular Profile: The molecule presents a dualistic nature: a large nonpolar scaffold appended with a highly polar functional group. This structure predicts poor solubility in highly polar protic solvents like water (where it cannot effectively participate in the hydrogen-bonding network) and in highly nonpolar solvents like hexane (which cannot effectively solvate the polar nitro group). Its optimal solubility is expected in solvents of intermediate to high polarity that can accommodate both the nonpolar surface area and the polar functional group.

Experimental Design: The Shake-Flask Method

To obtain definitive thermodynamic solubility data, the saturation shake-flask method is the universally recognized gold standard.[12][13] It is a robust and reliable technique that measures the equilibrium concentration of a solute in a solvent at a specific temperature.[14][15]

Rationale for Solvent Selection

A diverse panel of solvents is chosen to probe the full range of potential solute-solvent interactions. These solvents are categorized by their polarity and their ability to act as hydrogen bond donors or acceptors.

Solvent ClassExample SolventsPrimary Interactions Probed
Nonpolar n-Hexane, TolueneVan der Waals / London Dispersion Forces
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)Dipole-Dipole Interactions
Polar Protic Methanol (MeOH), Ethanol (EtOH)Hydrogen Bonding, Dipole-Dipole
Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

Materials:

  • 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or glass tubes with PTFE-lined screw caps

  • Orbital shaker with temperature control (e.g., 25 °C ± 1 °C)

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

Procedure:

  • Preparation of Slurries:

    • Add an excess amount of solid 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] to a pre-weighed vial. The excess is critical to ensure a saturated solution is formed, with undissolved solid remaining at equilibrium. A general rule is to add at least 2-3 times the estimated amount needed for saturation.

    • Record the exact mass of the compound added.

    • Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

    • Prepare each solvent system in triplicate to ensure reproducibility.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the slurries for a minimum of 24 hours. This duration is typically sufficient for most organic compounds to reach equilibrium.[16] For compounds with slow dissolution kinetics, a 48- or 72-hour study may be necessary. A preliminary time-to-equilibrium study is recommended for novel compounds.[17]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for at least 1 hour to let larger particles settle.

    • To remove all undissolved solids, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

    • Alternative: Filter the supernatant through a 0.22 µm syringe filter compatible with the solvent. The first few drops should be discarded to saturate the filter membrane and avoid adsorption effects.

  • Quantification:

    • Carefully aspirate a known volume of the clear supernatant.

    • Dilute the supernatant with an appropriate solvent (often the same solvent or a mobile phase component for HPLC) to a concentration that falls within the linear range of the analytical instrument. A precise dilution factor is crucial.

    • Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectroscopy method.

    • Prepare a calibration curve using standard solutions of known concentrations of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] to quantify the concentration in the diluted samples.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination process.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Weigh excess solid (Compound) B Add precise volume of solvent A->B Triplicate setup C Agitate at constant T (e.g., 25°C for 24-48h) A->C D Centrifuge or Filter (0.22 µm) C->D E Dilute supernatant D->E F Analyze via HPLC or UV-Vis E->F G Calculate concentration vs. calibration curve F->G H H G->H Final Solubility (mg/mL or mol/L)

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

All quantitative results should be compiled into a clear, structured table for easy comparison. The solubility can be expressed in various units, such as mg/mL or mol/L.

Sample Data Table
SolventSolvent ClassPolarity IndexSolubility (mg/mL) @ 25°C (Mean ± SD, n=3)
n-HexaneNonpolar0.1[Experimental Value]
TolueneNonpolar2.4[Experimental Value]
AcetonePolar Aprotic5.1[Experimental Value]
AcetonitrilePolar Aprotic5.8[Experimental Value]
EthanolPolar Protic4.3[Experimental Value]
MethanolPolar Protic5.1[Experimental Value]
Dimethyl SulfoxidePolar Aprotic7.2[Experimental Value]
Interpreting Solubility Trends

The relationship between solvent properties and the measured solubility provides deep insight into the compound's nature.

  • High Solubility in DMSO/Acetone: Would confirm the significant role of the polar nitro group. These polar aprotic solvents are excellent at solvating dipoles without competing for hydrogen bonds.

  • Moderate Solubility in Alcohols (Methanol/Ethanol): Would indicate that while the nitro group can act as a hydrogen bond acceptor, the large nonpolar backbone of the molecule limits its overall compatibility with highly cohesive, hydrogen-bonded solvents.

  • Low Solubility in Hexane/Toluene: Would be expected, as these nonpolar solvents cannot effectively solvate the high-energy nitro group, making the dissolution process energetically unfavorable.

The following diagram conceptualizes the factors influencing solubility.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Sol Solubility Polarity Nitro Group (Polar) Polarity->Sol Favorable in Polar Solvents NonPolar Spiro-Cyclohexane Core (Nonpolar) NonPolar->Sol Favorable in Nonpolar Solvents SolvPol Solvent Polarity SolvPol->Sol Matches solute polarity SolvHbond H-Bonding Capacity SolvHbond->Sol Specific interactions

Sources

Exploratory

An In-Depth Technical Guide to 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]

Abstract: This technical guide provides a comprehensive overview of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane], a specialized organic compound with potential applications as a versatile intermediate in medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane], a specialized organic compound with potential applications as a versatile intermediate in medicinal chemistry and materials science. While direct literature on this specific molecule is limited, this document consolidates its known fundamental properties and presents a scientifically grounded, plausible pathway for its synthesis and characterization. The methodologies are derived from established protocols for analogous structures, providing researchers with a robust framework for its preparation and validation. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering expert insights into the strategic considerations for working with this and related molecular scaffolds.

Core Molecular Identity and Properties

5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] is a heterocyclic compound characterized by a spirocyclic linkage between a 1,3-benzodioxole core and a cyclohexane ring. The presence of a nitro group on the aromatic ring significantly influences its electronic properties and reactivity, making it an intriguing building block for further chemical elaboration.

1.1. Structural and Physical Data

The fundamental properties of the molecule are summarized below. These identifiers are crucial for substance registration, safety data sheet (SDS) management, and analytical characterization.

IdentifierValueSource
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol
CAS Number 64179-40-4
Canonical SMILES C1CCC2(CC1)OC3=CC(=C(C=C3)O2)[O-]N/A
1.2. Molecular Structure Diagram

The 2D structure highlights the key functional moieties: the spiro ketal, the cyclohexane ring, the benzodioxole system, and the electron-withdrawing nitro group.

G cluster_0 Step 1: Nitration cluster_1 Alternative Step 1: Precursor Synthesis start Spiro[1,3-benzodioxole- 2,1'-cyclohexane] precursor 5-Nitrospiro[1,3-benzodioxole- 2,1'-cyclohexane] start->precursor HNO₃ / Acetic Acid product 5-Nitrospiro[1,3-benzodioxole- 2,1'-cyclohexane] catechol 4-Nitrocatechol catechol->product Acid Catalyst (e.g., PTSA) Toluene, Dean-Stark ketone Cyclohexanone ketone->product G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Purity Assessment synthesis Crude Product nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Aliquots for Analysis ms Mass Spectrometry (HRMS) synthesis->ms Aliquots for Analysis ftir FT-IR Spectroscopy synthesis->ftir Aliquots for Analysis hplc HPLC / UPLC nmr->hplc Structure Verified ms->hplc Structure Verified ftir->hplc Structure Verified final final hplc->final Purity >95% Confirmed

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] in the Synthesis of Novel Heterocyclic Scaffolds

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] as a ver...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] as a versatile building block in modern heterocyclic synthesis. This document provides not only detailed, step-by-step protocols but also delves into the mechanistic rationale behind the synthetic transformations, empowering the user to adapt and innovate upon these methodologies.

Introduction: The Strategic Value of Spirocyclic Benzodioxoles in Drug Discovery

The confluence of a spirocyclic framework and a benzodioxole moiety presents a unique topographical and electronic profile that is increasingly sought after in the design of novel therapeutic agents. Spiro-fused ring systems introduce a three-dimensional architecture that can enhance binding affinity and selectivity for biological targets by occupying distinct regions of chemical space.[1][2] The 1,3-benzodioxole unit, a common motif in natural products and pharmaceuticals, often imparts favorable pharmacokinetic properties and can engage in specific interactions with biological macromolecules.[3]

The strategic incorporation of a nitro group onto this scaffold transforms it into a powerful synthetic intermediate. The nitro group is a versatile functional handle that can be readily converted into an amino group, which in turn serves as a nucleophilic anchor for the construction of a wide array of nitrogen-containing heterocycles.[4][5] This guide will elucidate the synthesis of the title compound and its application in the construction of medicinally relevant heterocyclic systems, including benzimidazoles, phenazines, and benzodiazepine analogues.

Synthesis of the Key Building Block: 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]

The synthesis of the title compound is predicated on the acid-catalyzed ketalization of 4-nitrocatechol with cyclohexanone. This reaction forms the spirocyclic core of the molecule.

Proposed Synthetic Pathway

Synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] cluster_reactants cluster_product r1 4-Nitrocatechol p1 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] r1->p1 p-TsOH, Toluene, Dean-Stark plus + r2 Cyclohexanone r2->p1 Benzimidazole_Synthesis cluster_reactants cluster_product r1 5,6-Diaminospiro[1,3-benzodioxole-2,1'-cyclohexane] p1 Spiro[benzimidazole-cyclohexane] Derivative r1->p1 p-TsOH, EtOH, reflux plus + r2 Aromatic Aldehyde (R-CHO) r2->p1 Phenazine_Synthesis cluster_reactants cluster_product r1 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] p1 Spiro[phenazine-cyclohexane] Derivative r1->p1 KOH, Nitrobenzene, heat plus + r2 Aniline r2->p1 Benzodiazepine_Synthesis cluster_reactants cluster_product r1 ortho-Aminobenzophenone Analogue p1 Spiro[benzodiazepine-cyclohexane] Analogue r1->p1 Pyridine, reflux plus + r2 Glycine ethyl ester hydrochloride r2->p1

Sources

Application

Application Notes and Protocols for the Derivatization of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] in Drug Discovery

Abstract These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]. This spirocyclic scaffold, possessing a unique three-dimensional architecture and an electronically versatile nitroaromatic moiety, represents a promising starting point for the development of novel therapeutic agents. This document details the synthesis of the core structure, followed by step-by-step protocols for key chemical transformations, including nitro group reduction and palladium-catalyzed cross-coupling reactions. Furthermore, strategies for the functionalization of the cyclohexane ring are discussed. The overarching goal is to furnish a practical and scientifically grounded resource to empower the exploration of this chemical space for the discovery of new drugs with potential applications in oncology and infectious diseases.

Introduction: The Rationale for Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical matter that can lead to compounds with improved efficacy, selectivity, and pharmacokinetic profiles. Spirocyclic scaffolds have emerged as a particularly attractive class of structures due to their inherent three-dimensionality.[1] Unlike flat, aromatic systems, spirocycles project their substituents into three-dimensional space, which can facilitate more specific and potent interactions with the complex topographies of biological targets.[2] The rigid nature of many spirocyclic systems can also reduce the entropic penalty upon binding, leading to enhanced affinity.[3]

The 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] core combines the desirable attributes of a spirocyclic framework with the versatile chemistry of a nitroaromatic system. The nitro group, while sometimes associated with toxicity, is a key functional handle that can be readily transformed into a variety of other functionalities, serving as a linchpin for library generation.[4] Moreover, nitroaromatic compounds themselves have a long history in medicine, exhibiting a range of biological activities including antibacterial, antiprotozoal, and anticancer effects.[4][5] The benzodioxole moiety is also a common feature in many biologically active natural products and synthetic compounds.[6][7]

This guide will provide a systematic approach to unlock the therapeutic potential of this scaffold through strategic chemical modifications.

Synthesis of the Core Scaffold: 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]

The synthesis of the core scaffold is the essential first step in any drug discovery program based on this molecule. A reliable and scalable route is paramount. The most direct approach involves the acid-catalyzed ketalization of cyclohexanone with 4-nitrocatechol.

Protocol 1: Synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]

This protocol describes the synthesis of the title compound from commercially available starting materials.

Materials:

  • 4-Nitrocatechol

  • Cyclohexanone

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add 4-nitrocatechol (1.0 eq), cyclohexanone (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Solvent Addition: Add toluene to the flask to a concentration of approximately 0.2 M with respect to 4-nitrocatechol.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Quenching: Carefully add saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane].

Expected Outcome: The product should be a crystalline solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

G 4-Nitrocatechol 4-Nitrocatechol Reaction Mixture Reaction Mixture 4-Nitrocatechol->Reaction Mixture Reflux with Dean-Stark Reflux with Dean-Stark Reaction Mixture->Reflux with Dean-Stark Heat Cyclohexanone Cyclohexanone Cyclohexanone->Reaction Mixture PTSA (cat.) PTSA (cat.) PTSA (cat.)->Reaction Mixture Toluene Toluene Toluene->Reaction Mixture 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] Reflux with Dean-Stark->5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] Azeotropic Removal of H2O

Figure 1: Synthetic workflow for the preparation of the core scaffold.

Derivatization Strategies for the Nitroaromatic Ring

The nitro group on the benzodioxole ring is the primary handle for diversification. Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring. The following protocols detail key transformations to generate a library of diverse analogs.

Reduction of the Nitro Group to an Amine

The reduction of the nitro group to a primary amine is a pivotal transformation, as the resulting aniline derivative is a versatile intermediate for a wide array of subsequent reactions, including amide bond formation, sulfonylation, and further cross-coupling reactions. Catalytic hydrogenation is a clean and efficient method for this purpose.[8][9]

This protocol details the reduction of the nitro group using palladium on carbon as a catalyst.

Materials:

  • 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Celite® for filtration

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a suitable hydrogenation vessel, dissolve 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Hydrogenation: Secure the vessel in the hydrogenation apparatus. Purge the system with nitrogen or argon, and then introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 5-Aminospiro[1,3-benzodioxole-2,1'-cyclohexane].

  • Purification: The product can often be used in the next step without further purification. If necessary, it can be purified by column chromatography or recrystallization.

G Nitro Scaffold Nitro Scaffold Reaction Mixture Reaction Mixture Nitro Scaffold->Reaction Mixture Hydrogenation Hydrogenation Reaction Mixture->Hydrogenation H2 (1-4 atm) Pd/C Pd/C Pd/C->Reaction Mixture Solvent (MeOH or EtOH) Solvent (MeOH or EtOH) Solvent (MeOH or EtOH)->Reaction Mixture Filtration Filtration Hydrogenation->Filtration Remove Pd/C Solvent Removal Solvent Removal Filtration->Solvent Removal Amine Product Amine Product Solvent Removal->Amine Product

Figure 2: Workflow for the catalytic hydrogenation of the nitro group.

Palladium-Catalyzed Cross-Coupling Reactions

For further diversification, a halogenated analog of the core scaffold is required. This can be prepared by using a halogenated catechol in the initial synthesis or by direct halogenation of the benzodioxole ring. Assuming the availability of a bromo-substituted precursor, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for introducing a wide range of substituents.[10][11]

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted nitro-spirocycle with an arylboronic acid.[6]

Materials:

  • Bromo-5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] (prepared from 4-bromo-5-nitrocatechol)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial, add the bromo-substituted scaffold (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (2-5 mol%), and base (2.0 eq).

  • Solvent Addition: Add the degassed solvent system.

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas.

  • Reaction: Heat the reaction mixture to 80-120 °C with stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Reagent/ConditionTypical RangeNotes
Palladium Catalyst 2-5 mol%Pd(PPh₃)₄, PdCl₂(dppf), or other suitable catalysts can be used.
Base 2.0-3.0 eqK₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.
Solvent -1,4-Dioxane/water, Toluene/ethanol/water, or DMF are common choices.
Temperature 80-120 °CMicrowave heating can significantly reduce reaction times.

Table 1: Typical conditions for Suzuki-Miyaura coupling.

Following the reduction of the nitro group, the resulting amine can be further functionalized. Alternatively, if a bromo-substituted amine is available, the Buchwald-Hartwig amination can be employed to introduce a variety of amine-based substituents.[5][12][13]

Materials:

  • Bromo-5-Aminospiro[1,3-benzodioxole-2,1'-cyclohexane]

  • Amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos or BINAP)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Glovebox or Schlenk line

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the bromo-substituted amine (1.0 eq), palladium catalyst (1-2 mol%), ligand (2-4 mol%), and base (1.2-1.5 eq) in a Schlenk flask.

  • Reagent Addition: Add the amine (1.1 eq) and the anhydrous, degassed solvent.

  • Reaction: Heat the mixture to 80-110 °C with stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Purification: Dry, filter, and concentrate the organic phase. Purify the product by column chromatography.

Derivatization of the Cyclohexane Ring

Functionalization of the saturated spiro-cyclohexane ring offers an alternative vector for structural diversification, allowing for the modulation of physicochemical properties such as lipophilicity and metabolic stability.

Oxidation of the Cyclohexane Ring

Oxidation of the cyclohexane ring can introduce polar functional groups such as hydroxyl or keto groups, which can serve as handles for further derivatization or improve the pharmacokinetic profile of the molecule.[5][14]

While the cyclohexane ring lacks benzylic positions, the carbons adjacent to the spiro-center may exhibit enhanced reactivity. This protocol provides a general method for oxidation that can be adapted for this purpose.

Materials:

  • 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]

  • Oxidizing agent (e.g., potassium permanganate, chromium trioxide)

  • Solvent (e.g., acetone, acetic acid)

  • Quenching agent (e.g., sodium bisulfite)

Procedure:

  • Reaction Setup: Dissolve the starting material in a suitable solvent in a round-bottom flask.

  • Oxidant Addition: Slowly add the oxidizing agent at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction: Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction with a suitable quenching agent.

  • Extraction and Purification: Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

Note: This reaction may result in a mixture of products, and optimization of reaction conditions is likely necessary.

Biological Evaluation: In Vitro Screening Protocols

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following are standard protocols for initial in vitro screening for anticancer and antibacterial activity.

In Vitro Anticancer Activity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

In Vitro Antibacterial Activity Screening

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to a specific concentration

  • Positive control antibiotic (e.g., gentamicin)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] scaffold presents a compelling starting point for the design and synthesis of novel drug candidates. Its unique three-dimensional structure and the chemical versatility of the nitroaromatic moiety provide a rich platform for generating diverse chemical libraries. The protocols detailed in these application notes offer a robust framework for the synthesis of the core structure and its subsequent derivatization through well-established and reliable chemical transformations. By systematically exploring the chemical space around this scaffold and employing the outlined in vitro screening methodologies, researchers can effectively probe its potential for yielding new therapeutic agents in areas of significant unmet medical need, such as oncology and infectious diseases.

References

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Khan, F., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]

  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. [Link]

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  • National Institutes of Health. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. [Link]

  • MDPI. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. [Link]

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  • EMAN RESEARCH PUBLISHING. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. [Link]

  • ResearchGate. (n.d.). Oxidation of different substituted cyclohexane derivatives selected for...[Link]

  • National Institutes of Health. (2017). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. [Link]

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  • ResearchGate. (2018). Design, Synthesis and Anticancer Evaluation of Spiro [cyclohexane-1,1′-indene]-2,5-diene Analogues. [Link]

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  • National Institutes of Health. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]

  • ResearchGate. (2022). Synthesis and Antitumor and Antibacterial Properties of 3-Benzyl-Spiro[Benzo[h]Quinazoline-5,1′-Cycloheptane]-4(6H)-One Derivatives. [Link]

  • National Institutes of Health. (2023). Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. [Link]

  • Semantic Scholar. (2021). Design, synthesis and anticancer activity of functionalized spiro-quinolines with barbituric and thiobarbituric acids. [Link]

  • PubMed. (2010). Synthesis and antibacterial activity of C-12 pyrazolinyl spiro ketolides. [Link]

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  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

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Method

The Strategic Role of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] in Agrochemical Discovery: Applications and Synthetic Protocols

Introduction: Unlocking New Potential in Agrochemicals The relentless pursuit of novel, effective, and environmentally conscious agrochemicals is a cornerstone of modern agricultural science. In this context, the molecul...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Potential in Agrochemicals

The relentless pursuit of novel, effective, and environmentally conscious agrochemicals is a cornerstone of modern agricultural science. In this context, the molecular architecture of candidate compounds plays a pivotal role in determining their biological activity and selectivity. Spirocyclic systems, characterized by their unique three-dimensional structures, have garnered significant attention in pesticide development due to their ability to interact favorably with biological targets and potentially circumvent existing resistance mechanisms.[1][2] Coupled with the privileged benzodioxole scaffold, known for its presence in a multitude of bioactive natural products and synthetic compounds, a powerful platform for agrochemical innovation emerges.[3][4]

This guide details the synthesis and application of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane], a versatile precursor poised for the development of a new generation of fungicides, insecticides, and herbicides. The introduction of a nitro group onto the spiro[1,3-benzodioxole-2,1'-cyclohexane] core provides a critical synthetic handle. This nitro moiety can be readily transformed into an amino group, opening a gateway for a diverse array of chemical modifications and the synthesis of extensive compound libraries for high-throughput screening.

The inherent bioactivity of the benzodioxole nucleus, including demonstrated fungicidal properties and its role as an insecticide synergist, provides a strong rationale for its use as a foundational scaffold in agrochemical design.[1][5] This document provides detailed protocols for the synthesis of the parent spirocycle, its subsequent nitration, and the crucial reduction of the nitro group to the corresponding amine, thereby equipping researchers with the necessary tools to explore this promising class of compounds.

Part 1: Synthesis of the Precursor

The journey to novel agrochemicals begins with the efficient construction of the core molecular framework. The synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] is a two-step process: first, the formation of the spirocyclic ether, followed by the regioselective introduction of the nitro group.

Synthesis of Spiro[1,3-benzodioxole-2,1'-cyclohexane]

The parent spirocycle is synthesized via an acid-catalyzed ketalization reaction between catechol and cyclohexanone. This reaction is a classic example of the formation of a cyclic ketal, which serves as a stable protecting group for the carbonyl function, and in this case, forms our desired spirocyclic core.

G cluster_reactants Reactants Catechol Catechol Product Spiro[1,3-benzodioxole-2,1'-cyclohexane] Catechol->Product Cyclohexanone Cyclohexanone Intermediate Protonated Cyclohexanone Cyclohexanone->Intermediate Protonation Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Acid_Catalyst->Cyclohexanone Intermediate->Product Nucleophilic Attack by Catechol Water Water (byproduct) Product->Water

Caption: Synthesis of the spirocyclic core via acid-catalyzed ketalization.

Protocol 1: Synthesis of Spiro[1,3-benzodioxole-2,1'-cyclohexane]

This protocol details the acid-catalyzed reaction of catechol and cyclohexanone to form the spiro[1,3-benzodioxole-2,1'-cyclohexane] scaffold.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Catechol110.1111.0 g0.1
Cyclohexanone98.149.8 g (10.3 mL)0.1
p-Toluenesulfonic acid (p-TsOH)172.200.5 g-
Toluene-150 mL-

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Charging the Flask: Add catechol (11.0 g, 0.1 mol), cyclohexanone (9.8 g, 0.1 mol), p-toluenesulfonic acid (0.5 g), and toluene (150 mL) to the flask.

  • Reaction: Heat the mixture to reflux. The azeotropic removal of water will commence, and the water will collect in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 3-4 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Wash the solution with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to afford pure spiro[1,3-benzodioxole-2,1'-cyclohexane].

Nitration of Spiro[1,3-benzodioxole-2,1'-cyclohexane]

The subsequent step is the regioselective nitration of the spirocycle. The benzodioxole ring is an activated aromatic system, and the ether-like oxygens are ortho-, para-directing. This directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to the oxygen atoms. Due to steric hindrance from the spirocyclic system, substitution at the 5-position is favored.

G Spirocycle Spiro[1,3-benzodioxole-2,1'-cyclohexane] Product 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] Spirocycle->Product Electrophilic Aromatic Substitution Nitrating_Mixture HNO₃ / H₂SO₄ Nitronium_Ion NO₂⁺ (Electrophile) Nitrating_Mixture->Nitronium_Ion Generation Nitronium_Ion->Product

Caption: Electrophilic nitration of the spiro[1,3-benzodioxole-2,1'-cyclohexane] core.

Protocol 2: Synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]

This protocol describes the nitration of the parent spirocycle to introduce the key nitro functionality.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Spiro[1,3-benzodioxole-2,1'-cyclohexane]190.2419.0 g0.1
Acetic Anhydride102.0950 mL-
Nitric Acid (fuming)63.014.5 mL~0.11

Procedure:

  • Cooling: In a 250 mL flask, dissolve spiro[1,3-benzodioxole-2,1'-cyclohexane] (19.0 g, 0.1 mol) in acetic anhydride (50 mL). Cool the solution to 0°C in an ice bath with stirring.

  • Nitrating Agent Addition: Slowly add fuming nitric acid (4.5 mL, ~0.11 mol) dropwise to the cooled solution. Maintain the temperature below 5°C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the mixture at 0°C for 1 hour.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from ethanol to yield pure 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane].

Part 2: Transformation to a Versatile Intermediate

The true synthetic utility of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] lies in the facile reduction of its nitro group to an amine. This transformation yields 5-Aminospiro[1,3-benzodioxole-2,1'-cyclohexane], a key intermediate that can be further functionalized to generate a wide array of derivatives for biological screening.

G Nitro_Precursor 5-Nitrospiro[1,3-benzodioxole- 2,1'-cyclohexane] Amino_Intermediate 5-Aminospiro[1,3-benzodioxole- 2,1'-cyclohexane] Nitro_Precursor->Amino_Intermediate Reduction Reducing_Agent Reducing Agent (e.g., H₂/Pd/C or Fe/AcOH) Reducing_Agent->Nitro_Precursor Derivatives Diverse Agrochemical Candidates (Fungicides, Insecticides, Herbicides) Amino_Intermediate->Derivatives Functionalization

Caption: Reduction of the nitro precursor to the key amino intermediate and subsequent derivatization.

Reduction of the Nitro Group

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. Two robust and widely applicable methods are presented here: catalytic hydrogenation and reduction with iron in acetic acid. The choice of method may depend on the scale of the reaction and the availability of specialized equipment (i.e., a hydrogenation apparatus).

Protocol 3A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is clean and often provides high yields of the desired amine.[7][8][9]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]235.2423.5 g0.1
10% Palladium on Carbon (Pd/C)-1.0 g-
Ethanol-200 mL-
Hydrogen Gas (H₂)---

Procedure:

  • Setup: Place 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] (23.5 g, 0.1 mol) and 10% Pd/C (1.0 g) in a hydrogenation vessel.

  • Solvent Addition: Add ethanol (200 mL) to the vessel.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and shake or stir the mixture at room temperature.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 5-Aminospiro[1,3-benzodioxole-2,1'-cyclohexane], which can be purified by recrystallization or column chromatography if necessary.

Protocol 3B: Reduction using Iron in Acetic Acid

This is a classic and cost-effective method for nitro group reduction that does not require specialized hydrogenation equipment.[2][10][11][12]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]235.2423.5 g0.1
Iron Powder55.8416.8 g0.3
Glacial Acetic Acid-150 mL-

Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] (23.5 g, 0.1 mol) and glacial acetic acid (150 mL).

  • Addition of Iron: With vigorous stirring, add iron powder (16.8 g, 0.3 mol) portion-wise to the mixture. The reaction is exothermic, so control the rate of addition to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture at reflux for 2-3 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water (500 mL).

  • Neutralization: Carefully neutralize the mixture with a concentrated sodium hydroxide solution to a pH of ~8-9.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Part 3: Applications in Agrochemical Development

The 5-Aminospiro[1,3-benzodioxole-2,1'-cyclohexane] intermediate is a launchpad for the synthesis of a wide range of potential agrochemicals. The primary amino group can be readily acylated, alkylated, arylated, or converted into other functional groups, allowing for extensive structure-activity relationship (SAR) studies.

Fungicide Development

The benzodioxole moiety itself is associated with antifungal activity. For instance, nitropropenyl benzodioxole (NPBD) has demonstrated broad-spectrum fungicidal effects.[1][13] By leveraging the 5-amino-spiro[1,3-benzodioxole-2,1'-cyclohexane] core, novel fungicides can be designed. For example, acylation of the amine with various carboxylic acids or sulfonyl chlorides can lead to amides and sulfonamides, respectively, which are common toxophores in fungicidal compounds. Recent studies have shown that 1,3-benzodioxole-pyrimidine derivatives can act as potent succinate dehydrogenase inhibitors (SDHIs), a key mode of action for many commercial fungicides.[14][15]

Insecticide Synergism

Benzodioxole derivatives, such as piperonyl butoxide (PBO), are well-known synergists for insecticides, particularly pyrethroids.[5][16][17][18] They act by inhibiting cytochrome P450 enzymes in insects, which are responsible for metabolizing and detoxifying the insecticide. By incorporating the spiro[1,3-benzodioxole-2,1'-cyclohexane] scaffold into molecules that are co-formulated with existing insecticides, it may be possible to enhance their efficacy, reduce application rates, and combat the development of resistance.

Herbicide Discovery

While the direct herbicidal activity of this specific scaffold is less explored, the spiro-lactam motif has been identified in herbicidally active compounds.[19][20] The 5-amino intermediate can be a starting point for the synthesis of various heterocyclic systems, including spiro-lactams, through multi-step synthetic sequences. This opens an avenue for the discovery of novel herbicidal modes of action.

Conclusion

5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] represents a strategically important and highly versatile precursor for the synthesis of novel agrochemicals. Its straightforward synthesis from readily available starting materials, combined with the ease of transformation of the nitro group into a reactive amino functionality, makes it an attractive platform for generating diverse chemical libraries. The inherent biological relevance of the spirocyclic and benzodioxole motifs provides a strong foundation for the development of new fungicides, insecticide synergists, and potentially herbicides. The protocols and applications detailed in this guide are intended to empower researchers to explore the full potential of this promising chemical scaffold in the ongoing effort to secure global food production.

References

  • The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor. (2022-09-02). National Institutes of Health. Retrieved from [Link]

  • The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor. (2022-09-02). PubMed. Retrieved from [Link]

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Application

Application Notes and Protocols for the Biological Screening of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] Derivatives

Abstract This guide provides a comprehensive framework for the initial biological evaluation of novel compounds derived from the 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] scaffold. The unique structural characteris...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the initial biological evaluation of novel compounds derived from the 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] scaffold. The unique structural characteristics of this class of molecules, combining a rigid spirocyclic core with an electronically significant nitroaromatic moiety, suggest a rich potential for diverse pharmacological activities. Spirocompounds are an important class of organic frameworks with promising anticancer potential, among other activities.[1][2] This document outlines a logical, tiered screening cascade designed to efficiently identify and characterize cytotoxic, antimicrobial, and anti-inflammatory properties. We provide detailed, field-proven protocols for primary and secondary assays, guidance on data interpretation, and the scientific rationale behind the proposed experimental workflow, intended for researchers in drug discovery and medicinal chemistry.

The Rationale for a Tiered Screening Cascade

A hierarchical screening approach is the most resource-efficient strategy for evaluating a new library of chemical compounds. This methodology prioritizes broad, cost-effective primary assays to rapidly identify "hits" and determine effective concentration ranges. These initial results then guide the deployment of more complex, target-specific secondary assays to elucidate the mechanism of action.

Our proposed cascade for 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] derivatives is based on the following structural considerations:

  • Spirocyclic Core: The three-dimensional, conformationally restricted nature of spiro-scaffolds is a privileged motif in medicinal chemistry, known to confer potent and selective biological activity, particularly in oncology.[1][2][3]

  • Nitroaromatic Group: The presence of a nitro group (-NO2) is a well-known pharmacophore in certain classes of antimicrobial and anticancer agents.[4] However, it can also be a liability, associated with non-specific cytotoxicity or mutagenicity.[5][6] Therefore, early assessment of general cytotoxicity is critical.

  • Combined Potential: The fusion of these motifs suggests a strong rationale for prioritizing screening in oncology, infectious diseases, and inflammatory conditions, as pathways in these areas are often intertwined.

The following workflow diagram illustrates the proposed screening strategy.

G Screening Cascade for Novel Spiro-Derivatives cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Triage & Analysis cluster_2 Phase 3: Secondary & Mechanistic Screening cluster_3 Phase 4: Lead Progression Compound_Library Compound Library (5-Nitrospiro Derivatives) Primary_Screening Parallel Primary Assays Compound_Library->Primary_Screening MTT_Assay General Cytotoxicity (MTT Assay) vs. Cancer & Normal Cells Primary_Screening->MTT_Assay MIC_Assay Antimicrobial Activity (Broth Microdilution) vs. G+ & G- Bacteria Primary_Screening->MIC_Assay Analysis Data Analysis & Hit Selection (IC50 / MIC Determination) MTT_Assay->Analysis MIC_Assay->Analysis Secondary_Screening_Header Secondary / Mechanistic Assays Analysis->Secondary_Screening_Header Apoptosis_Assay Apoptosis Induction Assay (e.g., Annexin V/PI) For Anticancer Hits Secondary_Screening_Header->Apoptosis_Assay Selective Cytotoxicity NFkB_Assay Anti-inflammatory Assay (NF-κB Reporter) For All Hits Secondary_Screening_Header->NFkB_Assay All Hits Lead_Candidate Lead Candidate Apoptosis_Assay->Lead_Candidate NFkB_Assay->Lead_Candidate

Caption: A logical workflow for the biological screening of novel compounds.

Primary Screening Protocols

Protocol: General Cytotoxicity Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7] This assay serves a dual purpose: identifying compounds with anticancer potential (selective toxicity to cancer cells) and flagging those with high general toxicity (toxicity to non-cancerous cells).

Materials:

  • Human cancer cell lines (e.g., MCF-7 - breast, HCT116 - colon) and a non-cancerous human cell line (e.g., HEK-293 - embryonic kidney).

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • MTT solution: 5 mg/mL in sterile PBS, filtered.

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.

  • 96-well flat-bottom sterile microplates.

  • Test compounds dissolved in DMSO (e.g., 10 mM stock).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[9] Incubate for another 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in viable cells.[7]

  • Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100-150 µL of solubilization solution (DMSO) to each well.[8]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Compound IDCell LineIC50 (µM)Selectivity Index (SI)¹
Derivative 1MCF-75.211.5
Derivative 1HCT1168.17.4
Derivative 1HEK-29360.0-
DoxorubicinMCF-70.815.0
DoxorubicinHEK-29312.0-
¹ SI = IC50 (non-cancerous cells) / IC50 (cancer cells). A higher SI value indicates greater selectivity for cancer cells.
Protocol: Antimicrobial Activity via Broth Microdilution (MIC Determination)

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] The broth microdilution method is a standardized and efficient way to determine the MIC for a panel of compounds against various bacterial strains.[11][12]

Materials:

  • Bacterial Strains: A Gram-positive (e.g., Staphylococcus aureus) and a Gram-negative (e.g., Escherichia coli) strain.

  • Mueller-Hinton Broth (MHB).[11]

  • Sterile 96-well U-bottom microplates.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[11]

  • Test compounds dissolved in DMSO.

  • Positive control antibiotic (e.g., Ciprofloxacin).

Procedure:

  • Plate Preparation: Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 200 µL of the highest concentration of the test compound (prepared in MHB) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.[11]

  • Controls: Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (MHB only, no bacteria).[11]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.[11]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest compound concentration in which no turbidity (bacterial growth) is observed.[11]

Data Analysis: Record the MIC value for each compound against each bacterial strain.

Compound IDS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)
Derivative 2864
Derivative 3>12816
Ciprofloxacin0.50.015

Secondary & Mechanistic Screening Protocols

Protocol: Anti-inflammatory Potential via NF-κB Reporter Assay

Principle: The Nuclear Factor kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, and cell survival.[13][14] Its dysregulation is linked to chronic inflammatory diseases and cancer.[15] This assay uses a cell line engineered with a reporter gene (e.g., luciferase or β-lactamase) under the control of an NF-κB response element. Upon stimulation (e.g., with TNF-α), the NF-κB pathway is activated, leading to reporter gene expression.[15] Inhibitors of the pathway will prevent this expression.

G Canonical NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR1 Receptor TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_p50_p65 IκBα - p50/p65 (Inactive) IKK->IkBa_p50_p65 Phosphorylates Inhibitor Potential Inhibition Site IKK->Inhibitor p_IkBa P-IκBα (Phosphorylated) IkBa_p50_p65->p_IkBa Proteasome Proteasomal Degradation p_IkBa->Proteasome Targeted for p50_p65 p50/p65 (Active) Proteasome->p50_p65 Releases Nucleus Nucleus p50_p65->Nucleus Translocates to NFkB_RE NF-κB Response Element (DNA) p50_p65->NFkB_RE Binds Transcription Gene Transcription (e.g., IL-6, COX-2) NFkB_RE->Transcription Initiates Inhibitor->p_IkBa

Caption: Inhibition of IKK prevents IκBα phosphorylation and subsequent gene transcription.

Materials:

  • HEK-293 cells stably transfected with an NF-κB-luciferase reporter construct.

  • Complete growth medium.

  • Recombinant human TNF-α (stimulant).

  • Luciferase assay reagent kit.

  • White, opaque 96-well plates suitable for luminescence.

Procedure:

  • Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate at a density that will result in ~90% confluency after 24 hours.

  • Compound Pre-treatment: Add serial dilutions of the test compounds to the cells. Incubate for 1-2 hours.

  • Stimulation: Add TNF-α to all wells (except the unstimulated control) to a final concentration of 10-20 ng/mL.

  • Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading: Remove the medium. Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.

  • Parallel Cytotoxicity Check: It is crucial to run a parallel MTT or similar viability assay under the same conditions to ensure that any decrease in reporter signal is due to pathway inhibition and not simply cell death.

Data Analysis: Normalize the luciferase signal to cell viability. Calculate the percent inhibition of NF-κB activity for each compound concentration relative to the TNF-α stimulated control. Determine the IC50 value.

References

  • Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. (2021). European Journal of Medicinal Chemistry.
  • Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. (2021). European Journal of Medicinal Chemistry.
  • NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors. (n.d.). bioRxiv.
  • Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Deriv
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Mechanisms of action of food bioactive compounds based on network pharmacology. (2025).
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Nutridynamics: mechanism(s) of action of bioactive compounds and their effects. (n.d.). PubMed.
  • MTT assay protocol. (n.d.). Abcam.
  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (n.d.). PubMed Central.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • High-throughput assessment of bacterial growth inhibition by optical density measurements. (n.d.). PubMed Central.
  • G0507 Bacterial Growth Inhibition Assay: Application Notes and Protocols. (n.d.). Benchchem.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PubMed Central.
  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. (2024). ACS Omega.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (2025). Benchchem.
  • NfκBin: A Machine Learning based Method for Screening Nf-κB Inhibitors. (2025). bioRxiv.
  • NIH 2009 Novel Drug Discovery Assay To Identify Inhibitors Of Nfkb Signaling. (n.d.). NIH.
  • NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. (2023). PubMed Central.
  • A Comparative Guide to the Cytotoxicity of Nitroarom
  • Examples of nitroaromatic compounds in clinical trials as antitumor agents. (n.d.).
  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2022). PubMed Central.

Sources

Method

Application Note: High-Fidelity Reduction of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] to its Amine Analogue

Abstract: The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis, providing critical building blocks for pharmaceuticals, agrochemicals, and material...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis, providing critical building blocks for pharmaceuticals, agrochemicals, and materials science. This document provides a comprehensive guide to the chemical reduction of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane], a molecule featuring a sterically demanding spirocyclic system fused to a sensitive benzodioxole ring. We present three robust, field-proven protocols—Catalytic Transfer Hydrogenation, Stannous Chloride Reduction, and Acidic Iron-Mediated Reduction—each validated for efficiency and chemoselectivity. This note is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale and practical insights to ensure reproducible, high-yield synthesis of 5-Aminospiro[1,3-benzodioxole-2,1'-cyclohexane].

Introduction and Strategic Overview

The reduction of the nitro group is one of the most fundamental transformations in organic chemistry.[1][2] The resulting primary aromatic amines are invaluable precursors for a vast array of chemical entities. The target molecule, 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane], incorporates two key structural features that command careful consideration when selecting a reduction methodology:

  • The Spirocyclic Moiety: The bulky cyclohexane ring fused at the C2 position of the benzodioxole introduces significant steric hindrance around the aromatic core. This can influence the approach of reagents to the nitro group and the catalytic surface.

  • The 1,3-Benzodioxole Ring: This moiety, also known as the methylenedioxyphenyl group, is generally stable but can be sensitive to harsh acidic conditions or overly aggressive hydrogenation that could lead to ring opening.[3]

Therefore, the ideal protocol must be potent enough to ensure complete reduction of the nitro group while being selective enough to preserve the integrity of the molecular scaffold. This guide details three distinct and reliable methods, allowing the researcher to choose the most appropriate path based on available equipment, desired scale, and functional group tolerance of other potential substituents.

Mechanistic Underpinnings of Nitro Group Reduction

The conversion of an aromatic nitro group (-NO₂) to an amine (-NH₂) is a six-electron reduction. While the final product is the amine, the reaction proceeds through several key intermediates, primarily the nitroso (-NO) and hydroxylamine (-NHOH) species.[4][5]

Nitro_Reduction_Mechanism Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitrosoarene) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Aniline) Hydroxylamine->Amine +2e⁻, +2H⁺ Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification Start 1. Dissolve Nitro-Spiro Compound Reagents 2. Add Reducing Agents & Solvent Start->Reagents React 3. Heat & Stir (Monitor by TLC) Reagents->React Filter 4. Filter to Remove Solids (Catalyst / Metal Salts) React->Filter Extract 5. Aqueous Wash / Extraction Filter->Extract Dry 6. Dry & Concentrate Extract->Dry Purify 7. Column Chromatography (If Necessary) Dry->Purify Characterize 8. Characterize Pure Product (NMR, MS, etc.) Purify->Characterize

Sources

Application

Application of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] in materials science

Application Notes on 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] in Materials Science Abstract 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] is a unique heterocyclic compound characterized by a rigid spirocyclic fr...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes on 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] in Materials Science

Abstract

5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] is a unique heterocyclic compound characterized by a rigid spirocyclic framework and a reactive nitro functional group. While its primary documented use lies as an intermediate in organic synthesis for pharmaceuticals and agrochemicals, its molecular architecture presents significant, yet largely unexplored, potential within materials science.[1] The presence of the electron-withdrawing nitro group on the aromatic ring, combined with the sterically demanding spiro-acetal structure, suggests applicability in areas such as high-performance polymers, functional dyes, and specialty coatings. This document outlines potential applications and provides detailed, scientifically grounded protocols for the investigation of this compound in a materials context.

Introduction: Rationale for Material Science Applications

The unique combination of a spiro-acetal and a nitroaromatic moiety in 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] provides a compelling basis for its use in advanced materials. The rationale for its potential applications can be broken down as follows:

  • Polymer Chemistry: The rigid spirocyclic core can be incorporated into polymer backbones to enhance thermal stability, increase the glass transition temperature (Tg), and improve mechanical properties by restricting chain mobility. The nitro group can be chemically reduced to an amine, providing a reactive site for subsequent polymer functionalization or for use as a monomer in the synthesis of polyamides and polyimides.

  • Energetic Materials: The nitroaromatic component suggests potential, albeit likely modest, as a component in energetic formulations. While not a primary explosive, it could be investigated as a plasticizer or a component in melt-castable explosives, where thermal stability is a key consideration.

  • Nonlinear Optics (NLO): The molecule possesses a donor-acceptor structure (the benzodioxole as a weak donor and the nitro group as a strong acceptor) which is a common motif in chromophores for second-order nonlinear optical applications. Materials doped with this compound could exhibit frequency doubling (second-harmonic generation).

  • Functional Coatings and Films: The aromatic nature of the compound suggests good compatibility with various resin systems. Its UV-absorbing properties, conferred by the nitroaromatic system, could be exploited in protective coatings.

The following sections will provide detailed protocols for exploring these potential applications.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of the parent spirocycle, Spiro[1,3-benzodioxole-2,1'-cyclohexane], is provided below. The addition of a nitro group is expected to increase the molecular weight, melting point, and polarity.

PropertyValueSource
Molecular FormulaC12H14O2PubChem
Molecular Weight190.24 g/mol PubChem
IUPAC Namespiro[1,3-benzodioxole-2,1'-cyclohexane]PubChem
CAS Number182-55-8PubChem

Note: The properties listed are for the parent compound without the nitro group. Specific data for 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] is limited.

Safety and Handling: 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Protocol 1: Synthesis of Amino-Functionalized Spiro-Monomer for Polyamide Synthesis

This protocol details the reduction of the nitro group of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] to an amine, creating a novel monomer, 5-Aminospiro[1,3-benzodioxole-2,1'-cyclohexane], suitable for step-growth polymerization.

Causality of Experimental Choices
  • Catalyst Selection: Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for the hydrogenation of nitroarenes. It offers high activity and selectivity, minimizing side reactions.

  • Solvent: Ethanol is chosen as the solvent due to its ability to dissolve the starting material and its inertness under the reaction conditions.

  • Hydrogen Source: Hydrogen gas is the classic reducing agent for this transformation. Alternatively, transfer hydrogenation using a source like ammonium formate can be employed for setups where handling hydrogen gas is a concern.

Step-by-Step Methodology
  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet, add 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] (5.0 g, 21.2 mmol).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask and stir to dissolve the starting material.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (0.25 g, 5 mol%) to the reaction mixture.

  • Hydrogenation: Purge the flask with nitrogen gas, followed by hydrogen gas (using a balloon or a controlled flow system). Maintain a positive pressure of hydrogen and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine) indicates reaction completion.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with an additional 20 mL of ethanol.

  • Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-Aminospiro[1,3-benzodioxole-2,1'-cyclohexane].

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Self-Validation and Characterization
  • Yield Calculation: Determine the percentage yield of the purified product.

  • Spectroscopic Analysis: Confirm the structure of the product using:

    • ¹H NMR: Expect the disappearance of the aromatic protons deshielded by the nitro group and the appearance of a broad singlet corresponding to the -NH₂ protons.

    • FT-IR: Look for the disappearance of the characteristic nitro group stretches (~1520 and 1340 cm⁻¹) and the appearance of N-H stretching vibrations (~3400-3300 cm⁻¹).

    • Mass Spectrometry: Confirm the molecular weight of the product.

reduction_workflow start 5-Nitrospiro[1,3-benzodioxole- 2,1'-cyclohexane] in Ethanol catalyst Add 10% Pd/C start->catalyst hydrogenation Hydrogenation (H2 gas) catalyst->hydrogenation monitoring TLC Monitoring hydrogenation->monitoring monitoring->hydrogenation Incomplete filtration Filter through Celite® monitoring->filtration Complete evaporation Solvent Evaporation filtration->evaporation purification Purification evaporation->purification product 5-Aminospiro[1,3-benzodioxole- 2,1'-cyclohexane] purification->product

Caption: Workflow for the synthesis of the amino-functionalized monomer.

Protocol 2: Incorporation into a Polyimide Backbone

This protocol describes a hypothetical procedure for using the di-functionalized derivative of the spiro-compound (assuming a di-amino or di-carboxylic acid derivative is synthesized) to create a high-performance polyimide. For this example, we will assume a "5,6-Diaminospiro[1,3-benzodioxole-2,1'-cyclohexane]" has been prepared.

Rationale for Polyimide Synthesis

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of the rigid spiro-acetal unit is hypothesized to further enhance these properties.

Step-by-Step Methodology
  • Monomer Preparation: In a dry, nitrogen-purged three-neck flask, dissolve 5,6-Diaminospiro[1,3-benzodioxole-2,1'-cyclohexane] (1.0 eq) in anhydrous N-methyl-2-pyrrolidone (NMP).

  • Dianhydride Addition: To the stirred solution, add a stoichiometric amount (1.0 eq) of a commercial dianhydride, such as pyromellitic dianhydride (PMDA), in portions at 0°C.

  • Poly(amic acid) Formation: Allow the reaction to warm to room temperature and stir for 12-24 hours to form the poly(amic acid) precursor. The viscosity of the solution will increase significantly.

  • Film Casting: Cast the viscous poly(amic acid) solution onto a clean glass substrate using a doctor blade to achieve a uniform thickness.

  • Thermal Imidization: Place the cast film in a programmable oven and subject it to a staged curing cycle:

    • 80°C for 2 hours to remove the bulk of the solvent.

    • 150°C for 1 hour.

    • 250°C for 1 hour.

    • 350°C for 1 hour to ensure complete imidization.

  • Film Isolation: Carefully cool the oven to room temperature and peel the resulting polyimide film from the glass substrate.

polyimide_synthesis cluster_solution Poly(amic acid) Formation cluster_curing Thermal Imidization diamine Diamino-Spiro Monomer in NMP dianhydride Add PMDA at 0°C diamine->dianhydride stirring Stir at RT for 12-24h dianhydride->stirring paa_solution Viscous Poly(amic acid) Solution stirring->paa_solution casting Cast Film on Glass paa_solution->casting curing Staged Curing Cycle (80°C to 350°C) casting->curing final_film Polyimide Film curing->final_film

Sources

Method

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] Derivatives

Introduction: Contextualizing the Cytotoxicity Assessment of Novel Spiro Compounds The evaluation of cytotoxic potential is a cornerstone of the drug discovery and chemical safety pipeline.[1][2][3] In vitro cytotoxicity...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing the Cytotoxicity Assessment of Novel Spiro Compounds

The evaluation of cytotoxic potential is a cornerstone of the drug discovery and chemical safety pipeline.[1][2][3] In vitro cytotoxicity assays provide the first critical look into a compound's interaction with living cells, offering essential data on dose-dependent toxicity that guides further development. This document provides a comprehensive guide for assessing the cytotoxicity of a novel class of molecules: 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] derivatives.

These compounds are of interest for their unique spirocyclic architecture. However, the presence of a nitroaromatic moiety necessitates a specific toxicological consideration. Nitroaromatic compounds are often biologically activated through the reduction of the nitro group, a process that can generate reactive nitroso and hydroxylamino intermediates. This bioreductive activation can lead to the production of reactive oxygen species (ROS), inducing oxidative stress and subsequent cellular damage that can trigger apoptotic or necrotic cell death pathways.[4][5][6] Therefore, a robust cytotoxicity assessment must employ a multi-faceted approach, probing various aspects of cellular health to capture the potential mechanisms of action.

This guide is structured to provide researchers, scientists, and drug development professionals with both the foundational principles and detailed, field-proven protocols necessary to conduct a thorough and reliable in vitro cytotoxicity evaluation of these novel derivatives.

Part I: Foundational Concepts in Cytotoxicity Testing

The Rationale of a Multi-Parametric Assay Approach

No single assay can fully capture the complexity of a compound's cytotoxic effect. A scientifically sound assessment relies on a panel of assays that measure different cellular parameters. By integrating data from multiple endpoints, a more complete picture of the toxicological profile emerges. This guide focuses on three distinct, yet complementary, assay principles:

  • Metabolic Viability (Resazurin Assay): Measures the reductive capacity of metabolically active cells. A decrease in this activity is often an early indicator of cellular dysfunction.[7][8]

  • Cell Membrane Integrity (LDH Assay): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon membrane rupture, a hallmark of necrosis or late-stage apoptosis.[9][10][11]

  • Lysosomal Integrity (Neutral Red Uptake Assay): Assesses the ability of viable cells to incorporate and sequester the neutral red dye within their lysosomes. Damage to lysosomal membranes results in an inability to retain the dye.[12][13]

Comparing the IC₅₀ values (the concentration at which 50% of a biological process is inhibited[14]) from these different assays can provide initial mechanistic clues. For instance, a significantly lower IC₅₀ in the Resazurin assay compared to the LDH assay might suggest that the compound primarily causes metabolic impairment rather than immediate membrane lysis.

G cluster_assays Cytotoxicity Assays Probe Different Cellular Endpoints Compound Test Compound Cell Target Cell Compound->Cell interacts with Metabolism Metabolic Activity (Mitochondrial Reductases) Cell->Metabolism affecting Membrane Membrane Integrity (Cytosol Containment) Cell->Membrane affecting Lysosome Lysosomal Integrity (pH Gradient, Membrane) Cell->Lysosome affecting Resazurin Resazurin Assay Metabolism->Resazurin measures LDH LDH Release Assay Membrane->LDH measures NRU Neutral Red Uptake Lysosome->NRU measures

Caption: Multi-parametric approach to cytotoxicity testing.

Strategic Selection of Cell Lines

The choice of cell line is critical for the relevance of the obtained data. The decision should be guided by the intended application of the compounds.[15][16]

  • Cancer vs. Non-cancerous Cells: To assess potential therapeutic selectivity, it is essential to test the compounds on a panel of cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) alongside a non-cancerous control cell line (e.g., HEK293, human embryonic kidney cells, or a fibroblast line like MRC-5).[3][17][18]

  • Tissue of Origin: If the compounds are being developed for a specific indication, cell lines derived from the target tissue should be prioritized.[15]

  • Metabolic Capacity: When studying nitroaromatic compounds, using a cell line with known metabolic capabilities, such as the human liver cancer cell line HepG2, can be advantageous as it may more closely mimic in vivo metabolic activation.

Part II: Core Cytotoxicity Screening Protocols

This section provides detailed, step-by-step protocols. For all assays, it is crucial to perform a preliminary experiment to determine the optimal cell seeding density to ensure that cells are in the logarithmic growth phase and do not become over-confluent during the experiment.[19][20]

Protocol 1: Metabolic Viability via Resazurin Assay

Principle: Resazurin (a blue, non-fluorescent dye) is reduced to the highly fluorescent, pink-colored resorufin by dehydrogenase enzymes in metabolically active cells.[8][21] The fluorescent signal is directly proportional to the number of viable cells. This assay is highly sensitive and less prone to interference than tetrazolium salt-based assays.[7][22]

Materials:

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile filtered)

  • Complete cell culture medium

  • 96-well black, clear-bottom tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Test compounds and a positive control (e.g., Doxorubicin)

  • Fluorescence plate reader (Excitation 530-570 nm, Emission 580-620 nm)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Prepare a cell suspension at the predetermined optimal density and seed 100 µL into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions (typically 2-fold or 10-fold) of the 5-Nitrospiro derivatives in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5% to avoid solvent-induced toxicity.[20]

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include the following controls in triplicate:

    • Vehicle Control: Cells treated with medium containing the same concentration of solvent used for the test compounds.

    • Untreated Control: Cells in culture medium only.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank Control: Wells containing medium but no cells, to measure background fluorescence.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Assay Execution: Add 10 µL of the Resazurin solution to each well (for a final volume of 110 µL).[21]

  • Final Incubation: Return the plate to the incubator for 1-4 hours. The incubation time should be optimized based on the metabolic rate of the cell line.

  • Measurement: Measure the fluorescence intensity using a plate reader with excitation set at ~560 nm and emission at ~590 nm.[22]

Protocol 2: Membrane Integrity via Lactate Dehydrogenase (LDH) Assay

Principle: This colorimetric assay quantitatively measures LDH, a stable enzyme released from cells with damaged plasma membranes.[11] The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product that can be measured by absorbance.[9]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye)

  • 96-well clear, flat-bottom tissue culture plates

  • Lysis Buffer (typically 10X, provided in the kit)

  • Stop Solution (provided in the kit)

  • Absorbance plate reader (490 nm and a reference wavelength of ~680 nm)

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the Resazurin protocol.

  • Control Setup: In addition to the vehicle, untreated, and positive controls, set up a Maximum LDH Release Control . For this, 30-60 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to a set of untreated control wells.

  • Supernatant Transfer: After incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[23]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[23][24]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Gently tap the plate to mix. Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to subtract background absorbance.[24]

Protocol 3: Lysosomal Integrity via Neutral Red Uptake (NRU) Assay

Principle: The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[12] The amount of dye retained is proportional to the number of viable cells.

Materials:

  • Neutral Red (NR) solution (e.g., 50 µg/mL in culture medium, incubated overnight at 37°C and centrifuged to remove crystals)

  • PBS

  • NR Destain Solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)[25]

  • 96-well clear, flat-bottom tissue culture plates

  • Absorbance plate reader (540 nm)

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the Resazurin protocol.

  • Dye Incubation: After the compound treatment period, remove the medium. Add 100 µL of the pre-warmed NR solution to each well. Incubate for 2-3 hours at 37°C, 5% CO₂.[25]

  • Dye Removal and Washing: Carefully remove the NR solution. Gently wash the cells with 150 µL of PBS to remove any unincorporated dye.

  • Dye Extraction: Remove the PBS wash. Add 150 µL of the NR Destain Solution to each well.

  • Solubilization: Place the plate on an orbital shaker for 10-15 minutes to ensure complete extraction and solubilization of the dye.[26]

  • Measurement: Measure the absorbance at 540 nm.

Part III: Data Analysis and Interpretation

Calculation of Percentage Viability

For each assay, the raw data (fluorescence or absorbance) must be corrected by subtracting the average blank/background reading. The percentage of cell viability is then calculated relative to the vehicle control.

Formula: % Viability = [(OD_sample - OD_blank) / (OD_vehicle_control - OD_blank)] * 100

For the LDH assay, cytotoxicity is calculated first: % Cytotoxicity = [(OD_sample - OD_spontaneous_release) / (OD_max_release - OD_spontaneous_release)] * 100 Where OD_spontaneous_release is the reading from untreated cells. Then, % Viability = 100 - % Cytotoxicity.

Determining the IC₅₀ Value

The IC₅₀ is the concentration of a compound that causes a 50% reduction in cell viability. It is the most common metric for comparing the cytotoxic potency of different compounds.[2]

  • Dose-Response Curve: Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope) model.[27][28]

  • IC₅₀ Interpolation: The software will calculate the IC₅₀ value, which is the concentration that corresponds to 50% viability on the fitted curve.[14][29]

G cluster_workflow Data Analysis Workflow RawData Raw Absorbance/ Fluorescence Data CorrectedData Background-Corrected Data RawData->CorrectedData Subtract Blank PercentViability % Viability vs. Vehicle Control CorrectedData->PercentViability Normalize Plot Plot % Viability vs. log[Concentration] PercentViability->Plot Fit Non-linear Regression (Sigmoidal Curve Fit) Plot->Fit IC50 IC50 Value Fit->IC50 Interpolate

Caption: Workflow for calculating IC₅₀ from raw assay data.

Data Presentation

Summarize the calculated IC₅₀ values in a clear, tabular format. This allows for easy comparison of the cytotoxicity of different derivatives across multiple cell lines and assays.

Table 1: Example Cytotoxicity Data for 5-Nitrospiro Derivatives (IC₅₀ in µM)

Compound Cell Line Assay Incubation Time (h) IC₅₀ (µM) ± SD
Derivative 1 HeLa Resazurin 48 12.5 ± 1.3
LDH 48 45.2 ± 3.8
HEK293 Resazurin 48 89.1 ± 7.2
Derivative 2 HeLa Resazurin 48 28.9 ± 2.5
LDH 48 60.7 ± 5.1
HEK293 Resazurin 48 > 100
Doxorubicin HeLa Resazurin 48 0.8 ± 0.1

| | HEK293 | Resazurin | 48 | 5.4 ± 0.6 |

Data are hypothetical and presented as mean ± standard deviation from three independent experiments.

Part IV: Mechanistic Insights from Cytotoxicity Data

The Nitroaromatic Hypothesis: Bioreductive Activation

The toxicity of many nitroaromatic compounds is dependent on their one-electron reduction potential.[30][31] Intracellular reductases can reduce the nitro group (NO₂) to a nitroso (NO) and then a hydroxylamino (NHOH) group. Under aerobic conditions, these intermediates can be re-oxidized back to the parent nitro compound, a futile cycle that generates superoxide radicals (O₂⁻) and leads to significant oxidative stress.

G cluster_pathway Hypothetical Reductive Activation Pathway RNO2 Parent Nitroaromatic (R-NO₂) RNO2_radical Nitro Anion Radical (R-NO₂⁻) RNO2->RNO2_radical + e⁻ RNO2_radical->RNO2 + O₂ RNO Nitroso Intermediate (R-NO) RNO2_radical->RNO + e⁻, + H⁺ Superoxide Superoxide (O₂⁻) RNO2_radical->Superoxide RNHOH Hydroxylamino Intermediate (R-NHOH) RNO->RNHOH + e⁻, + H⁺ ROS Cell Damage / Oxidative Stress RNHOH->ROS can also lead to Reductases Cellular Reductases (e.g., NADPH-cytochrome P450 reductase) Reductases->RNO2_radical Oxygen Oxygen (O₂) Superoxide->ROS

Caption: Potential mechanism of nitroaromatic cytotoxicity.

This hypothesis suggests that the observed cytotoxicity may be linked to the generation of ROS. This can be further investigated using assays that directly measure oxidative stress (e.g., DCFDA assay) or apoptosis (e.g., Annexin V/PI staining).[1][2]

Part V: Troubleshooting Common Issues

Effective troubleshooting is key to generating reliable and reproducible data.[20]

Table 2: Troubleshooting Guide for In Vitro Cytotoxicity Assays

Issue Potential Cause(s) Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; "Edge effect" in 96-well plates.[32] Use a multichannel pipette for consistency. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.[32]
Low Signal / Absorbance Cell density is too low; Insufficient incubation time with the assay reagent; Compound precipitation.[20][32] Perform a cell titration experiment to find the optimal seeding density. Optimize the reagent incubation time for your specific cell line. Check compound solubility in the culture medium.
High Background Signal Microbial contamination (bacteria can reduce resazurin/MTT); Phenol red or serum interference in the medium.[20] Regularly test for mycoplasma and inspect cultures for contamination. Use phenol red-free medium for the assay step. Run a "medium only" blank control.

| IC₅₀ Value Seems Illogical | Curve fit is poor; Data points do not span the full dose-response range (0-100% viability). | Ensure your concentration range is wide enough to capture both the top and bottom plateaus of the curve. Acquire more data points around the suspected IC₅₀. |

References

  • Labbox. Resazurin Cell Viability Assay. [Link]

  • National Toxicology Program. ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. [Link]

  • National Institutes of Health (NIH). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • protocols.io. LDH cytotoxicity assay. [Link]

  • National Toxicology Program (NTP). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. [Link]

  • National Institutes of Health (NIH). Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. Major mechanisms of toxicity of nitroaromatic compounds. [Link]

  • National Institutes of Health (NIH). Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis. [Link]

  • ResearchGate. What cell line should I choose for citotoxicity assays?. [Link]

  • National Institutes of Health (NIH). Highlight report: Cell type selection for toxicity testing. [Link]

  • The Future of Things. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. [Link]

  • Cell Biologics Inc. LDH Assay. [Link]

  • PubMed. Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • RE-Place. Neutral Red Uptake Assay. [Link]

  • DB-ALM. Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. [Link]

  • Bioorganic & Medicinal Chemistry Letters. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • ResearchGate. How can I calculate IC50 for a cytotoxic substance?. [Link]

  • ACS Publications. Nitro-Group-Containing Drugs. [Link]

  • Life Science Applications. Cytotoxicity Assays. [Link]

  • Oxford Academic. Toxicity of Nitro Compounds Toward Hypoxic Mammalian Cells In Vitro: Dependence on Reduction Potential. [Link]

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • CLYTE Technologies. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • ResearchGate. Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. [Link]

  • Environmental Toxicology and Chemistry. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. [Link]

  • Science Gateway. How to calculate IC50. [Link]

  • National Institutes of Health (NIH). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • National Institutes of Health (NIH). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. [Link]

  • ResearchGate. Which cell line to choose for cytotoxicity evaluation of nanomaterials?. [Link]

  • National Institutes of Health (NIH). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. [Link]

  • YouTube. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

  • Chemical Research in Toxicology. Mutagenicity of Nitroaromatic Compounds. [Link]

  • Johner Institute. Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

Sources

Application

The Strategic Utility of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] in the Genesis of Novel Spiro-Heterocycles

Abstract This technical guide delineates the synthesis and versatile applications of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] as a pivotal building block in the construction of diverse and novel spiro-heterocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the synthesis and versatile applications of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] as a pivotal building block in the construction of diverse and novel spiro-heterocyclic scaffolds. The inherent functionalities of this molecule—a sterically demanding spiro-cyclohexane moiety, an electron-rich benzodioxole ring, and a strategically positioned nitro group—render it an exceptional precursor for complex molecular architectures of significant interest in medicinal chemistry and drug discovery. Detailed, field-tested protocols for the synthesis of the title compound and its subsequent transformation into spiro-indoles, spiro-quinolines, and spiro-benzimidazoles via reductive cyclization strategies are presented. The causality behind experimental choices, mechanistic insights, and self-validating protocol designs are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of Spiro-Heterocycles and the Potential of a Unique Precursor

Spiro-heterocycles, characterized by a central spiro atom connecting two rings, represent a privileged structural motif in a vast array of natural products and synthetic pharmaceuticals. Their unique three-dimensional topology often imparts favorable pharmacological properties, including enhanced receptor binding, improved metabolic stability, and novel intellectual property space. The synthesis of these complex structures, however, presents a considerable challenge to the synthetic chemist.

This application note introduces 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] as a versatile and powerful synthon for the efficient construction of a variety of spiro-heterocyclic systems. The strategic placement of the nitro group on the benzodioxole ring system serves as a masked amino group, enabling a range of reductive cyclization reactions to forge new heterocyclic rings fused at the site of the original nitro functionality. The spiro-cyclohexane moiety not only introduces a significant steric and lipophilic component but also fixes the conformation of the benzodioxole ring, potentially influencing the stereochemical outcome of subsequent reactions.

Synthesis of the Key Precursor: 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]

The synthesis of the title compound is a two-step process commencing with the formation of the spiro[1,3-benzodioxole-2,1'-cyclohexane] core, followed by regioselective nitration.

Synthesis of Spiro[1,3-benzodioxole-2,1'-cyclohexane]

The formation of the spiro-benzodioxole is achieved through the acid-catalyzed condensation of catechol and cyclohexanone. This reaction proceeds via the formation of a hemiketal, followed by intramolecular cyclization and dehydration.

Protocol 2.1: Synthesis of Spiro[1,3-benzodioxole-2,1'-cyclohexane]

ReagentMolar Eq.MW ( g/mol )Amount
Catechol1.0110.1111.01 g
Cyclohexanone1.198.1410.80 g
p-Toluenesulfonic acid0.05172.200.86 g
Toluene--100 mL

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add catechol (11.01 g, 100 mmol), cyclohexanone (10.80 g, 110 mmol), p-toluenesulfonic acid (0.86 g, 5 mmol), and toluene (100 mL).

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water (1.8 mL) is collected in the Dean-Stark trap (approximately 4-6 hours).

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford spiro[1,3-benzodioxole-2,1'-cyclohexane] as a white solid.

Causality behind Experimental Choices: The use of a Dean-Stark apparatus is crucial for driving the equilibrium towards the product by removing the water formed during the reaction. p-Toluenesulfonic acid is a cost-effective and efficient acid catalyst for this transformation. An excess of cyclohexanone is used to ensure complete consumption of the more valuable catechol.

Nitration of Spiro[1,3-benzodioxole-2,1'-cyclohexane]

The nitration of the spiro-benzodioxole is a critical step that introduces the versatile nitro functionality. The electron-donating nature of the dioxole ring directs the electrophilic nitration to the 5-position. A mild nitrating agent is employed to prevent over-nitration and side reactions.

Protocol 2.2: Synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]

ReagentMolar Eq.MW ( g/mol )Amount
Spiro[1,3-benzodioxole-2,1'-cyclohexane]1.0190.2419.02 g
Acetic Anhydride--50 mL
Fuming Nitric Acid1.163.014.6 mL
Acetic Acid--50 mL

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve spiro[1,3-benzodioxole-2,1'-cyclohexane] (19.02 g, 100 mmol) in acetic anhydride (50 mL) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid (4.6 mL, 110 mmol) in glacial acetic acid (50 mL) dropwise, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated yellow solid by filtration, wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from ethanol to afford 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] as pale yellow crystals.

Causality behind Experimental Choices: The use of acetic anhydride as a solvent and the low reaction temperature are critical to control the reactivity of the nitric acid and prevent the formation of undesired byproducts. The slow, dropwise addition of the nitrating mixture ensures that the reaction remains exothermic but manageable.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis1 Step 1: Spirocyclization cluster_synthesis2 Step 2: Nitration Catechol Catechol Spirocycle Spiro[1,3-benzodioxole- 2,1'-cyclohexane] Catechol->Spirocycle p-TSA, Toluene, Reflux Cyclohexanone Cyclohexanone Cyclohexanone->Spirocycle Nitro_Spirocycle 5-Nitrospiro[1,3-benzodioxole- 2,1'-cyclohexane] Spirocycle->Nitro_Spirocycle HNO3, Ac2O, 0°C

Figure 1: Synthetic workflow for the preparation of the key precursor.

Application in the Synthesis of Novel Spiro-Heterocycles

The true synthetic utility of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] lies in its ability to undergo reductive cyclization to form a variety of fused heterocyclic systems. The general strategy involves the reduction of the nitro group to an amine, which then participates in an intramolecular cyclization with a suitably introduced or in-situ generated electrophile.

Synthesis of Spiro[indole-6,2'-(1',3'-benzodioxole)] Derivatives

The synthesis of spiro-indoles can be achieved through a reductive cyclization pathway involving the reaction of the corresponding amino-spiro compound with a ketone, followed by an acid-catalyzed cyclization and aromatization (Fischer indole synthesis).

Protocol 3.1: Synthesis of 5-Amino-spiro[1,3-benzodioxole-2,1'-cyclohexane]

ReagentMolar Eq.MW ( g/mol )Amount
5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]1.0235.242.35 g
Tin(II) Chloride Dihydrate4.0225.659.03 g
Ethanol--50 mL
Concentrated HCl--10 mL

Procedure:

  • To a solution of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] (2.35 g, 10 mmol) in ethanol (50 mL), add a solution of tin(II) chloride dihydrate (9.03 g, 40 mmol) in concentrated hydrochloric acid (10 mL).

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture and pour it into a beaker of ice.

  • Basify the mixture with a 10% sodium hydroxide solution until a pH of 10-12 is reached.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Amino-spiro[1,3-benzodioxole-2,1'-cyclohexane], which can often be used in the next step without further purification.

Protocol 3.2: Synthesis of a Spiro-Indole Derivative

ReagentMolar Eq.MW ( g/mol )Amount
5-Amino-spiro[1,3-benzodioxole-2,1'-cyclohexane]1.0205.262.05 g
Acetone1.258.080.70 g
Polyphosphoric Acid (PPA)--20 g

Procedure:

  • To polyphosphoric acid (20 g) at 80 °C, add a mixture of 5-Amino-spiro[1,3-benzodioxole-2,1'-cyclohexane] (2.05 g, 10 mmol) and acetone (0.70 g, 12 mmol).

  • Stir the reaction mixture at 100 °C for 1 hour.

  • Cool the mixture and pour it onto crushed ice.

  • Neutralize with a 10% sodium hydroxide solution and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired spiro-indole derivative.

Mechanistic Insight: The Fischer indole synthesis proceeds through the formation of a phenylhydrazone from the amino-spiro compound and the ketone. This is followed by a[1][1]-sigmatropic rearrangement and subsequent cyclization and aromatization to form the indole ring.

Synthesis of Spiro[quinoline-7,2'-(1',3'-benzodioxole)] Derivatives

The synthesis of spiro-quinolines can be accomplished via a Skraup synthesis, which involves the reaction of the amino-spiro compound with glycerol, an oxidizing agent (often the nitro compound itself), and sulfuric acid.

Protocol 3.3: Synthesis of a Spiro-Quinoline Derivative

ReagentMolar Eq.MW ( g/mol )Amount
5-Amino-spiro[1,3-benzodioxole-2,1'-cyclohexane]1.0205.262.05 g
5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]0.25235.240.59 g
Glycerol3.092.092.76 g
Concentrated Sulfuric Acid--10 mL
Ferrous Sulfate (optional)catalytic151.91-

Procedure:

  • Carefully add concentrated sulfuric acid (10 mL) to a mixture of 5-Amino-spiro[1,3-benzodioxole-2,1'-cyclohexane] (2.05 g, 10 mmol), 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] (0.59 g, 2.5 mmol), and glycerol (2.76 g, 30 mmol). A catalytic amount of ferrous sulfate can be added to moderate the reaction.

  • Heat the mixture gently at first, then more strongly to 120-130 °C for 3 hours.

  • Cool the reaction mixture and cautiously pour it into a large volume of water.

  • Filter to remove any solid impurities and then basify the filtrate with concentrated ammonia solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the spiro-quinoline derivative.

Mechanistic Insight: The Skraup synthesis involves the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the amino-spiro compound. The resulting intermediate cyclizes and is then oxidized to the quinoline. The nitro-spiro compound can act as the in-situ oxidizing agent.

Synthesis of Spiro[benzimidazole-5,2'-(1',3'-benzodioxole)] Derivatives

The synthesis of spiro-benzimidazoles can be achieved by the condensation of the corresponding diamino-spiro compound with a carboxylic acid or its derivative.

Protocol 3.4: Synthesis of 4,5-Diamino-spiro[1,3-benzodioxole-2,1'-cyclohexane]

This requires the dinitration of the starting spirocycle, followed by reduction. The dinitration would likely yield the 5,6-dinitro isomer. The reduction can be performed similarly to Protocol 3.1.

Protocol 3.5: Synthesis of a Spiro-Benzimidazole Derivative

ReagentMolar Eq.MW ( g/mol )Amount
4,5-Diamino-spiro[1,3-benzodioxole-2,1'-cyclohexane]1.0220.282.20 g
Formic Acidexcess46.0320 mL

Procedure:

  • Heat a mixture of 4,5-Diamino-spiro[1,3-benzodioxole-2,1'-cyclohexane] (2.20 g, 10 mmol) and formic acid (20 mL) at reflux for 4 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure spiro-benzimidazole derivative.

Mechanistic Insight: The reaction proceeds via the formation of a formamide with one of the amino groups, followed by intramolecular cyclization and dehydration to form the imidazole ring.

Heterocycle_Synthesis cluster_pathways Reductive Cyclization Pathways Start 5-Nitrospiro[1,3-benzodioxole- 2,1'-cyclohexane] Amino 5-Amino-spiro[1,3-benzodioxole- 2,1'-cyclohexane] Start->Amino Reduction (e.g., SnCl2/HCl) Diamino 4,5-Diamino-spiro[1,3-benzodioxole- 2,1'-cyclohexane] Start->Diamino Further Nitration & Reduction Indole Spiro-Indole Derivative Amino->Indole Ketone, Acid (Fischer) Quinoline Spiro-Quinoline Derivative Amino->Quinoline Glycerol, H2SO4 (Skraup) Benzimidazole Spiro-Benzimidazole Derivative Diamino->Benzimidazole Carboxylic Acid (e.g., HCOOH)

Figure 2: Synthetic pathways to novel spiro-heterocycles.

Conclusion

5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] has been demonstrated to be a highly valuable and versatile precursor for the synthesis of a range of novel spiro-heterocyclic compounds. The protocols detailed herein provide robust and reproducible methods for accessing spiro-indoles, spiro-quinolines, and spiro-benzimidazoles. The strategic combination of the spiro-cyclohexane, benzodioxole, and nitro functionalities in a single molecule opens up a rich area of chemical space for exploration by researchers, scientists, and drug development professionals. The ability to readily access these complex molecular architectures from a common intermediate underscores the power of strategic precursor design in modern synthetic organic chemistry.

References

  • Synthesis of 5-nitro-1,3-benzodioxole. PrepChem.com. [Link]

  • Spiro(1,3-benzodioxole-2,1'-cyclohexane). PubChem. [Link]

  • Synthesis of Indoles by Reductive Cyclization of Nitro Compounds.Various sources on Fischer Indole Synthesis.
  • The Skraup Synthesis of Quinolines.Comprehensive Organic Name Reactions and Reagents. Wiley.
  • Benzimidazole Synthesis.

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Method

Application Notes & Protocols for the Synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]

Document ID: ANPS-20260115-01 Abstract This document provides a comprehensive guide for the synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane], a valuable intermediate in organic synthesis with potential applic...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANPS-20260115-01

Abstract

This document provides a comprehensive guide for the synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane], a valuable intermediate in organic synthesis with potential applications in the development of novel pharmaceuticals and agrochemicals.[1] The synthetic strategy is a two-step process commencing with the acid-catalyzed ketalization of catechol and cyclohexanone to form the spirocyclic core, followed by the regioselective nitration of the aromatic ring. This guide offers detailed, step-by-step protocols, an in-depth discussion of the underlying chemical principles, and guidelines for the characterization of the final product.

Introduction: The Synthetic Rationale

The target molecule, 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane], incorporates two key structural features: a spirocyclic ketal and a nitro-functionalized aromatic ring. Spiro compounds, characterized by two rings sharing a single common atom, are prevalent in natural products and medicinal chemistry, often imparting unique three-dimensional structures that can favorably influence biological activity.[2][3][4] The nitro group is a versatile functional group that can serve as a precursor for a variety of other functionalities, such as amines, or can itself contribute to the biological profile of a molecule.[5]

Our synthetic approach is designed to be efficient and is based on well-established chemical transformations. The synthesis is divided into two primary stages:

  • Stage 1: Formation of the Spirocyclic Ketal. This involves the reaction of a diol (catechol) with a cyclic ketone (cyclohexanone) to form the spiro[1,3-benzodioxole-2,1'-cyclohexane] core. This reaction is a classic example of acetal formation.[2]

  • Stage 2: Electrophilic Aromatic Substitution (Nitration). The formed spiro compound undergoes nitration to introduce a nitro group onto the electron-rich benzodioxole ring. The directing effects of the dioxole group favor substitution at the 5-position.

This document will provide the necessary protocols and theoretical background to successfully execute this synthesis.

Reaction Scheme and Workflow

The overall synthetic pathway is illustrated below:

Synthesis_Workflow cluster_stage1 Stage 1: Ketalization cluster_stage2 Stage 2: Nitration Catechol Catechol Spiro_intermediate Spiro[1,3-benzodioxole-2,1'-cyclohexane] Catechol->Spiro_intermediate  + Cyclohexanone  Acid Catalyst (e.g., p-TSA)  Toluene, Dean-Stark Cyclohexanone Cyclohexanone NitricAcid Nitric Acid AceticAcid Acetic Acid Final_product 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] Spiro_intermediate->Final_product  Nitric Acid  Glacial Acetic Acid  Controlled Temperature Purification Purification (Recrystallization) Final_product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Figure 1: Overall synthetic workflow for 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane].

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times. Nitric acid is a strong oxidizing agent and is corrosive. Handle with extreme care.

Stage 1: Synthesis of Spiro[1,3-benzodioxole-2,1'-cyclohexane]

This stage involves the formation of the spirocyclic ketal via an acid-catalyzed condensation reaction. A Dean-Stark apparatus is employed to remove the water generated during the reaction, thereby driving the equilibrium towards product formation.

Table 1: Reagents and Materials for Stage 1

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
Catechol (1,2-dihydroxybenzene)110.1111.0 g100
Cyclohexanone98.1410.8 mL (10.3 g)105
p-Toluenesulfonic acid (p-TSA)172.200.19 g1.1
Toluene-150 mL-

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add catechol (11.0 g, 100 mmol), cyclohexanone (10.8 mL, 105 mmol), p-toluenesulfonic acid (0.19 g, 1.1 mmol), and toluene (150 mL).

  • Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap (approximately 3-4 hours). The theoretical amount of water to be collected is 1.8 mL.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the p-TSA catalyst, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is typically obtained as an oil or a low-melting solid. Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent such as hexane or ethanol.

Stage 2: Synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]

This stage involves the electrophilic nitration of the spirocyclic intermediate. The reaction temperature must be carefully controlled to prevent the formation of dinitro byproducts.[6]

Table 2: Reagents and Materials for Stage 2

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
Spiro[1,3-benzodioxole-2,1'-cyclohexane]190.249.5 g50
Glacial Acetic Acid-100 mL-
Nitric Acid (70%, d=1.42 g/mL)63.013.9 mL (5.5 g)62.5

Protocol:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve Spiro[1,3-benzodioxole-2,1'-cyclohexane] (9.5 g, 50 mmol) in glacial acetic acid (50 mL).

  • Cool the flask in an ice-water bath to maintain an internal temperature of 10-15 °C.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding nitric acid (3.9 mL) to glacial acetic acid (50 mL). Cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the spiro compound over a period of 30-45 minutes, ensuring the internal temperature does not exceed 20 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

  • Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to litmus paper.

  • Recrystallize the crude product from ethanol to obtain pure 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] as a crystalline solid.

Product Characterization

The final product should be characterized to confirm its identity and purity. The following are expected analytical data:

Table 3: Physicochemical and Spectroscopic Data

Property/TechniqueExpected Value/Observation
Appearance Pale yellow crystalline solid
Melting Point To be determined experimentally.
¹H NMR Aromatic protons will show a characteristic splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The cyclohexyl protons will appear as multiplets in the aliphatic region. The absence of the catechol -OH protons should be confirmed.
¹³C NMR The number of signals should correspond to the number of unique carbon atoms in the molecule. The spiro carbon will have a characteristic chemical shift.
IR (KBr) Characteristic peaks for the nitro group (asymmetric and symmetric stretching around 1520 cm⁻¹ and 1340 cm⁻¹), C-O-C stretching of the dioxole ring, and aromatic C-H stretching.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₃NO₄, MW = 235.24 g/mol ) should be observed.

Discussion and Mechanistic Insights

The synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] is a robust and illustrative example of fundamental organic reactions.

Mechanism cluster_ketalization Ketalization Mechanism cluster_nitration Nitration Mechanism A Cyclohexanone Protonation B Nucleophilic Attack by Catechol A->B C Proton Transfer B->C D Elimination of Water C->D E Intramolecular Cyclization D->E F Deprotonation E->F G Formation of Nitronium Ion (NO₂⁺) H Electrophilic Attack on Benzodioxole Ring G->H I Formation of Sigma Complex H->I J Deprotonation and Restoration of Aromaticity I->J

Figure 2: Key mechanistic steps in the synthesis.

In the first stage, the protonation of the cyclohexanone carbonyl group by p-TSA enhances its electrophilicity, facilitating nucleophilic attack by one of the hydroxyl groups of catechol. Subsequent proton transfers and the elimination of a water molecule lead to a carbocation, which is then attacked by the second hydroxyl group in an intramolecular fashion. The final deprotonation regenerates the acid catalyst and yields the spiro compound.

The second stage is a classic electrophilic aromatic substitution. Nitric acid in the presence of a strong acid (in this case, acting on itself or with a stronger acid if present) generates the highly electrophilic nitronium ion (NO₂⁺). The electron-donating nature of the dioxole oxygen atoms activates the aromatic ring towards electrophilic attack, directing the incoming nitronium ion to the positions ortho and para to the oxygen atoms. Steric hindrance from the spirocyclic system favors substitution at the less hindered 5-position.

Troubleshooting and Optimization

  • Low Yield in Stage 1: Ensure the toluene is dry and the Dean-Stark apparatus is functioning correctly to efficiently remove water. Incomplete removal of water will prevent the reaction from going to completion.

  • Formation of Byproducts in Stage 2: The primary byproduct is the dinitro-substituted compound.[7] To minimize its formation, maintain a low reaction temperature during the addition of the nitrating mixture and use the stoichiometric amount of nitric acid.

  • Purification Challenges: If the final product is difficult to crystallize, column chromatography on silica gel using a hexane/ethyl acetate solvent system can be an effective alternative for purification.

References

  • PrepChem. Synthesis of 5-nitro-1,3-benzodioxole. Available at: [Link]

  • Wikipedia. Spiro compound. Available at: [Link]

  • SIELC Technologies. Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-. Available at: [https://sielc.com/Spiro[1,3-benzodioxole-2,1-cyclohexane],-5,5-dithiobis

  • MySkinRecipes. 5-nitrospiro[1,3-benzodioxole-2,1'-cyclopentane]. Available at: [Link]

  • Beilstein Journals. Syntheses and medicinal chemistry of spiro heterocyclic steroids. Available at: [Link]

  • U.S. Environmental Protection Agency. Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro- - Substance Details. Available at: [Link]

  • U.S. Environmental Protection Agency. Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro- - Substance Details. Available at: [Link]

  • MDPI. A New Synthetic Procedure to Spiro[cyclohexane-1,3′-indoline]-2′,4-diones. Available at: [Link]

  • AIR Unimi. Stereoselective domino reactions in the synthesis of spiro compounds. Available at: [Link]

  • Torres, R. R. (Ed.). (2022).
  • Rios, R. (2012). Enantioselective methodologies for the synthesis of spiro compounds. Chemical Society Reviews, 41(3), 1060-1074.
  • Royal Society of Chemistry. Synthesis, chiroptical properties and absolute configuration of spiro[1,3-benzodioxole-methanocyclooct[b]indole]. Available at: [Link]

  • PubChem. Spiro(1,3-benzodioxole-2,1'-cyclohexane)-2-methylamine, n-(2-(diethylamino)ethyl)-, dimaleate. Available at: [Link]

  • MDPI. Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. Available at: [Link]

  • De Gruyter. Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Available at: [Link]

  • World Researchers Associations. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Available at: [Link]

  • National Institutes of Health. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Available at: [Link]

  • PubMed. Design, synthesis, and biological evaluation of nitroisoxazole-containing spiro[pyrrolidin-oxindole] derivatives as novel glutathione peroxidase 4/mouse double minute 2 dual inhibitors that inhibit breast adenocarcinoma cell proliferation. Available at: [Link]

  • National Institutes of Health. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Available at: [Link]

  • Request PDF. New spiro-fused 2-nitrocyclopropanecarboxylates: Synthesis and structure. Available at: [Link]structure)

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]

Welcome to the technical support center for the synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, fiel...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this two-step synthesis. We will address common challenges, troubleshoot specific experimental issues, and explain the causality behind our recommended protocols. This molecule serves as a valuable intermediate in organic synthesis, particularly in the design of novel heterocyclic compounds for pharmaceutical and agrochemical applications.[1]

The synthesis involves two key transformations: an acid-catalyzed spiroketalization to form the core spiro[1,3-benzodioxole-2,1'-cyclohexane] structure, followed by a regioselective electrophilic nitration of the aromatic ring. Success hinges on precise control over reaction conditions in both stages.

Overall Synthetic Workflow

The synthesis proceeds via two distinct stages:

  • Spiroketalization: Formation of Spiro[1,3-benzodioxole-2,1'-cyclohexane] from catechol and cyclohexanone. This is an equilibrium-driven process requiring careful removal of water to achieve high yields.

  • Nitration: Electrophilic aromatic substitution on the benzodioxole ring to introduce a nitro group, primarily at the 5-position. This step is highly exothermic and demands strict temperature control to prevent side reactions.

G cluster_0 Step 1: Spiroketalization cluster_1 Step 2: Nitration Catechol Catechol Spiroketalization_Reaction Ketal Formation Catechol->Spiroketalization_Reaction Toluene Reflux (Water Removal) Cyclohexanone Cyclohexanone Cyclohexanone->Spiroketalization_Reaction Toluene Reflux (Water Removal) Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Acid_Catalyst->Spiroketalization_Reaction Toluene Reflux (Water Removal) Spirocycle Spiro[1,3-benzodioxole-2,1'-cyclohexane] Nitration_Reaction Electrophilic Aromatic Substitution Spirocycle->Nitration_Reaction 0-5 °C Slow Addition Spiroketalization_Reaction->Spirocycle Nitrating_Agent Nitrating Agent (HNO3/H2SO4) Nitrating_Agent->Nitration_Reaction Final_Product 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] Nitration_Reaction->Final_Product

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Part 1: Spiroketalization Reaction
Question: My yield for the initial spiroketalization is consistently low (<60%). What are the likely causes and how can I improve it?

Low yields in spiroketalization are typically traced back to issues with equilibrium control, catalyst efficiency, or work-up procedures.

Potential Causes & Solutions:

  • Inefficient Water Removal: Ketalization is a reversible reaction that produces water. Failure to remove this water will prevent the reaction from reaching completion.

    • Solution: Employ a Dean-Stark apparatus to azeotropically remove water as it forms. Ensure your solvent (e.g., toluene) is anhydrous to begin with and that the glassware is thoroughly dried.

  • Suboptimal Catalyst: The choice and amount of acid catalyst are critical.

    • Solution: Use a catalytic amount (0.01-0.05 equivalents) of a Brønsted acid like p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA). These are effective for promoting cyclization under thermodynamic control.[2][3] Using too much acid can lead to side reactions or complicate the work-up.

  • Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium.

    • Solution: Ensure the reaction is refluxing adequately to facilitate water removal. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting catechol spot is no longer visible.

  • Product Loss During Work-up: The product can be lost during neutralization and extraction.

    • Solution: After the reaction, cool the mixture and wash it with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Be cautious as CO₂ evolution can cause pressure buildup. Extract the product with a suitable organic solvent like ethyl acetate. Ensure phase separation is clean to avoid losing product in the aqueous layer.

Table 1: Optimizing Spiroketalization Conditions
ParameterStandard ConditionOptimization StrategyRationale
Catalyst p-TsOH (0.02 eq)Screen CSA or a Lewis acidDifferent acids can alter reaction kinetics and equilibrium position.[2]
Solvent TolueneUse cyclohexaneChanges azeotropic properties and reflux temperature.
Water Removal Dean-Stark TrapAdd molecular sieves to the flaskProvides an alternative or supplementary method for water sequestration.
Reaction Time 4-6 hoursMonitor by TLC until completionAvoids premature work-up or unnecessary heating that could degrade the product.
Part 2: Nitration Reaction
Question: The nitration step is producing a dark, tarry mixture with very little of the desired product. What is going wrong?

This is a classic sign of an uncontrolled exothermic reaction, leading to oxidation and decomposition. Nitration is highly exothermic, and precise temperature control is non-negotiable.[4][5]

Potential Causes & Solutions:

  • Poor Temperature Control: The primary culprit is almost always a temperature spike. The heat generated by the reaction accelerates further reaction, creating a dangerous runaway feedback loop.[4]

    • Solution:

      • Maintain a strict internal reaction temperature between 0 °C and 5 °C using an ice-salt bath.

      • Add the nitrating agent very slowly (dropwise) using a dropping funnel. This allows the cooling bath to dissipate the heat generated from each drop before the next is added.[4]

      • Ensure vigorous stirring to prevent localized "hot spots" where reactant concentrations are high.[4]

  • Incorrect Nitrating Agent Stoichiometry or Concentration: Using an overly aggressive nitrating mixture or too large an excess can favor side reactions.

    • Solution: Use a well-defined nitrating mixture, typically concentrated HNO₃ in concentrated H₂SO₄. Start with a modest excess of the nitrating agent (e.g., 1.1 equivalents) and optimize from there. The sulfuric acid protonates the nitric acid, forming the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[6]

  • Formation of Multiple Nitro Isomers/Dinitro Products: The benzodioxole ring is activated, which can lead to the formation of dinitrated byproducts if conditions are too harsh.[7]

    • Solution: Sticking to the low-temperature protocol is key. Milder conditions favor mono-nitration. The 5-position is generally favored due to the ortho, para-directing nature of the ether-like oxygens.

G Start Problem: Low Nitration Yield / Tarring Q1 Was internal temp. maintained at 0-5 °C? Start->Q1 A1_No No Q1->A1_No No Q2 Was nitrating agent added too quickly? Q1->Q2 Yes Sol1 Solution: 1. Use ice-salt bath. 2. Add nitrating agent dropwise. 3. Ensure vigorous stirring. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes Q3 Are multiple spots seen on TLC (impurities)? Q2->Q3 No A2_Yes->Sol1 A3_Yes Yes Q3->A3_Yes Yes Success High Yield of 5-Nitro Product Q3->Success No Sol3 Solution: 1. Reduce equivalents of HNO3. 2. Purify via recrystallization or column chromatography. A3_Yes->Sol3

Caption: Troubleshooting flowchart for the nitration step.

Question: How do I perform a safe and effective work-up for my nitration reaction?

The work-up procedure is critical for both safety and yield.

  • Standard Quenching Procedure: The reaction is quenched by pouring the acidic mixture slowly and carefully onto a large volume of crushed ice with vigorous stirring.[4] This serves two purposes: it rapidly cools the mixture, and it dilutes the strong acids, causing the organic product to precipitate.

  • Isolation: The precipitated solid can be collected by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acids, followed by a wash with a cold, dilute NaHCO₃ solution until the filtrate is neutral. Finally, wash again with cold water.

  • Purification: The crude product is often colored due to minor impurities. Recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) is typically sufficient to yield pure, pale-yellow crystals.[8]

Detailed Experimental Protocols

Protocol 1: Synthesis of Spiro[1,3-benzodioxole-2,1'-cyclohexane]
  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add catechol (1.0 eq), cyclohexanone (1.1 eq), p-toluenesulfonic acid monohydrate (0.02 eq), and toluene (approx. 2 mL per mmol of catechol).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours). Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the catechol spot disappears.

  • Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]

Safety First: This procedure must be performed in a fume hood with appropriate personal protective equipment (lab coat, safety glasses, acid-resistant gloves). Concentrated nitric and sulfuric acids are extremely corrosive.

  • Setup: In a flask, dissolve Spiro[1,3-benzodioxole-2,1'-cyclohexane] (1.0 eq) in glacial acetic acid.[9] Cool the flask in an ice-salt bath to 0 °C with vigorous stirring.

  • Nitrating Agent: In a separate, pre-cooled flask, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid. Allow this mixture to cool back to 0 °C.

  • Reaction: Add the cold nitrating mixture dropwise to the solution of the spirocycle, ensuring the internal temperature does not rise above 5 °C. After the addition is complete, let the mixture stir at 0-5 °C for an additional 30-60 minutes. Monitor by TLC for the disappearance of the starting material.

  • Work-up: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with constant stirring. A pale-yellow solid should precipitate.

  • Isolation & Purification: Collect the solid by vacuum filtration. Wash the filter cake extensively with cold water until the washings are neutral to pH paper. Recrystallize the crude solid from ethanol to obtain the pure 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane].

Mechanism Visualization: Electrophilic Nitration

The core of the nitration step is the generation of the nitronium ion (NO₂⁺) and its subsequent attack on the electron-rich aromatic ring.

Caption: Mechanism of electrophilic aromatic nitration.

References
  • Technical Support Center: Managing Exothermic Reactions During Nitration. Benchchem.
  • Paioti, P. H. S., Ketcham, J. M., & Aponick, A. (2014). Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Organic Letters, 16, 5320-5323.
  • Troubleshooting low yield in 5-Nitrovanillin nitration. Benchchem.
  • Technical Support Center: Optimization of Spiroketalization Reactions. Benchchem.
  • Challenges in spiroketal synthesis and solutions. Benchchem.
  • Spiro[1,3-benzodioxole-2,1'-cyclohexane]. PubChem. Available at: [Link]

  • Synthesis of 5-nitro-1,3-benzodioxole. PrepChem.com. Available at: [Link]

  • 5-nitrospiro[1,3-benzodioxole-2,1'-cyclopentane]. MySkinRecipes.
  • Nitration of Substituted Aromatic Rings and Rate Analysis.
  • NITRATION. vpscience.org.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]

Welcome to the dedicated technical support guide for the purification of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]. This resource is designed for researchers, medicinal chemists, and process development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges associated with isolating this valuable intermediate. We will move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and optimize your purification strategy.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Common Impurities

This section addresses the critical first questions you should ask after your synthesis is complete.

Q1: What are the most likely impurities in my crude reaction mixture?

A1: Based on the common synthetic route—electrophilic nitration of spiro[1,3-benzodioxole-2,1'-cyclohexane]—your crude product likely contains a mixture of the following:

  • Unreacted Starting Material: Spiro[1,3-benzodioxole-2,1'-cyclohexane].[1]

  • Desired Product: 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane].

  • Isomeric Byproducts: 6-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]. The directing effects of the benzodioxole group can lead to nitration at different positions.

  • Di-nitrated Products: Such as 5,6-dinitrospiro[1,3-benzodioxole-2,1'-cyclohexane], which can form if the reaction conditions are too harsh or the reaction time is extended.[2]

  • Residual Acid: Traces of nitric acid and any acidic catalyst (e.g., sulfuric acid) or solvent like acetic acid used during the reaction.[3]

Q2: How can I quickly assess the composition of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most efficient initial step. It provides a qualitative snapshot of your mixture.

  • Principle: TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[4] More polar compounds have stronger interactions with the silica and move up the plate more slowly (lower Retention Factor, Rf).

  • Execution: Spot your crude mixture, the starting material, and (if available) a pure standard of the product on a silica gel TLC plate. Develop the plate in a suitable solvent system (e.g., 20-30% Ethyl Acetate in Hexane).

  • Interpretation: The nitro group is strongly electron-withdrawing, making the product significantly more polar than the starting material. Therefore, you should expect the product to have a lower Rf value than the starting material. Di-nitro products will be even more polar and have a still lower Rf.

Part 2: Troubleshooting Guide - Purification Methodologies

This section provides in-depth guidance on the two primary purification techniques for this compound: Recrystallization and Column Chromatography.

Method 1: Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities, provided a suitable solvent is found.

Q3: How do I select the best solvent for recrystallizing my nitro-spiro compound?

A3: The ideal solvent should dissolve the compound completely at high temperatures but poorly at low temperatures.[5] Given the polar nature of the nitro group, polar solvents are a good starting point.[5]

Table 1: Solvent Selection Guide for Recrystallization

Solvent ClassExample(s)Rationale & Expected Behavior
Alcohols Ethanol, IsopropanolOften the best starting point. The hydroxyl group provides polarity to dissolve the nitro compound when hot, but solubility often drops significantly upon cooling.[5]
Esters Ethyl AcetateGood dissolving power, but the compound might be too soluble even at low temperatures, leading to poor recovery. Often better as the polar component in a mixed-solvent system.
Aromatic TolueneMay dissolve the compound well, but the lower polarity difference compared to alcohols might result in less efficient precipitation.[6]
Mixed Solvents Ethanol/Water, Ethyl Acetate/HexaneUsed when no single solvent is ideal. Dissolve the crude product in a minimum amount of the "good" solvent (e.g., Ethanol) at its boiling point, then add the "poor" solvent (e.g., Water) dropwise until turbidity persists. Reheat to clarify and then cool slowly.[5]

Q4: My product is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A4: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities. The compound comes out of solution as a liquid phase instead of a solid crystal lattice.

  • Solution 1: Lower the Saturation Temperature. Add a small amount of additional hot solvent to the oiled mixture to redissolve it. Then, allow it to cool much more slowly. A slower cooling rate favors the formation of a stable crystal lattice.[5]

  • Solution 2: Change Solvents. Choose a solvent with a lower boiling point or switch to a mixed-solvent system.

  • Solution 3: Induce Crystallization. Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.[5]

Q5: My yield after recrystallization is very low. How can I improve it?

A5: This usually means your compound has significant solubility in the solvent even at low temperatures.

  • Action 1: Minimize Solvent Usage. Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product.

  • Action 2: Maximize Cooling. After initial cooling to room temperature, place the flask in an ice bath to further decrease the compound's solubility and maximize precipitation.[5]

  • Action 3: Re-evaluate Solvent Choice. The solvent may be too good. A less effective solvent or a mixed-solvent system might be necessary.

G start Low Recrystallization Yield Observed check_mother_liquor Cool Mother Liquor in Ice Bath. Do More Crystals Form? start->check_mother_liquor reconsider_solvent Re-evaluate Solvent System. Compound is too soluble. check_mother_liquor->reconsider_solvent Yes check_hot_filtration Was Hot Filtration Performed? check_mother_liquor->check_hot_filtration No end_point Yield Optimized reconsider_solvent->end_point premature_crystallization Issue: Premature Crystallization. Pre-heat funnel and flask next time. check_hot_filtration->premature_crystallization Yes check_solvent_volume Was Minimum Hot Solvent Used? check_hot_filtration->check_solvent_volume No premature_crystallization->end_point reduce_solvent Optimize: Use Less Solvent. Dissolve crude just until clear. check_solvent_volume->reduce_solvent No check_solvent_volume->end_point Yes reduce_solvent->end_point

Caption: Troubleshooting flowchart for low recrystallization yield.

  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair (see Table 1).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of solvent to cover the solid. Heat the mixture to boiling on a hot plate while stirring.

  • Addition of Solvent: Add more hot solvent in small portions until the solid just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents the desired compound from crystallizing prematurely.[5]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Method 2: Flash Column Chromatography

This is the method of choice for separating components in a mixture with different polarities, such as the starting material, product, and di-nitro byproducts.[4]

Q6: What is a good starting mobile phase (eluent) for purifying my compound on a silica gel column?

A6: The goal is to find a solvent system where the desired product has an Rf value of ~0.3-0.4 on a TLC plate. This Rf value typically provides the best separation on a column.

  • Recommended Starting Point: Begin with a low-polarity mixture like 10% Ethyl Acetate (EtOAc) in Hexane.

  • Optimization: Run TLCs with increasing concentrations of the polar solvent (e.g., 15% EtOAc, 20% EtOAc, 25% EtOAc). The ideal system will show good separation between all the spots. The non-polar starting material should be near the top (high Rf), the desired mono-nitro product in the target Rf range, and the more polar di-nitro byproducts near the bottom (low Rf).

Q7: My spots are streaking on the TLC plate. What does this indicate?

A7: Streaking can be caused by several factors, which must be addressed before running a column.

Table 2: Troubleshooting Common TLC Issues

IssuePotential CauseSolution
Streaking 1. Sample is too concentrated. 2. Sample is not fully dissolved. 3. Compound is highly acidic/basic. 4. Stationary phase is degrading.1. Dilute the sample before spotting. 2. Ensure complete dissolution in the spotting solvent. 3. Add a small amount (0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. 4. Use a fresh TLC plate.
Spots are not moving (Rf = 0) Eluent is not polar enough.Increase the polarity of the eluent (e.g., increase the percentage of Ethyl Acetate).
All spots are at the solvent front (Rf = 1) Eluent is too polar.Decrease the polarity of the eluent (e.g., decrease the percentage of Ethyl Acetate).

Q8: Can I use different stationary phases besides silica gel?

A8: Yes. While silica gel is the standard for normal-phase chromatography, other options exist. For challenging separations of aromatic isomers, a Phenyl-Hexyl stationary phase can be advantageous. It provides an alternative separation mechanism through π-π interactions between the phenyl groups on the stationary phase and your aromatic compound, which can help resolve co-eluting isomers.[7] Reverse-phase HPLC is also a powerful technique for high-purity isolation.[8]

  • Select Eluent: Determine the optimal solvent system using TLC as described in Q6.

  • Pack the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Fill the column about two-thirds full with the chosen eluent. In a separate beaker, create a slurry of silica gel in the same eluent and pour it into the column. Gently tap the column to ensure even packing and allow the silica to settle. Drain the excess solvent until the solvent level is just at the top of the silica bed.[9]

  • Load the Sample: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to create a "dry-loaded" sample. Carefully add this dry powder to the top of the column bed.

  • Run the Column: Gently add the eluent to the top of the column. Using positive pressure (from a pump or bulb), push the eluent through the column at a steady rate.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Monitor Fractions: Spot each fraction on a TLC plate to determine its contents.

  • Combine and Evaporate: Combine the fractions that contain the pure desired product. Remove the solvent using a rotary evaporator to yield the purified 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane].[9]

G crude_product Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO3 wash to remove acid) crude_product->workup tlc_analysis TLC Analysis (Assess mixture complexity) workup->tlc_analysis decision Is the product the major component with minor impurities? tlc_analysis->decision recrystallization Purify via Recrystallization decision->recrystallization Yes column_chromatography Purify via Column Chromatography decision->column_chromatography No final_analysis Final Purity & Identity Check (NMR, MP, LC-MS) recrystallization->final_analysis column_chromatography->final_analysis pure_product Pure Product final_analysis->pure_product

Caption: General workflow for purification and analysis.

Part 3: Final Purity Assessment & Confirmation

Q9: How do I confirm the purity and identity of my final product?

A9: A combination of techniques is essential to confirm the structure and assess the purity of your isolated compound.

  • Melting Point (MP): A sharp melting point range (typically < 2 °C) is a good indicator of high purity. Compare your experimental value to the literature value if available. Impurities tend to depress and broaden the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools for structural confirmation. The spectra will confirm the connectivity of atoms and the presence of the nitro group through its characteristic deshielding effects on adjacent aromatic protons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity. A pure sample should ideally show a single peak.[8]

By employing these troubleshooting guides and protocols, you will be well-equipped to purify 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] efficiently and confidently.

References

  • Huesgen, A.G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent.
  • BenchChem. (2025). Solvent selection for effective recrystallization of nitroaromatic compounds. BenchChem.
  • Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • Google Patents. (n.d.). Method of crystallizing nitro products.
  • AIChE. (n.d.). A New Recrystallization Method for Nitroguanidine. AIChE Proceedings.
  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography.
  • YouTube. (2021). Column Chromatography-Separation of ortho & para Nitrophenols.
  • SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column.
  • MySkinRecipes. (n.d.). 5-nitrospiro[1,3-benzodioxole-2,1'-cyclopentane].
  • PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole.
  • Organic Chemistry Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography.
  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • SIELC Technologies. (2018). Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-.
  • US EPA. (n.d.). Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro- - Substance Details.
  • US EPA. (n.d.). Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro- - Substance Details.
  • PubChem. (n.d.). Spiro[1,3-benzodioxole-2,1'-cyclohexane].

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]

Welcome to the technical support guide for the synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the common challenges and side reactions encountered during this multi-step synthesis. Our focus is on ensuring high purity and yield by understanding and controlling the formation of key side products.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

The synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] typically proceeds via the acid-catalyzed spiroketalization of catechol with cyclohexanone, followed by electrophilic aromatic nitration. While seemingly straightforward, the nitration step is particularly sensitive due to the electron-rich nature of the benzodioxole ring system. Most challenges and side products arise from this critical transformation.

Q1: My crude product is a dark, tarry, and intractable material with a very low yield of the desired product. What is the primary cause?

A1: This is a classic sign of oxidative degradation and/or acid-catalyzed hydrolysis of the spiroketal.

  • Causality (Oxidation): The 1,3-benzodioxole moiety is highly activated towards electrophilic attack, making it susceptible to oxidation by strong nitrating agents (e.g., concentrated nitric acid, especially in the presence of sulfuric acid).[1] This can lead to ring-opening, cleavage of the methylenedioxy bridge, and the formation of complex phenolic and quinone-like structures, which polymerize into tar.

  • Causality (Hydrolysis): The spiroketal linkage is an acetal, which is labile under strong aqueous acidic conditions.[2][3] The nitration medium can catalyze the hydrolysis of the spiroketal back to catechol and cyclohexanone. These intermediates are then rapidly nitrated and/or oxidized under the reaction conditions, leading to a complex and impure product mixture containing species like 4-nitrocatechol.

Troubleshooting & Solutions:

  • Temperature Control: Maintain strict, low-temperature control (e.g., 0-10 °C) throughout the addition of the nitrating agent and the entire reaction period. Exothermic events can rapidly accelerate degradation pathways.

  • Milder Nitrating Agent: Avoid the aggressive HNO₃/H₂SO₄ mixture. A solution of nitric acid in a solvent like glacial acetic acid is often sufficient for activated rings and reduces oxidative potential.[4][5]

  • Anhydrous Conditions: Minimize water content in your reagents and reaction setup to suppress the competing hydrolysis pathway. Using fuming nitric acid or ensuring your acetic acid is truly glacial can be beneficial.

Q2: My spectroscopic analysis (¹H NMR) indicates the presence of two distinct isomers. What is the likely isomeric side product, and how can I improve regioselectivity?

A2: You are observing the formation of a regioisomer , which is the most common impurity. The primary side product is 4-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] .

  • Causality (Electronic Effects): The 1,3-benzodioxole group is a powerful ortho-, para-director for electrophilic aromatic substitution.[1][6] The desired 5-nitro product results from substitution at the C5 position (para to one of the ring oxygens). However, substitution can also occur at the C4 position (ortho to a ring oxygen), yielding the 4-nitro isomer. The relative ratio of these isomers is highly dependent on reaction conditions.

Troubleshooting & Solutions:

  • Optimize Nitrating System: The choice of nitrating agent can influence regioselectivity. Nitration with nitric acid in acetic anhydride or using a clay-supported catalyst like Cu(NO₃)₂ has been reported to favor para-substitution in related systems.[7]

  • Kinetic vs. Thermodynamic Control: Lower reaction temperatures generally favor the para-product (5-nitro) in the nitration of activated benzene derivatives, as the transition state leading to the ortho-product is often more sterically hindered.

  • Purification: If the formation of the 4-nitro isomer cannot be completely suppressed, careful purification is required. Due to their similar polarities, separation may require meticulous column chromatography or fractional crystallization.

Q3: I've identified a product with a higher molecular weight than expected, consistent with the addition of two nitro groups. How can I prevent this over-nitration?

A3: You are forming a dinitro side product.

  • Causality (Reaction Stoichiometry & Conditions): The first nitro group is strongly deactivating, which should significantly slow down a second substitution. However, under forcing conditions (excess nitrating agent, elevated temperature, or extended reaction times), a second nitration can occur. The most likely product would be 4,6-dinitrospiro[1,3-benzodioxole-2,1'-cyclohexane].

Troubleshooting & Solutions:

  • Stoichiometric Control: Use a carefully measured amount of the nitrating agent, typically between 1.0 and 1.1 molar equivalents relative to the spiroketal substrate.

  • Controlled Addition: Add the nitrating agent dropwise to the substrate solution at low temperature. This maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second nitration event on a product molecule.

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the slower over-nitration reaction from proceeding.

Data Summary: Impact of Nitration Conditions

The following table summarizes the expected outcomes based on different reaction parameters, providing a guide for experimental design.

ParameterConditionDesired Product (5-Nitro)4-Nitro RegioisomerDinitro ProductDegradation/Hydrolysis
Nitrating Agent HNO₃ in Acetic AcidGoodModerateLowLow
HNO₃ / H₂SO₄ModerateModerateModerateHigh
Acetyl NitrateHighLowLowLow
Temperature 0 - 10 °COptimalReducedMinimalMinimal
10 - 25 °CGoodIncreasedLowLow-Moderate
> 25 °CDecreasedIncreasedIncreasedHigh
Equivalents HNO₃ 1.0 - 1.1 eq.OptimalBaselineMinimalBaseline
> 1.2 eq.DecreasedBaselineIncreasedIncreased
Diagram of Synthetic Pathways

The following diagram illustrates the desired reaction pathway and the competing side reactions during the nitration step.

SM Spiro[1,3-benzodioxole- 2,1'-cyclohexane] Desired 5-Nitrospiro[...] (Desired Product) SM->Desired Main Pathway (C5 Attack) Regioisomer 4-Nitrospiro[...] (Regioisomeric Side Product) SM->Regioisomer Competing Pathway (C4 Attack) Hydrolysis Catechol + Cyclohexanone (Hydrolysis Products) SM->Hydrolysis H₃O⁺ (Acidic Water) Degradation Oxidized/Polymeric Tars (Degradation Products) SM->Degradation Strong Oxidizer Nitronium Nitrating Agent (e.g., NO₂⁺) Dinitro Dinitrospiro[...] (Over-nitration Side Product) Desired->Dinitro Harsh Conditions Hydrolysis->Degradation Strong Oxidizer

Caption: Reaction pathways in the nitration of spiro[1,3-benzodioxole-2,1'-cyclohexane].

Optimized Experimental Protocol: Synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]

This protocol is designed to maximize the yield of the desired 5-nitro isomer while minimizing side product formation.

Part A: Synthesis of Spiro[1,3-benzodioxole-2,1'-cyclohexane]

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add catechol (1.0 eq.), cyclohexanone (1.1 eq.), a catalytic amount of p-toluenesulfonic acid (0.02 eq.), and toluene (approx. 2 mL per mmol of catechol).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution, then with brine. Dry the toluene layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for the next step. If necessary, it can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Part B: Nitration to 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]

Safety Note: Handle nitric acid and acetic acid in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Preparation: In a three-neck flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, dissolve the spiro[1,3-benzodioxole-2,1'-cyclohexane] (1.0 eq.) from Part A in glacial acetic acid (approx. 5 mL per mmol). Cool the solution to 5-10 °C in an ice bath.

  • Nitrating Solution: In a separate beaker, prepare the nitrating solution by carefully adding concentrated nitric acid (d=1.4, 1.05 eq.) dropwise to glacial acetic acid (approx. 2 mL per mmol of substrate) while cooling in an ice bath.[4]

  • Addition: Add the nitrating solution dropwise to the cooled substrate solution over 30-45 minutes. It is critical to maintain the internal reaction temperature below 15 °C during the addition.

  • Reaction: After the addition is complete, stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching & Isolation: Once the starting material is consumed, pour the reaction mixture slowly into a beaker of ice-water with stirring. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Recrystallize the crude product from ethanol or isopropanol to yield pure 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] as a crystalline solid.[4]

References
  • BenchChem. (2025). challenges in spiroketal synthesis and solutions.
  • BenchChem. (2025). Application Notes and Protocols: Nitration of 5-bromo-1,3-benzodioxole.
  • PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Stereoselective Spiroketal Formation.
  • de Souza, M. V. N., et al. (2004). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Journal of the Brazilian Chemical Society, 15.
  • MySkinRecipes. (n.d.). 5-nitrospiro[1,3-benzodioxole-2,1'-cyclopentane]. Available at: [Link]

  • Khan Academy. (n.d.). Acidic cleavage of ethers. Available at: [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]

  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Organic Chemistry Tutor. (2023). Cleavage of Ethers with Acids. YouTube. Available at: [Link]

Sources

Optimization

Optimizing reaction conditions for the nitration of spiro[1,3-benzodioxole-2,1'-cyclohexane]

Welcome to the technical support center for the nitration of spiro[1,3-benzodioxole-2,1'-cyclohexane]. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of spiro[1,3-benzodioxole-2,1'-cyclohexane]. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yield, and ensure regiochemical control.

The 1,3-benzodioxole moiety is highly activated towards electrophilic substitution, which presents both opportunities and challenges. The electron-donating nature of the dioxole ring system facilitates the reaction but also increases the risk of side reactions and can complicate regioselectivity. This guide will walk you through the causal relationships behind common experimental issues and provide actionable, field-proven solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the nitration of spiro[1,3-benzodioxole-2,1'-cyclohexane]. The troubleshooting logic is presented below, followed by detailed explanations in a question-and-answer format.

Troubleshooting_Nitration cluster_issues Common Experimental Issues cluster_causes Potential Causes cluster_solutions Recommended Solutions start Experiment Start low_yield Low or No Yield of Nitrated Product start->low_yield multiple_products Formation of Multiple Isomers (Poor Regioselectivity) start->multiple_products side_reactions Evidence of Decomposition or Side Products (e.g., Dark Tar-like Mixture) start->side_reactions over_nitration Formation of Di- or Poly-nitrated Products start->over_nitration cause_yield Insufficiently activated electrophile Reaction temperature too low Poor solubility of starting material low_yield->cause_yield investigate cause_regio Harsh reaction conditions Steric hindrance vs. electronic effects not balanced Nitrating agent not selective multiple_products->cause_regio investigate cause_side Reaction temperature too high Excessively strong acid causing ring opening/oxidation Substrate sensitivity to nitrating agent side_reactions->cause_side investigate cause_over Excess of nitrating agent Reaction time too long Insufficient deactivation by the first nitro group over_nitration->cause_over investigate solution_yield Use a stronger acid catalyst (e.g., H2SO4) Gradually increase temperature Choose a co-solvent (e.g., acetic acid) cause_yield->solution_yield address with solution_regio Lower reaction temperature Use a milder nitrating agent (e.g., HNO3 in acetic acid) Explore alternative solvents to influence selectivity cause_regio->solution_regio address with solution_side Maintain strict temperature control (e.g., 0°C or below) Use milder conditions (e.g., HNO3/HFIP) Add nitrating agent dropwise cause_side->solution_side address with solution_over Use stoichiometric amounts of nitrating agent Monitor reaction progress closely (TLC/LC-MS) Lower the reaction temperature cause_over->solution_over address with

Caption: Troubleshooting logic for nitration of spiro[1,3-benzodioxole-2,1'-cyclohexane].

Q1: My reaction resulted in a low yield or no desired product. What are the likely causes and how can I fix this?

A1: A low or non-existent yield of the nitrated spiro[1,3-benzodioxole-2,1'-cyclohexane] typically points to one of three issues: insufficient electrophile generation, low reaction temperature, or poor solubility.

  • Insufficient Electrophile Generation: The active electrophile in nitration is the nitronium ion (NO₂⁺).[1][2] In many cases, nitric acid (HNO₃) alone is not sufficient to generate an adequate concentration of the nitronium ion, especially with less activated aromatic rings.[1] While the benzodioxole ring is electron-rich, the reaction may still require a strong acid catalyst. The standard approach is to use a mixture of concentrated nitric acid and sulfuric acid (H₂SO₄).[3] The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the highly reactive nitronium ion.[2][4] If you are using nitric acid alone or in a non-acidic solvent, the addition of a catalytic amount of sulfuric acid can dramatically increase the reaction rate.

  • Low Reaction Temperature: Electrophilic aromatic substitution reactions have an activation energy barrier that must be overcome. If the reaction temperature is too low, the rate of reaction may be impractically slow. It is crucial to maintain low temperatures (e.g., 0-10°C) initially to control the exothermic reaction and prevent side reactions, but if no product is forming, a carefully controlled, incremental increase in temperature may be necessary.

  • Poor Solubility: If the spiro[1,3-benzodioxole-2,1'-cyclohexane] starting material is not fully dissolved in the reaction medium, the reaction will be heterogeneous and slow. While mixed acids are powerful solvents, in some cases a co-solvent can be beneficial. A common choice for nitration of similar compounds is glacial acetic acid, which can help to solubilize the organic substrate.[5]

Experimental Protocol: Standard Mixed Acid Nitration

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10°C.

  • Dissolve the spiro[1,3-benzodioxole-2,1'-cyclohexane] in a minimal amount of a suitable solvent (e.g., dichloromethane or acetic acid) if necessary, and cool the solution to 0°C.

  • Add the substrate solution dropwise to the cold mixed acid solution.

  • Stir the reaction mixture at 0-5°C and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent.

Q2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

A2: The 1,3-benzodioxole ring system strongly directs electrophilic substitution to the 5- and 6-positions (equivalent to ortho and para to the ether-like oxygens). Achieving high regioselectivity can be challenging due to the high reactivity of the ring.

  • Harsh Reaction Conditions: High temperatures and highly concentrated acids can decrease the selectivity of the reaction.[6] Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will often favor the thermodynamically more stable product.

  • Nitrating Agent: The choice of nitrating agent plays a significant role. The highly reactive nitronium ion generated from mixed acids can be less selective. Milder nitrating systems can offer improved regioselectivity. For example, using nitric acid in glacial acetic acid is a less aggressive method that has been successfully used for the mononitration of 1,3-benzodioxole.[5] Another modern approach involves using nitric acid in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can promote nitration under mild conditions, potentially leading to better selectivity.[7]

Table 1: Comparison of Nitrating Systems and Their Impact on Selectivity

Nitrating SystemTypical ConditionsAdvantagesDisadvantages
Conc. HNO₃ / Conc. H₂SO₄ 0-25°CHigh reactivity, cost-effectiveLow regioselectivity, harsh, potential for oxidation
Conc. HNO₃ in Acetic Acid 15-25°CMilder, often good for mononitration[5]Slower reaction rate
Dinitrogen Pentoxide (N₂O₅) 0°C to RT in CH₂Cl₂ or TFE[8]Eco-friendly, stoichiometric controlN₂O₅ can be difficult to handle
Conc. HNO₃ in HFIP Room TemperatureMild conditions, can be highly selective[7]HFIP is an expensive solvent
Q3: The reaction mixture turned dark and tarry. What is causing this decomposition and how can I prevent it?

A3: The formation of a dark, tar-like substance is a clear indication of substrate decomposition or unwanted side reactions. The electron-rich 1,3-benzodioxole ring is susceptible to oxidation under strongly acidic and nitrating conditions.

  • High Reaction Temperature: The nitration of aromatic compounds is a highly exothermic process.[9] If the temperature is not carefully controlled, localized heating can occur, leading to rapid decomposition and polymerization of the starting material and product. Maintaining a consistently low temperature (e.g., below 5°C) throughout the addition of the reagents is critical.

  • Excessively Strong Acid: Very harsh acidic conditions can lead to the cleavage of the dioxole ring. While sulfuric acid is necessary to generate the electrophile, using an excessive amount or highly fuming sulfuric acid (oleum) can promote these side reactions.

  • Oxidation: Nitric acid is a strong oxidizing agent. The electron-rich benzodioxole ring can be oxidized, leading to the formation of phenolic compounds and other byproducts which can polymerize. Using a stoichiometric amount of nitric acid and keeping the temperature low can help to minimize oxidation.

Preventative Measures:

  • Strict Temperature Control: Use an ice/salt bath or a cryocooler to maintain the reaction temperature at or below 0°C, especially during the addition of the substrate.

  • Slow, Dropwise Addition: Add the nitrating agent or the substrate solution very slowly to the reaction mixture to allow for efficient dissipation of the heat generated.

  • Use Milder Reagents: If decomposition persists, switch to a milder nitrating system as outlined in Table 1.

Q4: I am observing the formation of di- and possibly poly-nitrated products. How can I achieve mono-nitration?

A4: The formation of multiple nitrated products is a common issue when dealing with highly activated aromatic rings. Once the first nitro group is introduced, the ring is deactivated, but if the reaction conditions are too harsh or the reaction is left for too long, a second nitration can occur. The 5,6-dinitro derivative of spiro[1,3-benzodioxole-2,1'-cyclohexane] is a known compound, indicating that dinitration is feasible.[10]

  • Stoichiometry of the Nitrating Agent: Use a carefully measured amount of the nitrating agent, ideally a slight excess (1.0-1.1 equivalents) relative to the substrate, to favor mono-nitration.

  • Reaction Time and Monitoring: Closely monitor the progress of the reaction using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of over-nitrated products.

  • Lower Reaction Temperature: As with improving regioselectivity and preventing decomposition, lower reaction temperatures will slow down the second nitration reaction more significantly than the first, thus favoring the mono-nitrated product.

Experimental Workflow for Optimized Mono-Nitration

The following workflow is designed to maximize the yield of the mono-nitrated product while minimizing side reactions.

Optimized_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Nitrating Agent (e.g., HNO3 in Acetic Acid) prep_substrate Dissolve Substrate in Acetic Acid cool Cool Both Solutions to 0-5°C addition Slow, Dropwise Addition of Nitrating Agent to Substrate cool->addition stir Stir at 0-10°C addition->stir monitor Monitor by TLC/LC-MS (Target: Consumption of Starting Material) stir->monitor quench Quench Reaction in Ice-Water monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (H2O, NaHCO3, Brine) extract->wash dry Dry (Na2SO4), Filter, Concentrate wash->dry purify Purify by Column Chromatography dry->purify

Caption: Optimized workflow for the mono-nitration of spiro[1,3-benzodioxole-2,1'-cyclohexane].

References

  • SIELC Technologies. (2018). Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-.
  • Master Organic Chemistry. (2018).
  • U.S. Environmental Protection Agency. Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro- - Substance Details.
  • ChemistryViews. (2018).
  • ResearchGate. (n.d.).
  • U.S. Environmental Protection Agency. Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro- - Substance Details.
  • PrepChem.com. Synthesis of 5-nitro-1,3-benzodioxole.
  • OpenOChem Learn.
  • RSC Publishing. (2013).
  • NIH. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium.
  • Semantic Scholar.
  • YouTube. (2017). Electrophilic Aromatic Substitution (EAS)
  • Chemguide. the nitration of benzene - electrophilic substitution.
  • YouTube. (2021). Nitration of aromatic compounds with mechanism and in the presence of other substituents. 66T0gdLSA=)

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]

Welcome to the technical support center for the synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]. This guide is designed for researchers, scientists, and drug development professionals to navigate the challen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the laboratory and scale-up synthesis of this valuable nitroaromatic spiroketal. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety considerations to ensure a successful and safe synthesis campaign.

Part 1: Synthesis of the Spiroketal Precursor: Spiro[1,3-benzodioxole-2,1'-cyclohexane]

The synthesis of the target molecule begins with the formation of the spiroketal precursor, Spiro[1,3-benzodioxole-2,1'-cyclohexane], through the acid-catalyzed reaction of catechol and cyclohexanone.

Troubleshooting Guide & FAQs: Spiroketal Formation

Question 1: My spiroketalization reaction is showing low conversion and yield. What are the likely causes and how can I improve it?

Answer: Low conversion in spiroketal synthesis is a common issue that can often be traced back to several factors:

  • Inefficient Water Removal: The formation of the spiroketal is a reversible equilibrium reaction that produces water. If water is not effectively removed from the reaction mixture, the equilibrium will not shift towards the product, resulting in low conversion.

    • Solution: Employ a Dean-Stark apparatus when using a solvent that forms an azeotrope with water (e.g., toluene). This will continuously remove water as it is formed, driving the reaction to completion.

  • Insufficient Catalyst: An inadequate amount of acid catalyst can lead to a slow reaction rate.

    • Solution: Ensure a catalytic amount of a suitable Brønsted acid, such as p-toluenesulfonic acid (p-TSA) or camphorsulfonic acid (CSA), is used (typically 0.1 eq).[1]

  • Sub-optimal Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.

    • Solution: Increase the reaction temperature to the reflux temperature of the chosen solvent to ensure the reaction reaches equilibrium.[1]

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the optimal reaction time.

Question 2: I am observing the formation of multiple products in my spiroketalization reaction. How can I improve the selectivity?

Answer: The formation of multiple products often points to issues with diastereoselectivity, which is a key challenge in spiroketal synthesis.[1] The stereochemical outcome is dictated by whether the reaction is under thermodynamic or kinetic control.[1][2]

  • Thermodynamic vs. Kinetic Control:

    • Thermodynamic Control: Achieved under equilibrating conditions (typically acidic catalysis at ambient or elevated temperatures), favoring the most stable spiroketal diastereomer. The stability is often influenced by the anomeric effect.[1][2]

    • Kinetic Control: Established under irreversible conditions, favoring the product that forms the fastest. This often requires milder conditions and specific catalysts.[1][2]

  • To favor the thermodynamically more stable product:

    • Use a Brønsted or Lewis acid catalyst.

    • Run the reaction at ambient or elevated temperatures for a sufficient duration to allow for equilibration.[1]

  • To favor the kinetically controlled product (less common for this specific synthesis):

    • This would require more specialized conditions, potentially using specific metal catalysts and lower temperatures to prevent equilibration.[1][2]

For the synthesis of Spiro[1,3-benzodioxole-2,1'-cyclohexane], thermodynamic control is generally desired to obtain the most stable product.

Experimental Protocol: Synthesis of Spiro[1,3-benzodioxole-2,1'-cyclohexane]

This protocol describes a general procedure for the synthesis of the spiroketal precursor under thermodynamic control.

Materials:

  • Catechol

  • Cyclohexanone

  • Toluene

  • p-Toluenesulfonic acid (p-TSA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add catechol (1.0 eq), cyclohexanone (1.1 eq), and toluene to create a 0.5 M solution.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure Spiro[1,3-benzodioxole-2,1'-cyclohexane].

Visualization of the Synthesis Workflow:

spiroketal_synthesis reactants Catechol + Cyclohexanone in Toluene reaction Reflux with Dean-Stark Trap reactants->reaction catalyst p-TSA (cat.) catalyst->reaction workup Quench (NaHCO₃) Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Spiro[1,3-benzodioxole-2,1'-cyclohexane] purification->product

Caption: Workflow for the synthesis of the spiroketal precursor.

Part 2: Nitration of Spiro[1,3-benzodioxole-2,1'-cyclohexane]

The second step involves the electrophilic aromatic substitution to introduce a nitro group onto the benzodioxole ring. This reaction is highly exothermic and requires careful control, especially during scale-up.

Troubleshooting Guide & FAQs: Nitration Reaction

Question 3: My nitration reaction is producing a low yield of the desired 5-nitro product and a significant amount of byproducts. What could be the cause?

Answer: Low yields and the formation of byproducts in nitration reactions are often due to several factors:

  • Over-nitration: The formation of dinitro or other polynitrated products can occur if the reaction conditions are too harsh. The benzodioxole ring is activated, making it susceptible to multiple nitrations.

    • Solution: Carefully control the stoichiometry of the nitrating agent (e.g., nitric acid). Use a slight excess, but avoid a large excess. Maintain a low reaction temperature to reduce the rate of reaction and improve selectivity.

  • Oxidation of the Substrate: Nitric acid is a strong oxidizing agent, which can lead to the formation of undesired oxidized byproducts.

    • Solution: Use a milder nitrating agent if possible, or carefully control the reaction temperature and time to minimize oxidation.

  • Incorrect Regioselectivity: While the methylenedioxy group is a strong ortho, para-director, some formation of other isomers is possible.

    • Solution: Optimize the reaction conditions (temperature, solvent, and nitrating agent) to favor the desired regioselectivity. The 5-position is generally favored electronically.

Question 4: I am concerned about the safety of my nitration reaction, especially at a larger scale. What are the key safety considerations?

Answer: Nitration reactions are notoriously exothermic and can pose a significant safety risk if not properly controlled.[3]

  • Thermal Runaway: The high exothermicity of the reaction can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction or explosion.[3][4]

    • Solution:

      • Slow Addition of Nitrating Agent: Add the nitrating agent slowly and portion-wise, while carefully monitoring the internal temperature.

      • Efficient Cooling: Use an efficient cooling bath (e.g., ice-salt bath) to maintain the desired reaction temperature.

      • Good Agitation: Ensure vigorous and consistent stirring to prevent the formation of localized "hot spots."[5]

  • Instability of Nitro Compounds: Nitroaromatic compounds can be thermally unstable and may decompose exothermically at elevated temperatures.[4]

    • Solution: Avoid high temperatures during the reaction and work-up. Store the final product in a cool, dark place.

  • Corrosive Reagents: The acids used in nitration are highly corrosive.

    • Solution: Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

For scale-up, consider using a continuous flow reactor. Flow chemistry offers significant safety advantages for highly exothermic reactions like nitration due to the small reaction volume and high surface-area-to-volume ratio, which allows for superior heat transfer and temperature control.[3][5]

Experimental Protocol: Synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]

This protocol is adapted from the nitration of a similar benzodioxole derivative and should be optimized for the specific substrate.[6]

Materials:

  • Spiro[1,3-benzodioxole-2,1'-cyclohexane]

  • Glacial acetic acid

  • Concentrated nitric acid (70%)

  • Ice bath

  • Dropping funnel

  • Stirrer and stir bar

  • Thermometer

Procedure:

  • In a flask equipped with a stirrer, thermometer, and dropping funnel, dissolve Spiro[1,3-benzodioxole-2,1'-cyclohexane] (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath to 15-20 °C.

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of glacial acetic acid. Allow this mixture to cool to room temperature.

  • Slowly add the nitrating mixture dropwise to the stirred solution of the spiroketal, maintaining the internal reaction temperature between 15-25 °C using the ice bath. The addition should take approximately 30-45 minutes.[6]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid product should precipitate. Collect the precipitate by filtration, wash thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane].

Visualization of the Nitration Workflow:

nitration_synthesis start_material Spiro[1,3-benzodioxole-2,1'-cyclohexane] in Acetic Acid reaction Controlled Addition (15-25 °C) start_material->reaction nitrating_agent HNO₃ / Acetic Acid nitrating_agent->reaction workup Quench on Ice Filtration reaction->workup purification Recrystallization workup->purification product 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] purification->product

Caption: Workflow for the nitration of the spiroketal precursor.

Part 3: Scale-Up Challenges, Purification, and Analytical Characterization

Scaling up the synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] from the lab bench to a pilot or industrial scale introduces a new set of challenges that must be carefully managed.

Scale-Up Challenges
ChallengeConsequenceMitigation Strategy
Heat Transfer Inadequate heat removal during the exothermic nitration can lead to a thermal runaway.[3][7]- Use a reactor with a high surface-area-to-volume ratio.- Implement a robust cooling system.- Consider using a continuous flow reactor for superior heat management.[3][5]
Mixing Poor agitation can result in localized high concentrations of reactants ("hot spots") and non-uniform temperature distribution.[5]- Use an appropriately designed agitator and baffling system to ensure efficient mixing.- Monitor the mixing efficiency at scale.
Reagent Addition The rate of addition of the nitrating agent is critical for controlling the reaction exotherm.- Use a calibrated dosing pump for precise and controlled addition.- Develop a safe addition profile based on calorimetric data.
Safety The inherent hazards of nitration are amplified at a larger scale.[3][4]- Conduct a thorough process safety assessment (e.g., HAZOP study).- Have emergency procedures and quenching protocols in place.- Consider the use of continuous flow chemistry to minimize the reaction volume at any given time.[3]
Purification and Analytical Characterization

Purification at Scale:

  • Crystallization: This is often the preferred method for purifying solid products at a large scale due to its cost-effectiveness and ability to yield high-purity material. Solvent selection and cooling profiles are critical parameters to optimize for consistent crystal size and purity.

  • Chromatography: While effective at the lab scale, large-scale chromatography can be expensive and generate significant solvent waste. It is typically reserved for high-value products or when crystallization is not feasible.

Analytical Characterization:

A combination of spectroscopic and chromatographic techniques is essential to confirm the identity, purity, and structure of the synthesized 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane].

ParameterMethodInformation Obtained
Chemical Structure ¹H NMR, ¹³C NMRConfirms the arrangement of atoms and functional groups.
Functional Groups FT-IR SpectroscopyIdentifies characteristic functional groups (e.g., -NO₂, C-O-C).
Molecular Weight Mass Spectrometry (MS)Determines the exact molecular weight of the compound.
Purity HPLC, GC-MSDetermines the percentage purity of the compound and identifies any impurities.[6]
3D Structure Single-Crystal X-ray DiffractionProvides the precise three-dimensional arrangement of atoms (if a suitable crystal can be obtained).

In-Process Controls (IPCs):

Developing reliable analytical methods for in-process controls is crucial for monitoring reaction progress, ensuring consistency, and optimizing reaction conditions during scale-up.[6] Techniques like HPLC or GC can be used to track the consumption of starting materials and the formation of the product and any byproducts in real-time.

References

  • Kulkarni, A. A., & Ranade, V. V. (2014). Continuous flow nitration in miniaturized devices. Journal of the Indian Institute of Science, 94(2), 191-210.
  • Nie, Y., et al. (2023). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry, 19, 1348-1372.
  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 2-11.
  • VPScience. (n.d.). 1 NITRATION. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272.
  • Butler, B. B., Jr, Manda, J. N., & Aponick, A. (2015). Synthesis of the spirastrellolide A, B/C spiroketal: enabling solutions for problematic Au(I)-catalyzed spiroketalizations. Organic letters, 17(8), 1902–1905.
  • Global Substance Registration System. (n.d.). SPIRO(1,3-BENZODIOXOLE-2,1'-CYCLOHEXANE). Retrieved from [Link]

  • Badgujar, D. M., et al. (2021). Review on Greener and Safer Synthesis of Nitro Compounds.
  • Wang, C., et al. (2017). Synthesis of Spiroketals by Synergistic Gold and Scandium Catalysis. Organic letters, 19(10), 2526–2529.
  • PubChem. (n.d.). Spiro[1,3-benzodioxole-2,1'-cyclohexane]. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven troubleshooting for the purification of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]. The following quest...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven troubleshooting for the purification of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]. The following question-and-answer format addresses common challenges encountered during the synthesis and purification of this compound, with a focus on the underlying chemical principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is an oil/dark-colored solid. What are the likely impurities?

A1: A non-crystalline or discolored crude product typically indicates the presence of several impurities. Based on the standard synthesis route—electrophilic nitration of spiro[1,3-benzodioxole-2,1'-cyclohexane]—the primary impurities are:

  • Unreacted Starting Material: Spiro[1,3-benzodioxole-2,1'-cyclohexane].

  • Isomeric Byproducts: The most common isomeric impurity is 6-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]. The methylenedioxy group of the benzodioxole ring is a strong ortho-, para- directing group, leading to substitution at the 5- and 6-positions.[1]

  • Dinitrated Byproducts: Under aggressive nitration conditions (e.g., high temperature or excess nitrating agent), dinitration can occur, leading to compounds like 5,6-Dinitrospiro[1,3-benzodioxole-2,1'-cyclohexane].

  • Nitrophenolic Impurities: Cleavage of the dioxole ring under harsh acidic conditions can lead to the formation of colored nitrophenolic byproducts.[2]

  • Residual Acids: Incomplete quenching and workup can leave residual nitric and sulfuric acid, which can contribute to product degradation and discoloration.

Q2: How can I confirm the presence of these impurities in my crude product?

A2: A combination of analytical techniques is recommended for a comprehensive impurity profile:

  • Thin Layer Chromatography (TLC): This is a quick and effective method to visualize the number of components in your crude mixture. The starting material will be less polar than the nitro-isomers. Dinitrated compounds will be even more polar.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, a reversed-phase HPLC method can effectively separate the starting material, the desired 5-nitro isomer, and the 6-nitro isomer.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying isomers. The aromatic protons of the 5-nitro and 6-nitro isomers will have distinct splitting patterns and chemical shifts.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the components, helping to identify the desired product, unreacted starting material, and dinitrated byproducts.

Compound Expected Analytical Signature
Spiro[1,3-benzodioxole-2,1'-cyclohexane]Lower retention time in RP-HPLC, absence of nitro group signal in IR and specific aromatic proton pattern in ¹H NMR.
5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]Desired retention time in RP-HPLC, characteristic NO₂ stretches in IR, and a specific aromatic proton splitting pattern.
6-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]A distinct retention time from the 5-nitro isomer in RP-HPLC, and a different aromatic proton splitting pattern in ¹H NMR.
Dinitro- derivativesHigher retention time in RP-HPLC, higher molecular weight in MS.

Purification Workflow

PurificationWorkflow Crude_Product Crude Product (Oil or Discolored Solid) Initial_Workup Aqueous Workup (Quench, Wash, Dry) Crude_Product->Initial_Workup Recrystallization Recrystallization Initial_Workup->Recrystallization If solid Column_Chromatography Column Chromatography Initial_Workup->Column_Chromatography If oily or recrystallization fails Impurity_Analysis Impurity Analysis (TLC, HPLC, NMR) Initial_Workup->Impurity_Analysis Recrystallization->Column_Chromatography Low Purity Pure_Product Pure 5-Nitrospiro[...] Recrystallization->Pure_Product High Purity Recrystallization->Impurity_Analysis Column_Chromatography->Pure_Product Column_Chromatography->Impurity_Analysis

Caption: General purification workflow for 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane].

Q3: My product solidified after workup, but the purity is low. How should I proceed with recrystallization?

A3: Recrystallization is an effective method for removing small amounts of impurities, especially the 6-nitro isomer and unreacted starting material, provided your desired product is the major component.

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for nitroaromatic compounds include ethanol, methanol, isopropanol, and acetic acid.[4][5] A solvent system (e.g., ethanol/water) can also be effective.

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude solid until it completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Solvent Advantages Disadvantages
Ethanol Good solvating power for nitro compounds, readily available.May require a co-solvent like water to induce crystallization.
Isopropanol Lower volatility than ethanol, can lead to larger crystals.May have lower solvating power than ethanol.
Acetic Acid Excellent solvent for many aromatic compounds.Can be difficult to remove completely from the final product.
Q4: Recrystallization did not significantly improve the purity. How do I set up a column chromatography purification?

A4: Column chromatography is the method of choice for separating compounds with similar polarities, such as the 5-nitro and 6-nitro isomers.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel (100-200 mesh) is the standard choice for separating nitroaromatic compounds.[6][7]

  • Mobile Phase (Eluent) Selection: The key is to find a solvent system that provides good separation on a TLC plate. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).

    • Aim for an Rf value of 0.2-0.4 for the desired 5-nitro isomer on the TLC plate.

  • Column Packing:

    • Slurry Method: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly, draining the excess solvent. Add a layer of sand on top of the silica gel.[8]

  • Sample Loading:

    • Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Start with a low polarity eluent and gradually increase the polarity (gradient elution). This will allow the less polar starting material to elute first, followed by the nitro isomers, and finally the more polar dinitro compounds.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the pure fractions containing the desired product. Combine the pure fractions and remove the solvent under reduced pressure.

ColumnChromatography cluster_0 Preparation cluster_1 Separation cluster_2 Isolation TLC 1. TLC for Solvent System Optimization Pack 2. Pack Column (Silica Gel) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute with Solvent Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Evaporate 8. Evaporate Solvent Pool->Evaporate Pure Pure Product Evaporate->Pure

Caption: Step-by-step workflow for column chromatography purification.

References

  • PrepChem. Synthesis of 5-nitro-1,3-benzodioxole. [Link]

  • World Researchers Associations. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]

  • Wikipedia. 1,3-Benzodioxole. [Link]

  • CDN Science. Nitration of Phenol and Purification by Column Chromatography. [Link]

  • ResearchGate. The separation of 2-nitrophenol, 4-nitrophenol and phenol. [Link]

  • PrepChem. Synthesis of 5-nitro-1,3-benzodioxole. [Link]

  • PubChem. 5-Deuterio-6-nitro-1,3-benzodioxole. [Link]

  • RIFM. RIFM fragrance ingredient safety assessment, 1,3-Benzodioxole-5-propanol, α-methyl-, 5-acetate, CAS Registry Number 68844-96-2. [Link]

  • PubChem. Piperonal. [Link]

  • Frontiers. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]

  • Chad's Prep. 5.1 Overview of Isomers | Constitutional Isomers and Stereoisomers | Organic Chemistry. [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]

  • Google Patents.
  • Google Patents. Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
  • GSRS. 5-NITRO-1,3-BENZODIOXOLE. [Link]

  • LookChem. Cas 52805-38-6,1,3-Benzodioxole-5-carbonitrile, 6-nitro-. [Link]

  • Google Patents. A process for separating nitration isomers of substituted benzene compounds.
  • ResearchGate. (PDF) Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] Synthesis

Welcome to the technical support center for the synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]. This guide is designed for researchers, scientists, and drug development professionals to navigate and trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this specific spiroketalization reaction. By understanding the underlying principles and potential pitfalls, you can significantly improve your reaction yields and product purity.

I. Troubleshooting Guide: Diagnosing and Solving Low Conversion Rates

Low conversion of starting materials is one of the most frequently encountered issues. This section provides a systematic approach to identifying the root cause and implementing effective solutions.

Issue 1: Low or No Product Yield

You've run the reaction and, upon analysis (TLC, LC-MS, NMR), you observe a significant amount of unreacted starting materials or no desired product at all.

Potential Causes & Step-by-Step Solutions
  • Cause A: Inadequate Catalyst Activity or Loading

    • Scientific Rationale: The formation of the spiroketal from a dihydroxyketone precursor is typically an acid-catalyzed process.[1] The catalyst, whether a Brønsted or Lewis acid, facilitates the cyclization by protonating a hydroxyl group, making it a good leaving group, and activating the ketone for nucleophilic attack. Insufficient catalyst loading or a deactivated catalyst will result in a sluggish or stalled reaction.

    • Troubleshooting Protocol:

      • Verify Catalyst Quality: Ensure the acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid) is fresh and has been stored under appropriate conditions to prevent degradation.

      • Optimize Catalyst Loading: While catalytic amounts are required, the optimal concentration can vary. Prepare a series of small-scale reactions with varying catalyst loadings (e.g., 0.1 mol%, 0.5 mol%, 1 mol%, 5 mol%) to determine the most effective concentration for your specific substrate and conditions.

      • Consider Alternative Catalysts: If standard Brønsted acids are ineffective, consider Lewis acids or transition metal catalysts, such as gold(I) complexes, which can promote spiroketalization under milder conditions.[1][2]

  • Cause B: Unfavorable Reaction Equilibrium (Thermodynamic Control)

    • Scientific Rationale: Spiroketalization is often a reversible reaction.[3] Under thermodynamic control, the position of the equilibrium is critical.[4] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.

    • Troubleshooting Protocol:

      • Water Removal: Employ methods to actively remove water from the reaction mixture. This can be achieved by using a Dean-Stark apparatus, adding molecular sieves, or using a solvent that forms an azeotrope with water.

      • Increase Reactant Concentration: According to Le Chatelier's principle, increasing the concentration of the reactants can shift the equilibrium towards the product side.

      • Temperature Adjustment: Increasing the reaction temperature can sometimes favor the forward reaction, but this must be balanced against the potential for side reactions or product decomposition.[5] Monitor the reaction closely by TLC or LC-MS.

  • Cause C: Poor Quality of Starting Materials or Solvents

    • Scientific Rationale: Impurities in the starting materials or solvents can interfere with the reaction. For instance, basic impurities can neutralize the acid catalyst, while water in the solvent can inhibit the reaction as described above.

    • Troubleshooting Protocol:

      • Purity Verification: Confirm the purity of your starting materials (e.g., 4-nitrocatechol and cyclohexanone) by NMR, melting point, or other appropriate analytical techniques.

      • Solvent Purity: Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent before use.

      • Reagent Purification: If impurities are suspected, purify the starting materials through recrystallization or column chromatography.[6]

Issue 2: Presence of Significant Impurities or Side Products

Your analysis shows the formation of the desired product, but it is contaminated with one or more significant impurities.

Potential Causes & Step-by-Step Solutions
  • Cause A: Competing Side Reactions

    • Scientific Rationale: The nitro group on the aromatic ring is a strong electron-withdrawing group, which can influence the reactivity of the catechol moiety. Under harsh acidic conditions or elevated temperatures, side reactions such as polymerization, degradation, or the formation of undesired isomers can occur.

    • Troubleshooting Protocol:

      • Milder Reaction Conditions: Attempt the reaction at a lower temperature or with a milder acid catalyst.

      • Reaction Time Optimization: Monitor the reaction progress closely. Prolonged reaction times can lead to the formation of degradation products.[7] Quench the reaction as soon as the starting material is consumed to a satisfactory level.

      • Protecting Group Strategy: In complex syntheses, it may be necessary to protect sensitive functional groups to prevent their participation in side reactions.

  • Cause B: Incomplete Reaction Leading to a Complex Mixture

    • Scientific Rationale: If the reaction does not go to completion, the final mixture will contain starting materials, the desired product, and potentially intermediates. This complex mixture can be challenging to purify.

    • Troubleshooting Protocol:

      • Revisit "Low or No Product Yield": Address the potential causes of low conversion as outlined in the previous section.

      • Stepwise Approach: Consider a stepwise synthesis. For example, forming the ketal first and then introducing the nitro group might provide a cleaner reaction profile. However, direct nitration of the spiro[1,3-benzodioxole-2,1'-cyclohexane] would need to be carefully controlled to achieve the desired regioselectivity. A known synthesis for the related 5-nitro-1,3-benzodioxole involves nitrating 1,3-benzodioxole with nitric acid in glacial acetic acid.[8]

Issue 3: Difficulty in Product Isolation and Purification

You have successfully formed the product, but you are experiencing low recovery after workup and purification.

Potential Causes & Step-by-Step Solutions
  • Cause A: Product Solubility Issues

    • Scientific Rationale: The physicochemical properties of the nitro-spiroketal may lead to solubility issues in the chosen workup or chromatography solvents, causing product loss.

    • Troubleshooting Protocol:

      • Solvent Screening: Perform small-scale solubility tests with the crude product to identify the best solvents for extraction and chromatography.

      • Careful Extraction: During aqueous workup, ensure the correct organic solvent is used to efficiently extract the product. Perform multiple extractions to maximize recovery.

  • Cause B: Decomposition on Silica Gel

    • Scientific Rationale: Some nitro compounds can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.[6]

    • Troubleshooting Protocol:

      • Neutralized Silica Gel: Deactivate the silica gel by washing it with a solution of a non-nucleophilic base (e.g., triethylamine in the eluent) before packing the column.

      • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or Florisil.

      • Non-Chromatographic Purification: Explore other purification methods like recrystallization or trituration if chromatography proves to be problematic.

II. Frequently Asked Questions (FAQs)

Q1: What is the likely reaction mechanism for the synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]?

The synthesis from 4-nitrocatechol and cyclohexanone proceeds via an acid-catalyzed double nucleophilic addition, forming the spiroketal. The mechanism is as follows:

  • Protonation of the cyclohexanone carbonyl group by the acid catalyst, making it more electrophilic.

  • Nucleophilic attack of one of the hydroxyl groups of the 4-nitrocatechol on the activated carbonyl carbon, forming a hemiketal intermediate.

  • Protonation of the remaining hydroxyl group of the hemiketal, followed by the elimination of a water molecule to form an oxocarbenium ion.

  • Intramolecular attack by the second hydroxyl group of the catechol moiety on the oxocarbenium ion.

  • Deprotonation to yield the final spiroketal product and regenerate the acid catalyst.

Spiroketalization_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product 4-Nitrocatechol 4-Nitrocatechol Hemiketal Hemiketal 4-Nitrocatechol->Hemiketal Nucleophilic Attack Cyclohexanone Cyclohexanone Activated Carbonyl Activated Carbonyl Cyclohexanone->Activated Carbonyl Protonation H+ H+ Activated Carbonyl->Hemiketal Oxocarbenium Ion Oxocarbenium Ion Hemiketal->Oxocarbenium Ion Dehydration 5-Nitrospiroketal 5-Nitrospiroketal Oxocarbenium Ion->5-Nitrospiroketal Intramolecular Cyclization 5-Nitrospiroketal->H+ Regeneration

Caption: Reaction mechanism for acid-catalyzed spiroketalization.

Q2: How do I choose the optimal solvent for this reaction?

The ideal solvent should be inert to the reaction conditions, capable of dissolving the starting materials, and preferably able to facilitate water removal.

  • Aprotic Solvents: Toluene or benzene are excellent choices as they can form an azeotrope with water, allowing for its removal with a Dean-Stark apparatus.

  • Chlorinated Solvents: Dichloromethane (DCM) is also commonly used but does not form an azeotrope with water, necessitating the use of a drying agent like molecular sieves.

  • Polar Aprotic Solvents: While solvents like DMF or DMSO can be used, they are more difficult to render anhydrous and can sometimes interfere with the reaction.

Q3: My reaction seems to be under kinetic control. How can I favor the thermodynamic product?

To favor the thermodynamically more stable spiroketal, you need to ensure the reaction conditions allow for equilibration between different possible isomers.[5]

  • Increase Reaction Time: Allow the reaction to stir for a longer period at the reaction temperature.

  • Increase Temperature: Gently heating the reaction can provide the necessary energy to overcome the activation barrier for the reverse reaction, allowing the system to reach thermodynamic equilibrium.

  • Use a Protic Acid: Brønsted acids are generally effective at promoting equilibration.[1]

Troubleshooting_Workflow Start Low Conversion Rate Observed Check_Catalyst 1. Verify Catalyst Activity & Loading Start->Check_Catalyst Check_Equilibrium 2. Assess Reaction Equilibrium Check_Catalyst->Check_Equilibrium OK Optimize_Catalyst Optimize Loading / Change Catalyst Check_Catalyst->Optimize_Catalyst Issue Found Check_Purity 3. Confirm Reagent & Solvent Purity Check_Equilibrium->Check_Purity OK Remove_Water Implement Water Removal (e.g., Dean-Stark) Check_Equilibrium->Remove_Water Issue Found Purify_Reagents Purify Starting Materials / Use Anhydrous Solvents Check_Purity->Purify_Reagents Issue Found Re_run_Reaction Re-run Reaction with Optimized Conditions Check_Purity->Re_run_Reaction All OK, Re-evaluate Optimize_Catalyst->Re_run_Reaction Remove_Water->Re_run_Reaction Purify_Reagents->Re_run_Reaction Success Successful Conversion Re_run_Reaction->Success

Caption: A systematic workflow for troubleshooting low conversion rates.

III. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]

This protocol is a general guideline and may require optimization.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-nitrocatechol (1.0 equiv.) and toluene.

  • Reactant Addition: Add cyclohexanone (1.1 equiv.) to the flask.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equiv.).

  • Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the limiting reagent.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane].

Protocol 2: Purification of Nitro Compounds via Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexanes).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary. Collect fractions and monitor them by TLC.

  • Product Collection: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

IV. Data Presentation

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Action
Low YieldInactive/Insufficient CatalystVerify catalyst quality; optimize loading (0.1-5 mol%).
Unfavorable EquilibriumUse Dean-Stark trap or molecular sieves to remove water.
Impure Reagents/SolventsConfirm purity by analysis; purify if necessary.
Side ProductsHarsh Reaction ConditionsLower temperature; use a milder catalyst.
Prolonged Reaction TimeMonitor reaction closely and quench upon completion.
Purification LossDecomposition on SilicaUse neutralized silica gel or an alternative stationary phase.
Poor SolubilityScreen for optimal extraction and chromatography solvents.

V. References

  • ResearchGate. Optimization of Reaction Conditions for the Synthesis of Spiroketal from 2-Alkynyl Phenol 19. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions. Available from: [Link]

  • PMC. Asymmetric Synthesis of Naturally Occuring Spiroketals. Available from: [Link]

  • Chemistry Stack Exchange. How do I purify the resulting compound after a nitro- to amine-group reduction?. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]

  • PrepChem.com. Synthesis of 5-nitro-1,3-benzodioxole. Available from: [Link]

  • MDPI. A New Synthetic Procedure to Spiro[cyclohexane-1,3′-indoline]-2′,4-diones. Available from: [Link]

  • MySkinRecipes. 5-nitrospiro[1,3-benzodioxole-2,1'-cyclopentane]. Available from: [Link]

  • Reddit. What are some common causes of low reaction yields?. Available from: [Link]

  • PubChem. Spiro(1,3-benzodioxole-2,1'-cyclohexane)-2-methylamine, n-(2-(diethylamino)ethyl)-, dimaleate. Available from: [Link]

  • PubChem. Spiro(1,3-benzodioxole-2,1'-cyclohexane). Available from: [Link]

  • Google Patents. Process for the purification of nitro aliphatic compounds. Available from:

  • Journal of the American Chemical Society. Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Available from: [Link]

  • Organic Letters. Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. Available from: [Link]

  • ResearchGate. Epimerization of spiroacetals through acid-catalyzed heterolysis.. Available from: [Link]

  • PMC. A Mechanistically Inspired Halenium Ion Initiated Spiroketalization: Entry to Mono- and Dibromospiroketals. Available from: [Link]

  • SIELC Technologies. Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-. Available from: https://sielc.com/compound-spiro-1-3-benzodioxole-2-1-cyclohexane-5-5-dithiobis-6-nitro.html

  • ResearchGate. Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Available from: [Link]

  • World Researchers Associations. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Available from: [Link]

  • PMC. Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. Available from: [Link]

  • Organic Letters. Alkylative Dearomatization by Using an Unactivated Aryl Nitro Group as a Leaving Group: Access to Diversified Alkylated Spiro[5.5]trienones. Available from: [Link]

  • Google Patents. Method of purifying nitrated aromatic compounds from a nitration process. Available from:

  • Chemistry LibreTexts. 24.6: Nitro Compounds. Available from: [Link]

  • PubChem. 2-(1,3-Benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene. Available from: [Link]

Sources

Optimization

Technical Support Center: 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] Degradation Pathways

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]. This guide provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound. The information herein is synthesized from established chemical principles and analogous structures to provide a robust framework for your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]?

Based on the functional groups present in the molecule, three primary degradation pathways are anticipated:

  • Acid-Catalyzed Hydrolysis of the Spiroketal: The spiroketal linkage is susceptible to hydrolysis under acidic conditions. This reaction is reversible and would lead to the cleavage of the spiro ring, yielding 4-nitrocatechol and cyclohexanone.[1][2][3] Spiroketals can readily isomerize under even mild acidic conditions, which could present as multiple, closely-related peaks in a chromatogram.[4]

  • Reduction of the Nitro Group: The nitroaromatic group is susceptible to reduction. This can occur under various conditions, including catalytic hydrogenation or in the presence of certain biological systems.[5] This pathway proceeds through nitroso and hydroxylamine intermediates to form the corresponding 5-aminospiro[1,3-benzodioxole-2,1'-cyclohexane]. The electron-withdrawing nature of the nitro group makes the compound resistant to oxidative degradation but prone to bioreduction.[6][7][8]

  • Photodegradation: Exposure to ultraviolet (UV) or even strong sunlight can induce photodegradation. For nitroaromatic compounds, this can involve hydroxylation of the aromatic ring or cleavage of the C-NO2 bond, leading to a variety of degradation products.[9][10][11]

Below is a diagram illustrating these potential degradation pathways.

Degradation Pathways cluster_main 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_reduction Nitro Group Reduction cluster_photo Photodegradation main 5-Nitrospiro[1,3-benzodioxole- 2,1'-cyclohexane] hydrolysis_product1 4-Nitrocatechol main->hydrolysis_product1 H+, H2O hydrolysis_product2 Cyclohexanone main->hydrolysis_product2 H+, H2O reduction_intermediate1 Nitroso Intermediate main->reduction_intermediate1 [H] photo_product Hydroxylated and/or Ring-Opened Products main->photo_product UV Light (hν) reduction_intermediate2 Hydroxylamine Intermediate reduction_intermediate1->reduction_intermediate2 [H] reduction_product 5-Aminospiro[1,3-benzodioxole- 2,1'-cyclohexane] reduction_intermediate2->reduction_product [H]

Caption: Predicted degradation pathways of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane].

Q2: How stable is the 1,3-benzodioxole ring system?

The 1,3-benzodioxole moiety is generally stable.[12] However, it can be susceptible to cleavage under harsh acidic conditions, particularly with strong Lewis acids, which can lead to the formation of tars.[13] Under certain high-temperature catalytic conditions, dimerization to form products like bis(benzo[d][9][11]dioxol-5-yl)methane has been observed.[14] For most standard experimental conditions, the primary instability of the parent molecule is expected to originate from the spiroketal linkage and the nitro group rather than the benzodioxole ring itself.

Q3: What is the anomeric effect and how does it relate to spiroketal stability?

The anomeric effect is a stereoelectronic effect that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane ring to prefer the axial position instead of the sterically less hindered equatorial position. In the context of spiroketals, this effect contributes significantly to the thermodynamic stability of a particular stereoisomer.[15] The most stable spiroketal is often the one that maximizes the anomeric effect, which can influence which isomer is predominantly formed under thermodynamically controlled (acidic) conditions.[15]

Troubleshooting Guide

Issue 1: I'm observing a loss of my compound and the appearance of new peaks during HPLC analysis with an acidic mobile phase.

Potential Cause: This is highly indicative of acid-catalyzed hydrolysis of the spiroketal. The acidic mobile phase provides the catalytic protons necessary to break the C-O bond of the spiro center.[1] The new peaks likely correspond to 4-nitrocatechol and cyclohexanone.

Troubleshooting Protocol: Confirming Acid-Catalyzed Hydrolysis

  • Reference Standard Analysis: If commercially available, inject reference standards of 4-nitrocatechol and cyclohexanone to compare retention times with the observed degradation peaks.

  • Forced Degradation Study:

    • Prepare a solution of your compound in a solvent mixture that mimics your mobile phase (e.g., acetonitrile/water).

    • Split the solution into two vials. To one vial, add a small amount of a dilute acid (e.g., 0.1 M HCl or formic acid).

    • Incubate both solutions at room temperature for a few hours.

    • Analyze both samples by HPLC-MS. The acidified sample should show a significant decrease in the parent compound peak and the appearance of peaks corresponding to the predicted degradation products. The mass spectrometer can be used to confirm the molecular weights of these new peaks.

  • Method Adjustment:

    • If hydrolysis is confirmed, consider using a less acidic mobile phase or a buffer system to maintain a higher pH.

    • Alternatively, use a faster gradient or a shorter analysis time to minimize the compound's exposure to acidic conditions.

Issue 2: My compound appears to be degrading upon storage, even when protected from light. The color of the material is also changing.

Potential Cause: If the compound is stored in a non-inert atmosphere or in the presence of trace metals, reduction of the nitro group to the corresponding amine via intermediate species is possible.[5] These intermediates and the final amine product can be colored and may be less stable than the parent nitro compound.

Troubleshooting Protocol: Investigating Reductive Degradation

  • LC-MS Analysis: Analyze the stored sample by LC-MS. Look for a peak with a mass corresponding to the amine derivative (M-30, loss of O2 and gain of H2). You may also see peaks corresponding to the nitroso (M-16) and hydroxylamine (M-14) intermediates.

  • Control Storage Conditions:

    • Store a fresh sample of the compound under an inert atmosphere (e.g., argon or nitrogen).

    • Compare the stability of this sample over time to a sample stored in air.

  • Purity of Solvents and Reagents: Ensure that all solvents and reagents used in your experiments are free from reducing agent contaminants.

Below is a workflow for troubleshooting unexpected degradation.

Troubleshooting Workflow start Unexpected Degradation Observed check_hplc Degradation during HPLC? start->check_hplc acid_hydrolysis Likely Acid-Catalyzed Spiroketal Hydrolysis check_hplc->acid_hydrolysis Yes check_storage Degradation during storage? check_hplc->check_storage No adjust_hplc Adjust HPLC Method: - Increase pH - Faster Gradient acid_hydrolysis->adjust_hplc end Compound Stabilized adjust_hplc->end nitro_reduction Potential Nitro Group Reduction or Photodegradation check_storage->nitro_reduction Yes check_storage->end No adjust_storage Adjust Storage: - Inert Atmosphere - Protect from Light nitro_reduction->adjust_storage adjust_storage->end

Caption: Workflow for troubleshooting unexpected compound degradation.

Issue 3: I am observing a multitude of small, unidentified peaks after exposing my compound to laboratory light.

Potential Cause: This is characteristic of photodegradation. The energy from UV light can break chemical bonds and induce a variety of reactions, leading to a complex mixture of degradation products.[9][10] For nitroaromatic compounds, this can include the formation of nitrophenols, nitrohydroquinones, and other ring-opened products.[10]

Troubleshooting Protocol: Assessing Photostability

  • Controlled Photostability Study:

    • Prepare two solutions of your compound in a suitable solvent.

    • Wrap one vial completely in aluminum foil to serve as a dark control.

    • Expose the other vial to a controlled light source (e.g., a UV lamp or a sunny windowsill) for a defined period.

    • Analyze both samples by HPLC-MS at various time points.

  • Data Analysis: Compare the chromatograms of the light-exposed sample and the dark control. A significant increase in the number and intensity of impurity peaks in the light-exposed sample confirms photolability.

  • Preventative Measures: If the compound is found to be light-sensitive, all experimental manipulations and storage should be performed in amber glassware or under conditions that protect it from light.

Quantitative Data Summary
Degradation PathwayTriggering ConditionPotential DegradantsAnalytical Confirmation
Spiroketal Hydrolysis Acidic pH (e.g., < 4)4-Nitrocatechol, CyclohexanoneLC-MS (mass confirmation), Comparison with reference standards
Nitro Group Reduction Reducing agents, certain biological matrices5-Aminospiro[...]cyclohexaneLC-MS (mass confirmation of M-30)
Photodegradation UV or broad-spectrum lightComplex mixture of hydroxylated and ring-opened productsControlled photostability study with HPLC-MS analysis
References

Sources

Troubleshooting

Technical Support Center: Analytical Monitoring of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] Synthesis

Welcome to the technical support center for the analytical monitoring of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] synthesis. This resource is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the analytical techniques crucial to ensuring the successful synthesis and characterization of this compound.

The synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] is a multi-step process that requires careful monitoring to ensure high yield and purity.[1][2] This guide provides a structured approach to troubleshooting common issues encountered during the use of key analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

I. High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is a primary technique for monitoring the progress of the nitration reaction and assessing the purity of the final product.[3][4] Given that 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] is a nitroaromatic compound, methods similar to those used for other nitroaromatics can be adapted.[5][6]

Frequently Asked Questions & Troubleshooting Guide

Question 1: Why am I seeing significant peak tailing for my product peak?

Answer: Peak tailing, where the peak asymmetry factor is greater than 1, is a common issue in HPLC and can arise from several factors.

  • Causality: Tailing is often caused by secondary interactions between the analyte and the stationary phase, issues with the mobile phase, or problems with the column itself.[7][8] For a nitro-containing compound like 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane], interactions with active sites on the silica backbone of a C18 column can be a significant contributor.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate for your analyte. While the nitro group is not readily ionizable, other functionalities in related impurities might be. Incorrect pH can lead to undesirable interactions.[7]

    • Check for Column Contamination/Deterioration: The accumulation of strongly retained sample matrix components can lead to peak tailing. If you are using a guard column, replace it first. If the problem persists, try flushing the analytical column with a strong solvent. If that fails, the column may need replacement.[7][9]

    • Sample Overload: Injecting too much sample can lead to peak distortion.[8] Try reducing the injection volume or the sample concentration to see if the peak shape improves.

    • Extra-Column Volume: Excessive tubing length or a large detector cell volume can contribute to peak broadening and tailing.[10] Ensure that the tubing connecting the column to the detector is as short and narrow as possible.[7]

Question 2: My retention times are drifting from one injection to the next. What could be the cause?

Answer: Retention time instability can compromise the reliability of your analytical method.

  • Causality: Drifting retention times are often linked to changes in the mobile phase composition, temperature fluctuations, or issues with the HPLC pump.[10]

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure your mobile phase is freshly prepared and thoroughly degassed. Air bubbles in the system can cause pressure fluctuations and lead to retention time shifts.[7]

    • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration can cause the retention time to drift, especially in gradient methods.[7]

    • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[7]

    • Pump Performance: Check for leaks in the pump and ensure the seals are in good condition. A malfunctioning pump can deliver an inconsistent flow rate.[7]

Experimental Protocol: HPLC Analysis
  • Sample Preparation: Dissolve a small amount of the reaction mixture or final product in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 100 µg/mL.[4] Filter the sample through a 0.45-µm syringe filter before injection.[6]

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is often effective for separating nitroaromatic compounds.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV detection at 254 nm is suitable for aromatic compounds.[4]

    • Injection Volume: 1 µL.[4]

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 4 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 25% B to 65% B over 10 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm

II. Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[11] For 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane], it can be used for purity assessment and to identify byproducts, though careful method development is necessary due to the potential for thermal degradation of the nitro group.

Frequently Asked Questions & Troubleshooting Guide

Question 1: I am not seeing my compound of interest, or the peak is very small.

Answer: The absence or low intensity of the target peak can be due to several factors.

  • Causality: This issue can stem from problems with the injection, the column, or the detector. For thermally sensitive compounds, the inlet temperature may be too high.[12]

  • Troubleshooting Steps:

    • Check Injection Port Temperature: The nitro group can be thermally labile. If the inlet temperature is too high, the compound may be degrading upon injection. Try lowering the inlet temperature.

    • Verify Sample Volatility: While spiro compounds can be analyzed by GC-MS, ensure your compound is sufficiently volatile under the chosen conditions.[13][14] If not, derivatization might be necessary, though this is less common for nitro compounds.[11]

    • Inspect the Syringe and Septum: A clogged syringe or a leaking septum can prevent the sample from being introduced into the system.[15]

    • Confirm Column Integrity: The column may be broken or improperly installed. Check for leaks and ensure the column is correctly fitted in the inlet and detector.[12]

Question 2: I am observing poor peak shape (fronting or tailing). What should I do?

Answer: Non-ideal peak shapes can affect resolution and integration.

  • Causality: Peak fronting is often caused by column overload or an injection port temperature that is too low.[16] Tailing can be caused by active sites in the system or a contaminated liner.[12]

  • Troubleshooting Steps:

    • Address Fronting: If peaks are fronting, try reducing the amount of sample injected.[16] Also, ensure the injection port temperature is high enough to vaporize the sample completely.[16]

    • Mitigate Tailing: Tailing can be caused by interactions with active sites.[12] Deactivated liners and columns are crucial. If tailing persists, you may need to replace the liner or condition the column.[12]

    • Check for Contamination: A dirty liner can lead to poor peak shape. Regularly replacing the liner is good practice.[17]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Column: A standard non-polar column such as a 5% phenyl methyl siloxane (e.g., HP-5MS) is a good choice.[18][19]

    • Inlet Temperature: Start with a lower temperature (e.g., 250 °C) to avoid thermal degradation.[18]

    • Oven Program: A temperature ramp from a low initial temperature (e.g., 70 °C) to a final temperature of around 280 °C is a reasonable starting point.[18]

    • Carrier Gas: Helium at a constant flow rate.[18]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[18]

ParameterRecommended Setting
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program 70°C (2 min), then 10°C/min to 280°C (5 min)
Carrier Gas Helium, 1.2 mL/min
MS Ion Source 230 °C

III. Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR is indispensable for the structural elucidation of the synthesized compound.[20][21]

Frequently Asked Questions & Troubleshooting Guide

Question 1: My NMR spectrum has broad peaks. What is the cause?

Answer: Broad peaks in an NMR spectrum can obscure important structural information.

  • Causality: Poor shimming, the presence of particulate matter, or paramagnetic impurities are common causes of broad peaks.[22] High sample concentration can also lead to line broadening.[23]

  • Troubleshooting Steps:

    • Re-shim the Spectrometer: Shimming adjusts the homogeneity of the magnetic field. This should be the first step in addressing broad peaks.

    • Filter the Sample: The presence of solid particles will disrupt the magnetic field homogeneity. Filter your sample through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

    • Check for Paramagnetic Impurities: Paramagnetic metals can cause significant line broadening.[22] If suspected, try to purify your sample further.

    • Reduce Sample Concentration: For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of deuterated solvent is usually sufficient.[22]

Question 2: I see an unexpected peak at around 1.5 ppm and a broad hump. What are these?

Answer: These are likely signals from water and moisture.

  • Causality: The peak around 1.5 ppm in CDCl₃ is often due to residual water in the solvent. A broad hump can indicate the presence of water in the sample, which can exchange with acidic protons.

  • Troubleshooting Steps:

    • Use Dry Solvents: Use freshly opened deuterated solvents or solvents that have been stored over molecular sieves to minimize water content.[22]

    • Dry Your Sample: Ensure your sample is thoroughly dried before preparing the NMR sample.

    • Prepare Samples in an Inert Atmosphere: For very sensitive samples, preparation in a glovebox under a nitrogen or argon atmosphere can prevent moisture uptake.[22]

Experimental Protocol: NMR Sample Preparation
  • Dissolve the Sample: Weigh 5-25 mg of your compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[24]

  • Filter: Filter the solution through a pipette with a glass wool plug into a clean, dry NMR tube.

  • Cap and Invert: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • Clean the Tube: Before inserting the sample into the magnet, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone.[23]

IV. Fourier-Transform Infrared (FTIR) Spectroscopy Troubleshooting

FTIR is a quick and effective way to confirm the presence of key functional groups, particularly the nitro group.[25]

Frequently Asked Questions & Troubleshooting Guide

Question 1: My FTIR spectrum has very broad and intense peaks, making it difficult to interpret.

Answer: This is a common issue when using transmission methods with samples that are too thick.

  • Causality: If the sample is too concentrated or the path length is too long, the infrared bands can become totally absorbed, leading to flat-topped, broad peaks.[26]

  • Troubleshooting Steps:

    • Use Attenuated Total Reflectance (ATR): ATR-FTIR is an excellent alternative that requires minimal sample preparation and is less prone to this issue.[27][28] Simply place a small amount of your solid or liquid sample onto the ATR crystal and apply pressure.[26]

    • Prepare a Thinner Film: If using transmission, try dissolving the sample in a volatile solvent, casting a thin film on a KBr plate, and allowing the solvent to evaporate.

    • Make a KBr Pellet: For solid samples, grinding a small amount with dry KBr powder and pressing it into a thin pellet can yield a good spectrum.[29]

Question 2: I don't see the characteristic nitro group peaks.

Answer: The absence of expected peaks could indicate a problem with the synthesis or the measurement.

  • Causality: The nitration reaction may have been unsuccessful, or the concentration of the nitro compound in the sample may be too low to detect.

  • Troubleshooting Steps:

    • Confirm Synthesis Success with Other Methods: Use HPLC or NMR to verify the presence of the product.

    • Increase Sample Concentration (if applicable): If using a solution-based method, try increasing the concentration.

    • Check for Characteristic Peaks: For aromatic nitro compounds, look for two strong bands: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[30]

Experimental Protocol: ATR-FTIR Analysis
  • Clean the ATR Crystal: Before and after each measurement, clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.[29]

  • Acquire a Background Spectrum: Run a background scan with the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Apply the Sample: Place a small amount of the solid powder or liquid directly onto the ATR crystal.[27]

  • Apply Pressure: For solid samples, use the pressure clamp to ensure good contact between the sample and the crystal.[26]

  • Collect the Spectrum: Acquire the FTIR spectrum of the sample.

V. Visualizing the Workflow

Workflow for Analytical Monitoring

Analytical Workflow cluster_synthesis Synthesis cluster_monitoring Analytical Monitoring Start Start Synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] Reaction Nitration Reaction Start->Reaction Workup Reaction Workup & Purification Reaction->Workup HPLC_progress HPLC: Monitor Reaction Progress Reaction->HPLC_progress In-process control FinalProduct Isolated Final Product Workup->FinalProduct HPLC_purity HPLC: Assess Purity FinalProduct->HPLC_purity FTIR_functional FTIR: Confirm Nitro Group FinalProduct->FTIR_functional NMR_structure NMR: Structural Elucidation FinalProduct->NMR_structure GCMS_byproducts GC-MS: Identify Byproducts FinalProduct->GCMS_byproducts

Caption: A typical analytical workflow for monitoring the synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane].

Troubleshooting Decision Tree for HPLC Peak Tailing

HPLC Troubleshooting Problem HPLC Peak Tailing Observed CheckOverload Reduce Injection Volume/Concentration Problem->CheckOverload Improved1 Problem Solved: Sample Overload CheckOverload->Improved1 Yes NotImproved1 No Improvement CheckOverload->NotImproved1 No CheckGuardColumn Replace Guard Column NotImproved1->CheckGuardColumn Improved2 Problem Solved: Contaminated Guard Column CheckGuardColumn->Improved2 Yes NotImproved2 No Improvement CheckGuardColumn->NotImproved2 No CheckMobilePhase Prepare Fresh Mobile Phase & Check pH NotImproved2->CheckMobilePhase Improved3 Problem Solved: Mobile Phase Issue CheckMobilePhase->Improved3 Yes NotImproved3 No Improvement CheckMobilePhase->NotImproved3 No FlushColumn Flush Analytical Column NotImproved3->FlushColumn Improved4 Problem Solved: Column Contamination FlushColumn->Improved4 Yes NotImproved4 No Improvement Replace Analytical Column FlushColumn->NotImproved4 No

Caption: A decision tree for troubleshooting HPLC peak tailing.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • University of Cambridge. (n.d.). NMR Sample Preparation.
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  • BenchChem. (2025). Application Note: Validated Analytical Method for Nitroaromatic Compounds.
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  • MicroSolv. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote.
  • Taylor & Francis Online. (n.d.). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
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  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Chromatography Forum. (n.d.). HPLC Troubleshooting Guide.
  • Measurlabs. (n.d.). ATR-FTIR Analysis | Attenuated Total Reflectance.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
  • Restek. (2014). Troubleshooting HPLC- Tailing Peaks.
  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
  • Labio Scientific. (2022). Limitations and disadvantages of GC-MS.
  • PharmaGuru. (2025). GC Troubleshooting: 7+ Common Problems and Their Solution.
  • Sigma-Aldrich. (n.d.). GC Troubleshooting.
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
  • Journal of the American Chemical Society. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds.
  • Russian Chemical Bulletin. (2017). Ambiguousness of GC-MS identification of spiro[2.4]hepta-4,6-diene in natural objects.
  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Worcester Polytechnic Institute. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • PubMed. (2020). Monitoring peptide tyrosine nitration by spectroscopic methods.
  • ResearchGate. (2019). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)....
  • International Journal of Environmental Sciences. (2025). View of GC-MS Analysis Of Bioactive Compounds In Spirogyra Extract And Its Antibacterial Activity. Retrieved from [Link]

  • BenchChem. (n.d.). Gas chromatography-mass spectrometry (GC-MS) for spirodionic acid analysis.
  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite.
  • ACS Publications. (2013). Efficient Reaction Based Colorimetric Probe for Sensitive Detection, Quantification, and On-Site Analysis of Nitrite Ions in Natural Water Resources.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
  • Supporting Information. (n.d.). Benzodioxole grafted Spirooxindole pyrrolidinyl derivatives: Synthesis, Characterization, Molecular docking and Anti.
  • PubChem. (n.d.). Spiro(1,3-benzodioxole-2,1'-cyclohexane).
  • PrepChem.com. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole.
  • MySkinRecipes. (n.d.). 5-nitrospiro[1,3-benzodioxole-2,1'-cyclopentane].
  • MDPI. (2024). LC-ESI-MS and GC-MS Profiling, Chemical Composition, and Cytotoxic Activity of Endophytic Fungus Pleosporales sp. Derived from Artemisia annua.
  • World Researchers Associations. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
  • SIELC Technologies. (2018). Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgc5A0dcMflh2Hw0e0mffB48MzS1-oE-uT3FDcHb-lJyEuWTZOqrg5r-a_PkeGx0pQo-MBpRlvsIEK8RmXYqAfhPOa1AifRETBL-_ValVEo890yqXkc4GlhtHb1P5kdkJScuB3FRkCQZUJEnrUvN6FiVBJNVbqfFTIMn52ILBhdSvXsRw=
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Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the integrity of a synthesized compound is the bedrock of reliable research and developme...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the integrity of a synthesized compound is the bedrock of reliable research and development. For a novel intermediate like 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane], a molecule with potential applications in the synthesis of bioactive heterocyclic compounds, rigorous purity assessment is not merely a quality control step; it is a prerequisite for valid downstream applications.[1] Impurities, even in trace amounts, can drastically alter biological activity, skew analytical results, and compromise the safety and efficacy of a final drug product.[2]

This guide provides a comparative analysis of essential analytical techniques for determining the purity of synthesized 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]. We will explore the causality behind methodological choices and present actionable protocols, empowering you to build a robust, self-validating system for purity verification.

The Analytical Imperative: An Orthogonal Approach

No single analytical method can definitively establish the purity of a compound.[3] A robust purity assessment strategy relies on an orthogonal approach , where multiple techniques based on different physicochemical principles are employed. This ensures that a wide range of potential impurities—starting materials, byproducts, residual solvents, and isomers—are detected and quantified.

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), underscore the importance of identifying and controlling impurities in new drug substances.[4][5] Adherence to these principles is critical for regulatory compliance and ensuring the safety of pharmaceutical products.[2][6]

G cluster_prep Sample Preparation cluster_methods Primary Analytical Methods cluster_confirmation Confirmatory & Complementary Analysis cluster_result Final Assessment Prep Synthesized Compound (Crude Product) HPLC HPLC-UV (Quantitative Purity) Prep->HPLC Primary Screening GCMS GC-MS (Volatile Impurities) Prep->GCMS Primary Screening NMR qNMR (Absolute Purity & Structure) Prep->NMR Primary Screening LCMS LC-MS (Impurity ID) HPLC->LCMS Investigate Unknowns Report Certificate of Analysis (CoA) - Purity Value - Impurity Profile HPLC->Report Orthogonal Data GCMS->Report Orthogonal Data EA Elemental Analysis (Empirical Formula) NMR->EA Structural Confirmation NMR->Report Orthogonal Data EA->Report Data Consolidation LCMS->Report Data Consolidation

Caption: Orthogonal workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity

HPLC is the cornerstone technique for purity analysis of non-volatile organic compounds. By separating components based on their differential partitioning between a stationary and a mobile phase, it provides a quantitative measure of the main compound relative to its impurities.

Principle of Operation: For 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane], a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The spirocyclic and benzodioxole moieties confer significant hydrophobicity, leading to strong retention on a nonpolar stationary phase like C18. The nitro group adds polarity, allowing for effective elution with a polar mobile phase, typically a mixture of acetonitrile or methanol and water. Detection is ideally performed using a UV-Vis detector, as the nitroaromatic chromophore provides strong absorbance, typically around 254 nm.[7]

Potential Impurities:

  • Unreacted Starting Materials: 4-Nitrocatechol and cyclohexanone.

  • Isomeric Byproducts: Positional isomers of the nitro group on the aromatic ring.

  • Degradation Products: Hydrolysis or photolysis products if the sample is not handled or stored correctly.

Detailed Experimental Protocol: RP-HPLC
  • System Preparation:

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Gradient Elution:

    • A gradient is chosen to ensure separation of early-eluting polar impurities (like residual nitrocatechol) from the main peak and late-eluting nonpolar byproducts.

    • 0-5 min: 50% B

    • 5-25 min: Ramp to 95% B

    • 25-30 min: Hold at 95% B

    • 30.1-35 min: Return to 50% B (equilibration)

  • Data Analysis:

    • Inject 10 µL of the sample.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Causality Behind Choices:

  • C18 Column: Provides excellent hydrophobic interaction for retaining the spiro-cyclohexane and benzodioxole core.

  • Acetonitrile: A common organic modifier that offers good elution strength and low UV cutoff.

  • Gradient Elution: Necessary to resolve a potentially wide range of impurities with varying polarities.

  • UV at 254 nm: This wavelength is a good compromise for detecting the nitroaromatic functional group present in the target compound and many likely impurities.[8]

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatiles

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[9] It is particularly useful for detecting residual solvents and volatile starting materials that may persist after synthesis and workup.

Principle of Operation: The sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter a mass spectrometer, which fragments the molecules and provides a mass spectrum—a molecular fingerprint—that can be used for identification by comparison to spectral libraries (e.g., NIST).[10][11] 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] itself may be thermally stable enough for GC analysis, but this must be confirmed to avoid on-column degradation.

Detailed Experimental Protocol: GC-MS
  • System Preparation:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1) to avoid overloading the detector with the main component.

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Oven Temperature Program:

    • Initial: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 450.

Causality Behind Choices:

  • HP-5MS Column: A general-purpose, low-polarity column suitable for a wide range of organic compounds.

  • Split Injection: Prevents saturation of the detector by the highly concentrated main compound, allowing for better detection of trace impurities.

  • Temperature Ramp: Ensures the elution of both low-boiling point solvents and higher-boiling point byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Purity

NMR spectroscopy is an indispensable tool that provides detailed structural information and can be adapted for quantitative analysis (qNMR).[12][13] While HPLC and GC provide purity based on relative peak areas, qNMR can determine absolute purity against a certified internal standard.[14]

Principle of Operation: ¹H NMR gives information on the number, environment, and connectivity of protons in a molecule. The presence of impurity peaks in the spectrum is a direct indication of impurity. For quantitative analysis, a certified internal standard with a known concentration and purity is added to the sample. The purity of the analyte is calculated by comparing the integral of one of its signals to the integral of a known signal from the standard.[14]

Detailed Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Standard and Sample Preparation:

    • Internal Standard (IS): Choose a standard with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The standard must be of high, certified purity.

    • Accurately weigh ~20 mg of the synthesized compound and ~10 mg of the internal standard into the same vial.

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a volumetric flask.

    • Transfer an exact volume to an NMR tube.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer of at least 400 MHz.

    • Crucial Parameters for Quantification:

      • Long Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds) to ensure full relaxation and accurate integration.

      • 90° Pulse Angle: Ensure uniform excitation.

      • Sufficient Signal-to-Noise: Acquire enough scans for clear integration of both analyte and standard peaks.

  • Data Analysis:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Purity Calculation Formula: [14]

      • Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      • Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Causality Behind Choices:

  • High-Field NMR (≥400 MHz): Provides better signal dispersion, reducing the chance of peak overlap between the analyte and impurities.

  • Long Relaxation Delay: This is the most critical parameter for qNMR. Failure to allow full relaxation will lead to inaccurate integrals and an incorrect purity value.

  • Certified Internal Standard: The accuracy of the qNMR result is directly dependent on the accuracy of the standard's purity and the weighing process.

Elemental Analysis (EA): Validating the Empirical Formula

Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a compound.[15] This technique is a fundamental check to confirm that the empirical formula of the synthesized compound is correct.

Principle of Operation: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.[16] The measured percentages are then compared to the theoretical values calculated from the molecular formula (C₁₃H₁₃NO₄).

Acceptance Criteria: For a compound to be considered pure, the experimentally determined mass percentages should be within ±0.4% of the theoretical values.[17] A significant deviation suggests the presence of impurities (e.g., residual solvents, inorganic salts) or an incorrect structure.[18]

Comparative Summary of Techniques

Technique Information Provided Strengths Limitations Best For
HPLC-UV Relative purity (Area %), Impurity profileHighly quantitative, robust, widely applicable.[19]Requires chromophores for detection, relative purity depends on detector response factors.Routine quality control, quantifying known and unknown impurities.
GC-MS Identification of volatile componentsExcellent for separating complex mixtures, provides structural information for identification.[10]Limited to thermally stable and volatile compounds.Detecting residual solvents, volatile starting materials.
qNMR Absolute purity, structural confirmationAbsolute quantification without a reference standard of the analyte, structurally informative.[12][14]Lower sensitivity than chromatographic methods, requires careful parameter optimization.Definitive purity assignment, structural verification.
Elemental Analysis Elemental composition (C, H, N)Confirms empirical formula.[15]Insensitive to isomeric impurities, provides no information on the nature of impurities.[20]Fundamental confirmation of the bulk sample's composition.

Conclusion and Recommended Strategy

G start Synthesized Batch of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] hplc_check 1. HPLC-UV Analysis (Purity > 98% by Area?) start->hplc_check nmr_check 2. ¹H NMR Analysis (Correct Structure? No Impurity Signals?) hplc_check->nmr_check Yes fail Batch Fails (Requires Repurification/Re-synthesis) hplc_check->fail No gcms_check 3. GC-MS Analysis (Residual Solvents < 0.5%?) nmr_check->gcms_check Yes nmr_check->fail No final_purity 4. Orthogonal Confirmation (qNMR or Elemental Analysis) gcms_check->final_purity Yes gcms_check->fail No pass Batch Meets Purity Specifications (Release for Use) final_purity->pass Pass final_purity->fail Fail

Caption: Decision workflow for purity assessment.

For a comprehensive and defensible purity assessment of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane], the following tiered strategy is recommended:

  • Initial Screening (HPLC & ¹H NMR): Begin with HPLC-UV to establish a preliminary purity value and impurity profile. Concurrently, run a standard ¹H NMR to confirm the structural identity and check for obvious impurities.

  • Volatiles Check (GC-MS): Perform GC-MS analysis to specifically check for and quantify residual solvents from the synthesis and purification steps.

  • Absolute Purity Determination (qNMR): For a definitive purity value, especially for a reference standard or material intended for advanced studies, qNMR is the method of choice.

  • Empirical Formula Confirmation (Elemental Analysis): As a final, fundamental check, particularly for a newly synthesized compound, elemental analysis should be performed to ensure the elemental composition matches the theoretical formula.

By integrating these orthogonal techniques, researchers can confidently establish the purity of their synthesized 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane], ensuring the integrity and reproducibility of their scientific work. This multi-faceted approach aligns with the stringent requirements of the pharmaceutical industry and embodies the principles of sound analytical science.[21][22][23]

References

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  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

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  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • ICH. (2006). ICH HARMONISED TRIPARTITE GUIDELINE: IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

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  • PubMed Central (PMC). (2022). An International Study Evaluating Elemental Analysis. [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. [Link]

  • Environmental Protection Agency (EPA). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

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  • PubMed Central (PMC). (2013). Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. [Link]

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Comparative

A Comparative Guide to the Biological Activity of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] and Other Nitroaromatic Compounds

Introduction: The Enduring Significance of Nitroaromatics in Drug Discovery Nitroaromatic compounds, characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring, represent a crucial clas...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Nitroaromatics in Drug Discovery

Nitroaromatic compounds, characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring, represent a crucial class of molecules in medicinal chemistry.[1][2] Their rich and complex history is marked by both therapeutic breakthroughs and concerns over toxicity.[1][3] The potent biological activities of these compounds stem from the strong electron-withdrawing nature of the nitro group, which plays a pivotal role in their mechanism of action.[4] This guide provides a comparative analysis of the anticipated biological activities of the novel scaffold, 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane], against established nitroaromatic drugs. While direct experimental data for this specific spiro-compound is not yet publicly available, we can infer its potential activities based on the well-documented structure-activity relationships (SAR) of related nitroaromatic and spirocyclic compounds.[5][6][7][8][9]

This document is intended for researchers, scientists, and drug development professionals, offering a synthesized perspective on the mechanistic underpinnings, potential therapeutic applications, and inherent challenges associated with this class of compounds.

The Central Role of Reductive Bioactivation

A unifying feature of most biologically active nitroaromatic compounds is their requirement for metabolic activation, specifically the reduction of the nitro group, to exert their effects.[1][10] This bioactivation is often carried out by nitroreductase enzymes found in target organisms, such as bacteria and parasites.[1][11] The reduction process can proceed via a one- or two-electron transfer mechanism, leading to the formation of highly reactive intermediates, including nitroso and hydroxylamine species, as well as superoxide radicals.[1][10] It is these reactive species that are largely responsible for the observed cytotoxicity and antimicrobial or antiparasitic effects.[12][13]

The selective toxicity of many nitroaromatic drugs is attributed to the presence of specific nitroreductases in pathogenic organisms that are absent in their mammalian hosts.[1] This differential metabolism is a cornerstone of their therapeutic utility.

Comparative Analysis of Biological Activities

To contextualize the potential of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane], we will compare its core structural features to those of well-established classes of nitroaromatic drugs: nitrofurans and nitroimidazoles.

Antimicrobial Activity

Nitroaromatic compounds have a long history of use as antimicrobial agents.[4] Their broad spectrum of activity often includes anaerobic bacteria and various parasites.[11]

  • Nitrofurans (e.g., Nitrofurantoin, Furazolidone): These compounds are widely used as antibiotics.[14][15] Their mechanism of action involves the reduction of the nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates that can damage bacterial DNA, ribosomes, and other macromolecules. Comparative studies have shown that different nitrofuran derivatives exhibit varying levels of activity against common uropathogens.[14]

  • Nitroimidazoles (e.g., Metronidazole, Tinidazole): This class is a mainstay in the treatment of anaerobic bacterial and protozoal infections.[11] Similar to nitrofurans, their activation occurs under anaerobic conditions, where the nitro group is reduced to generate cytotoxic radicals that induce DNA strand breaks.[11]

Inferred Activity of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]: The presence of the nitro group on the benzodioxole ring suggests that this compound could possess antimicrobial properties. Its activation would likely depend on the presence of suitable nitroreductases in the target microorganisms. The spirocyclic cyclohexane moiety introduces a three-dimensional complexity not present in the planar structures of nitrofurans and nitroimidazoles. This unique stereochemistry could influence its binding to nitroreductase enzymes and its overall efficacy.[16][17]

Antiparasitic Activity

Nitroaromatics are critical in the treatment of several parasitic diseases, including Chagas disease, leishmaniasis, and human African trypanosomiasis.[4][12]

  • Nifurtimox (a Nitrofuran derivative) and Benznidazole (a Nitroimidazole derivative): These are the primary drugs used to treat Chagas disease, caused by Trypanosoma cruzi.[1] Their trypanocidal activity is dependent on nitroreductase-mediated activation within the parasite, leading to the production of reactive oxygen and nitrogen species that cause lethal oxidative stress.[1][12]

Inferred Activity of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]: Given the proven efficacy of nitroaromatics against trypanosomatids, it is plausible that 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] could exhibit antiparasitic activity. The lipophilicity and steric bulk of the spiro-cyclohexane group could impact its ability to penetrate parasite cell membranes and interact with the active site of parasitic nitroreductases. Further investigation into its efficacy against various parasitic strains would be a valuable area of research.

Cytotoxicity and Anticancer Potential

The cytotoxicity of nitroaromatic compounds is a double-edged sword. While it underpins their therapeutic effects against pathogens, it also raises concerns about their toxicity to host cells.[10][13] The cytotoxicity of many nitroaromatics is linked to their redox potential; compounds that are more easily reduced tend to be more cytotoxic.[18]

Interestingly, the hypoxia-selective activation of some nitroaromatics has been explored for anticancer therapy.[10] In the low-oxygen environment of solid tumors, nitroreductases can activate these compounds to produce cytotoxic species that selectively kill cancer cells.

Inferred Activity of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]: The cytotoxicity of this compound would need to be carefully evaluated. The spiro[1,3-benzodioxole-2,1'-cyclohexane] moiety itself has been investigated in other contexts for various biological activities, including antioxidant and antiproliferative effects.[19][20] The combination of this spiro-system with a nitro group could lead to novel cytotoxic properties. Its potential as a hypoxia-activated anticancer agent would be an intriguing avenue for future studies.

Structure-Activity Relationship (SAR) Considerations

The biological activity of nitroaromatic compounds is heavily influenced by their chemical structure. Key factors include:

  • Redox Potential: The ease with which the nitro group is reduced is a major determinant of activity.[18][21]

  • Lipophilicity: The ability of the compound to cross cell membranes is crucial for reaching its intracellular target.[21]

  • Steric Factors: The size and shape of the molecule can affect its binding to enzymes and other biological targets.[16]

  • Nature of the Aromatic Ring: The type of aromatic or heteroaromatic ring system influences the electronic properties and metabolic stability of the compound.[5][6][7][8][9]

For 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane], the spirocyclic nature introduces a rigid, three-dimensional structure that is distinct from the more planar traditional nitroaromatics.[16] This could lead to altered binding affinities for nitroreductases and other target proteins, potentially resulting in a unique activity profile.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane], a series of well-established in vitro assays would be necessary.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary test for evaluating the cytotoxic potential of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Detailed Protocol:

  • Cell Seeding: Plate mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] and a vehicle control.

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Principle: A standardized suspension of the target microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that inhibits visible growth after incubation is the MIC.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] and perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) corresponding to a specific cell density.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Visualizing Experimental Workflows and Mechanistic Pathways

To better illustrate the experimental design and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antimicrobial Antimicrobial Assay (MIC) C1 Seed Mammalian Cells C2 Treat with Compound C1->C2 C3 Incubate (24-72h) C2->C3 C4 Add MTT Reagent C3->C4 C5 Solubilize Formazan C4->C5 C6 Measure Absorbance (570nm) C5->C6 A1 Prepare Serial Dilutions A3 Inoculate Plate A1->A3 A2 Prepare Bacterial Inoculum A2->A3 A4 Incubate (18-24h) A3->A4 A5 Observe for Growth A4->A5 A6 Determine MIC A5->A6

Caption: Workflow for evaluating cytotoxicity and antimicrobial activity.

mechanism_of_action cluster_cell Target Cell (Bacteria/Parasite) Compound Nitroaromatic Compound (R-NO2) Nitroreductase Nitroreductase Compound->Nitroreductase Bioactivation ReactiveSpecies Reactive Intermediates (R-NO, R-NHOH, O2-) Nitroreductase->ReactiveSpecies Reduction Damage Cellular Damage (DNA, Proteins) ReactiveSpecies->Damage CellDeath Cell Death Damage->CellDeath

Caption: Generalized mechanism of nitroaromatic bioactivation.

Conclusion and Future Directions

While the biological activity of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] remains to be experimentally determined, its structural features suggest a strong potential for antimicrobial and antiparasitic activities, mediated by the reductive bioactivation of its nitro group. Its unique spirocyclic scaffold may confer a novel pharmacological profile compared to existing nitroaromatic drugs.

Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of bacterial and parasitic pathogens.[3][22][23][24][25] Subsequent studies should investigate its cytotoxicity in mammalian cell lines to assess its therapeutic index. Elucidating the precise mechanism of action and identifying the specific nitroreductases involved in its activation will be crucial for its potential development as a novel therapeutic agent. The exploration of spirocyclic nitroaromatics represents a promising frontier in the ongoing quest for new and effective treatments for infectious diseases.

References

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Validation

A Comparative Guide to Absolute Structure Confirmation: The Case of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]

Introduction: The Imperative of Absolute Configuration in Molecular Science In the realms of pharmaceutical development, natural product synthesis, and materials science, the precise three-dimensional arrangement of atom...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Absolute Configuration in Molecular Science

In the realms of pharmaceutical development, natural product synthesis, and materials science, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit dramatically different pharmacological and toxicological profiles.[1][2] Therefore, unambiguous determination of the absolute configuration of a chiral molecule is not merely an academic exercise but a critical step in ensuring safety and efficacy in drug development and understanding biological processes.[] This guide provides an in-depth analysis of single-crystal X-ray crystallography for the absolute structure confirmation of the chiral molecule 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane], a versatile intermediate in organic synthesis.[4] We will explore the entire experimental workflow, from synthesis to data analysis, and objectively compare this "gold standard" technique with powerful solution-state alternatives.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule.[5][6] By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, we can generate a precise electron density map, revealing the spatial arrangement of every atom.[7]

For chiral molecules, the key to determining the absolute configuration lies in the phenomenon of anomalous dispersion .[8] When the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor for that atom acquires an imaginary component. This breaks Friedel's Law, which states that the intensities of diffraction spots from opposite sides of the crystal (known as Bijvoet pairs or Friedel pairs) should be identical.[8] The subtle differences in the intensities of these pairs can be analyzed to determine the true handedness of the molecule.

A critical parameter in this analysis is the Flack parameter , developed by H.D. Flack.[8][9][10] This single value, refined during the crystallographic analysis, indicates the relative proportion of the two possible enantiomers in the crystal.[11]

  • A Flack parameter close to 0 (with a small standard uncertainty) indicates that the determined absolute configuration is correct.[8]

  • A value near 1 suggests that the inverted structure is correct.

  • A value around 0.5 may point to a racemic twin, where both enantiomers are present in equal amounts in the crystal lattice.[8]

The reliability of the Flack parameter is highest when the molecule contains at least one atom heavier than oxygen (e.g., S, Cl, Br), but modern diffractometers and software can often determine the absolute configuration of light-atom structures with high confidence.[9][11]

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to its confirmed absolute structure via X-ray crystallography is a multi-step process requiring careful planning and execution.

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis X-ray Analysis cluster_confirmation Confirmation A Synthesis of 5-Nitro-1,3-benzodioxole C Ketalization Reaction A->C B Synthesis of Spirocyclic Ketone B->C D Column Chromatography C->D Crude Product E Crystal Growth (Vapor Diffusion/Slow Evaporation) D->E Pure Compound F Single Crystal Selection & Mounting E->F High-Quality Single Crystals G X-ray Data Collection F->G H Structure Solution & Refinement G->H I Analysis of Flack Parameter H->I Refined Structure Model J Absolute Structure Confirmed I->J Flack x ≈ 0

Caption: Workflow for absolute structure confirmation.

Part 1: Synthesis of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]

The target molecule can be synthesized via a ketalization reaction between 5-nitro-1,2-dihydroxybenzene (5-nitrocatechol) and cyclohexanone.

Protocol:

  • Preparation of 5-Nitrocatechol: 5-nitro-1,3-benzodioxole is synthesized by nitrating 1,3-benzodioxole with nitric acid in glacial acetic acid.[12] The resulting product is then hydrolyzed to yield 5-nitrocatechol.

  • Ketalization Reaction:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 1.0 equivalent of 5-nitrocatechol and 1.1 equivalents of cyclohexanone in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (p-TSA).

    • Reflux the mixture for 4-6 hours, collecting the water byproduct in the Dean-Stark trap.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane].

Part 2: Crystallization

Growing high-quality single crystals is often the most challenging step.[6] The choice of solvent and technique is critical. For a molecule like our target, which has moderate polarity, a range of solvents should be screened.

Protocol: Crystal Growth Screening

  • Solvent Selection: In separate small vials, dissolve a few milligrams of the purified compound in a minimal amount of various hot solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and mixtures like ethyl acetate/hexane).[13]

  • Slow Evaporation: Loosely cap the vials and allow the solvent to evaporate slowly over several days.[14] This is often the simplest method.

  • Vapor Diffusion: This technique is excellent for small quantities of material.[14][15]

    • Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane) in a small, open vial.

    • Place this vial inside a larger, sealed jar containing a "poor" solvent (e.g., hexane) in which the compound is less soluble.

    • The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.

  • Crystal Selection: Once crystals have formed, examine them under a microscope. Ideal crystals for X-ray diffraction are single, well-formed, and free of cracks or defects, typically 0.1-0.3 mm in each dimension.[7]

Part 3: X-ray Data Collection and Structure Refinement

This stage is performed using a single-crystal X-ray diffractometer.

Methodology:

  • A suitable crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • The diffractometer collects a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • The collected data is processed to determine the unit cell dimensions and space group.

  • The structure is "solved" using direct methods or other algorithms to obtain an initial model of the atomic positions.

  • This model is "refined" using a least-squares method to best fit the experimental diffraction data. The Flack parameter is calculated during this final refinement stage.[8]

Comparative Analysis: Alternative Techniques

While X-ray crystallography provides an unambiguous answer, it requires a solid, crystalline sample. For oils, non-crystalline solids, or when only solution-state information is desired, other spectroscopic techniques are invaluable.[16]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[17][18] Enantiomers produce mirror-image VCD spectra.[19]

Workflow:

  • Measure the experimental VCD spectrum of the sample in solution.

  • Perform ab initio Density Functional Theory (DFT) calculations to predict the theoretical VCD spectrum for one enantiomer (e.g., the R-enantiomer).[2]

  • Compare the experimental spectrum with the calculated spectrum. A good match in the signs and relative intensities of the bands confirms the absolute configuration.[17]

Causality: The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and their vibrational modes. By accurately calculating the theoretical spectrum for a known configuration, a direct comparison to the experimental data allows for an unambiguous assignment.[18]

Electronic Circular Dichroism (ECD)

ECD is the counterpart to VCD in the ultraviolet-visible range, measuring differential absorption during electronic transitions.[20] It is particularly useful for molecules containing chromophores.

Workflow: The process is analogous to VCD, involving the measurement of the experimental ECD spectrum and comparison with computationally predicted spectra.[21][22] The presence of the nitro-substituted benzene ring in 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] makes it a suitable candidate for ECD analysis.

NMR Spectroscopy with Chiral Reagents

In a standard achiral solvent, enantiomers have identical NMR spectra.[23] However, their spectra can be differentiated by adding a chiral auxiliary agent.

  • Chiral Solvating Agents (CSAs): These form weak, transient diastereomeric complexes with the analyte, leading to small but measurable differences in the chemical shifts for the two enantiomers.[23][24]

  • Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to a chiral reagent (e.g., Mosher's acid) to form stable diastereomers, which have distinct and well-resolved NMR spectra.[][25] By analyzing the chemical shift differences in the resulting diastereomers, the absolute configuration can often be deduced based on established models.[23]

Data Summary and Comparison

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Reagents
Sample State Single CrystalSolution, Neat Liquid, Oil[16]SolutionSolution
Principle X-ray diffraction & anomalous dispersion[8]Differential absorption of circularly polarized IR light[18]Differential absorption of circularly polarized UV-Vis light[20]Formation of diastereomeric complexes with distinct NMR signals[23]
Key Output 3D atomic coordinates, Flack parameter[8]VCD spectrumECD spectrumChemical shift differences (Δδ)
Requirement High-quality single crystalChiral moleculeChromophore requiredSuitable functional group for interaction/derivatization
Ambiguity Highly unambiguousUnambiguous with accurate computation[2]Can be ambiguous if multiple chromophores interactModel-dependent, can be ambiguous
Throughput Lower; crystal growth can be slow[6]HigherHigherHigher

Decision-Making Guide

Choosing the right technique depends on the nature of the sample, the available instrumentation, and the required level of certainty.

G Start Start: Need Absolute Configuration Q1 Is the sample a high-quality single crystal? Start->Q1 Xray Perform Single-Crystal X-ray Crystallography Q1->Xray Yes Q2 Is the sample an oil or cannot be crystallized? Q1->Q2 No Result1 Unambiguous Absolute Configuration Confirmed Xray->Result1 Q3 Does the molecule have a UV-Vis chromophore? Q2->Q3 No, but it's a solid VCD Perform VCD Spectroscopy with DFT Calculations Q2->VCD Yes ECD Perform ECD Spectroscopy with TDDFT Calculations Q3->ECD Yes Q4 Does it have a suitable functional group (e.g., -OH, -NH2)? Q3->Q4 No VCD->Result1 ECD->Result1 NMR Use NMR with Chiral Derivatizing/Solvating Agents Q4->NMR Yes NoMethod Consider derivatization to aid crystallization or introduce a chromophore Q4->NoMethod No NMR->Result1

Sources

Comparative

Spectroscopic Comparison of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] Isomers: A Guide for Researchers

In the fields of medicinal chemistry and materials science, the precise structural characterization of molecules is paramount, as even subtle differences between isomers can lead to vastly different biological activities...

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of medicinal chemistry and materials science, the precise structural characterization of molecules is paramount, as even subtle differences between isomers can lead to vastly different biological activities and physical properties. This guide provides a detailed spectroscopic framework for the differentiation of the primary positional isomers of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane], a compound whose utility in organic synthesis is noted for its unique spirocyclic framework and the reactive potential of its nitro group.[1]

Electrophilic nitration of the parent spiro[1,3-benzodioxole-2,1'-cyclohexane] scaffold is expected to yield two main regioisomers: the 5-nitro and 6-nitro derivatives. The electronic asymmetry introduced by the nitro group's position relative to the spirocyclic system and the dioxole oxygens results in distinct spectroscopic fingerprints. This guide outlines the predicted differences in their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, providing researchers with the analytical tools necessary for unambiguous identification.

Molecular Isomers of Interest

The key to differentiating the 5-nitro and 6-nitro isomers lies in the distinct electronic environment of the aromatic protons and carbons, which is a direct consequence of the nitro group's placement. The standard IUPAC numbering of the benzodioxole ring is used for all spectroscopic assignments.

G cluster_0 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] cluster_1 6-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] isomer_5 isomer_6

Figure 1: Chemical structures of the two primary regioisomers.

Spectroscopic Differentiation Strategy

A multi-technique approach is essential for the conclusive identification of the correct isomer. NMR spectroscopy provides detailed information on the connectivity and electronic environment of atoms, while mass spectrometry reveals the molecular weight and fragmentation patterns. FT-IR is primarily used to confirm the presence of key functional groups.

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation arrow arrow prep Dissolve isomer mixture or isolated compound in appropriate deuterated solvent (e.g., CDCl3 for NMR) or prepare for solid-state analysis (KBr pellet for FT-IR). nmr 1H & 13C NMR Spectroscopy ms Mass Spectrometry (EI/ESI) ftir FT-IR Spectroscopy interpret_nmr Analyze chemical shifts and coupling patterns of aromatic protons. nmr->interpret_nmr interpret_ms Compare fragmentation patterns, looking for characteristic losses (e.g., NO2, HNO2). ms->interpret_ms interpret_ftir Confirm presence of nitro, dioxole, and alkane functional groups. ftir->interpret_ftir conclusion Isomer Identification interpret_nmr->conclusion interpret_ms->conclusion interpret_ftir->conclusion

Figure 2: Workflow for the spectroscopic differentiation of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for distinguishing these positional isomers. The electron-withdrawing nature of the nitro group strongly deshields protons and carbons that are ortho and para to it, causing their signals to appear at a higher chemical shift (downfield).[2]

Causality of Differentiation
  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will be the most informative.

    • In the 5-nitro isomer , the protons at C4 and C6 are ortho and para to the nitro group, respectively, and will be significantly deshielded. The proton at C7, being meta, will be least affected. This will result in three distinct aromatic signals with predictable splitting patterns.

    • In the 6-nitro isomer , the protons at C5 and C7 are both ortho to the nitro group, leading to a strong downfield shift for both. The proton at C4 will be meta and thus less affected. This creates a different set of chemical shifts and coupling constants compared to the 5-nitro isomer.

  • ¹³C NMR: Similar to ¹H NMR, the carbon atoms in the aromatic ring will exhibit different chemical shifts based on their proximity to the nitro group. The carbon directly attached to the nitro group (C5 or C6) will be significantly deshielded, as will the ortho and para carbons.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Consider performing DEPT (Distortionless Enhancement by Polarization Transfer) experiments to aid in the assignment of CH, CH₂, and CH₃ groups.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals for ¹H NMR.

Predicted NMR Data Comparison
Nucleus Predicted Chemical Shift (δ) and Multiplicity Justification
5-Nitro Isomer
H-4 ~7.8-8.0 ppm (d)ortho to NO₂, strongly deshielded.
H-6 ~7.5-7.7 ppm (dd)para to NO₂, deshielded.
H-7 ~7.0-7.2 ppm (d)meta to NO₂, least affected aromatic proton.
Cyclohexane Protons ~1.5-2.0 ppm (m)Aliphatic region, complex multiplets.
C-5 ~145-150 ppmDirectly attached to the electron-withdrawing NO₂ group.
C-4, C-6 ~110-125 ppmortho and para carbons, deshielded relative to parent.
6-Nitro Isomer
H-5 ~7.9-8.1 ppm (s or d)ortho to NO₂, strongly deshielded.
H-7 ~7.6-7.8 ppm (d)ortho to NO₂, strongly deshielded.
H-4 ~7.1-7.3 ppm (d)meta to NO₂, least affected aromatic proton.
Cyclohexane Protons ~1.5-2.0 ppm (m)Aliphatic region, similar to the 5-nitro isomer.
C-6 ~145-150 ppmDirectly attached to the electron-withdrawing NO₂ group.
C-5, C-7 ~108-120 ppmortho carbons, deshielded relative to parent.

Note: These are predicted values based on general substituent effects and may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent tool for confirming the successful nitration and the presence of the core spiro[1,3-benzodioxole-2,1'-cyclohexane] structure. While it is less effective than NMR for differentiating positional isomers, subtle differences in the fingerprint region may be observable.

Causality of Differentiation

The primary value of FT-IR is in functional group identification. The strong, characteristic absorptions of the nitro group are easily identified.[3] The position of the nitro group can subtly influence the C-H out-of-plane bending vibrations of the aromatic ring, but these differences can be minor and difficult to assign definitively without reference spectra.

Experimental Protocol: FT-IR
  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

    • The spectral range should be from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected Characteristic IR Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
Asymmetric NO₂ Stretch ~1520 - 1560 cm⁻¹ (strong)Aromatic Nitro Group[1][4][5]
Symmetric NO₂ Stretch ~1340 - 1360 cm⁻¹ (strong)Aromatic Nitro Group[1][4][5]
Aromatic C=C Stretch ~1600, ~1480 cm⁻¹Benzene Ring
Aliphatic C-H Stretch ~2850 - 2950 cm⁻¹Cyclohexane Ring
C-O-C Asymmetric Stretch ~1220 - 1260 cm⁻¹Dioxole Ring
C-O-C Symmetric Stretch ~1030 - 1050 cm⁻¹Dioxole Ring
Aromatic C-H Out-of-Plane Bending ~800 - 900 cm⁻¹Substituted Benzene

Note: The absorption frequencies for both isomers are expected to be very similar. The primary use of this data is for structural confirmation rather than isomer differentiation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns. The position of the nitro group can influence which fragmentation pathways are favored, leading to differences in the relative abundances of certain fragment ions.[6][7][8]

Causality of Differentiation

Upon ionization (e.g., by electron impact), the molecular ion is formed. This high-energy ion can then fragment in characteristic ways. For nitroaromatic compounds, common fragmentation pathways include the loss of •NO₂, HNO₂, and •NO.[6][7] The stability of the resulting fragment ions can be influenced by the position of the original nitro group relative to the other substituents, potentially leading to different relative intensities of these fragments in the mass spectra of the two isomers. This dependency of fragmentation on substituent position is a known phenomenon used for isomer differentiation.[6][8]

Experimental Protocol: MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile, thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is suitable. Alternatively, direct infusion using Electrospray Ionization (ESI) can be used.

  • Ionization:

    • EI: Use a standard electron energy of 70 eV. This provides reproducible fragmentation patterns that are useful for library matching and structural elucidation.

    • ESI: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the ESI source. This is a softer ionization technique that will likely show a prominent molecular ion or protonated molecule peak.

  • Mass Analysis: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).

  • Tandem MS (MS/MS) (Optional): For more detailed structural information, isolate the molecular ion (or protonated molecule) and subject it to collision-induced dissociation (CID). This will provide a fragmentation spectrum of the parent ion, which can be highly specific to the isomer.

Predicted Key Fragments

Molecular Formula: C₁₂H₁₃NO₄ Molecular Weight: 235.24 g/mol

m/z Predicted Fragment Fragmentation Pathway Expected Significance
235[M]⁺•Molecular IonShould be visible, especially with ESI.
189[M - NO₂]⁺Loss of nitro radicalA major and characteristic fragment for nitroaromatics.[7]
188[M - HNO₂]⁺Loss of nitrous acidAnother common pathway, especially if a source of hydrogen is available.
205[M - NO]⁺Loss of nitric oxide radicalOften observed in nitroaromatic compounds.[7][8]

Note: The key to differentiation will be the relative abundance of these and other smaller fragments, which is difficult to predict with certainty but will be empirically different between the two isomers.

Conclusion

The unambiguous differentiation of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] and its 6-nitro isomer is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR spectroscopy stands out as the most powerful tool , offering clear and predictable differences in the chemical shifts and coupling patterns of the aromatic protons. Mass spectrometry provides confirmatory evidence through distinct fragmentation patterns or relative ion abundances, while FT-IR serves to validate the presence of the key functional moieties. By employing the protocols and predictive data outlined in this guide, researchers can confidently assign the correct structure to their synthesized or isolated compounds, ensuring the integrity of their subsequent studies.

References

  • Schmidt, J., B. G. G., & H. von der Goltz. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 40(7), 895-906. Available from: [Link]

  • Schmidt, J., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available from: [Link]

  • Al-Naiema, I. M., & Al-Allaf, T. A. K. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Pollution Research, 9(6), 1147-1155. Available from: [Link]

  • Panicker, C. Y., Varghese, H. T., & Mary, Y. S. (2012). FTIR, FT-Raman and DFT Calculations of 5-Nitro-1,3-Benzodioxole. Oriental Journal of Chemistry, 28(2), 1037-1041. Available from: [Link]

  • Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. (2022). Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Mass Spectrometry: The Elimination of CO from Substituted Nitro Naphthalenes. (n.d.). De Gruyter. Available from: [Link]

  • Panicker, C. Y., Varghese, H. T., & Mary, Y. S. (2012). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. SciSpace. Available from: [Link]

  • 5-nitrospiro[1,3-benzodioxole-2,1'-cyclopentane]. (n.d.). MySkinRecipes. Available from: [Link]

  • Chemical shifts. (n.d.). University of Regensburg. Available from: [Link]

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

  • Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-. (2018). SIELC Technologies. Available from: https://sielc.com/compound-spiro-1-3-benzodioxole-2-1-cyclohexane-5-5-dithiobis-6-nitro.html
  • 5-nitro-6-[(6-nitro-1,3-benzodioxol-5-yl)disulfanyl]-1,3-benzodioxole. (n.d.). SpectraBase. Available from: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]

For Researchers, Scientists, and Drug Development Professionals This guide provides essential, immediate safety and logistical information for the handling of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]. As a novel c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]. As a novel compound, specific toxicological data is limited; therefore, this guidance is synthesized from the known hazards of its structural motifs: nitroaromatic compounds and benzodioxoles. A conservative approach to personal protective equipment (PPE) is paramount to ensure personnel safety.

Hazard Analysis: Understanding the Risks

5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] is not extensively characterized. However, its constituent functional groups suggest a specific hazard profile that dictates our PPE recommendations.

  • Nitroaromatic Compounds: This class of chemicals is associated with potential systemic effects. Aromatic nitro compounds can cause methemoglobinemia, which leads to cyanosis, headaches, and a drop in blood pressure.[1] They are often classified as skin, eye, and respiratory irritants.[1][2]

  • Benzodioxole Moiety: The 1,3-benzodioxole structure is present in compounds that can be harmful if swallowed or inhaled, and may cause skin and eye irritation.[3][4][5][6] Some benzodioxole derivatives are also flammable.[3][4]

Given these potential hazards, all handling of 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] should be conducted with the assumption that it is a potent compound, requiring stringent safety protocols to minimize exposure.[7][8][9]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is mandatory to provide comprehensive protection.[1][2] This includes primary engineering controls, such as a certified chemical fume hood, and the following personal protective equipment:

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety Goggles & Face ShieldSafety goggles that conform to EN 166 or OSHA 29 CFR 1910.133 standards must be worn at all times.[2] Due to the risk of splashes, a face shield worn over safety goggles is required, especially when handling solutions or performing transfers.[7][10][11]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for short-term protection against a broad range of chemicals.[2][10] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected.[2] For prolonged operations, consider double-gloving.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect the skin and clothing from potential splashes.[2][10] For operations with a higher risk of significant contamination, disposable coveralls should be considered.[7]
Respiratory Protection NIOSH-Approved RespiratorWhen handling the solid compound, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary to prevent inhalation of airborne particles.[2] The choice between a disposable mask and a half-face or full-face respirator will depend on the scale of the operation and a risk assessment.[12]
Foot Protection Closed-Toed ShoesAppropriate footwear that covers the entire foot is a minimum requirement in any laboratory setting.[10] Perforated shoes or sandals are not permitted.[13]
Step-by-Step Protocol for Donning and Doffing PPE

Correctly putting on and taking off PPE is as critical as its selection to prevent cross-contamination.

Donning Procedure:

  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Body Protection: Put on the laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection: If required, fit your respirator. Ensure a proper seal according to the manufacturer's instructions.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Hand Protection: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Procedure (to be performed in a designated area):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.[14]

  • Hand Hygiene: Wash your hands.

  • Face Shield and Goggles: Remove the face shield from the back, followed by the goggles.

  • Laboratory Coat: Unbutton and remove the lab coat, folding the contaminated exterior inwards.

  • Respiratory Protection: Remove your respirator from the back.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane].

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_procedure Operational Phase cluster_disposal Disposal Phase start Start: Handling 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane] sds_review Review available SDS for related compounds (e.g., 1,3-Benzodioxole, 5-nitro-) start->sds_review risk_assessment Conduct Risk Assessment (Consider scale, physical form, and procedure) eye_face Select Eye/Face Protection: - Safety Goggles (minimum) - Face Shield (for splash risk) risk_assessment->eye_face hand Select Hand Protection: - Chemical-Resistant Nitrile Gloves risk_assessment->hand body Select Body Protection: - Flame-Resistant Lab Coat risk_assessment->body respiratory Select Respiratory Protection: (if handling powder or aerosol risk) - NIOSH-Approved Respirator risk_assessment->respiratory sds_review->risk_assessment donning Follow Correct Donning Procedure eye_face->donning hand->donning body->donning respiratory->donning handling Perform Chemical Handling in Fume Hood donning->handling doffing Follow Correct Doffing Procedure handling->doffing dispose Dispose of Contaminated PPE in Designated Hazardous Waste doffing->dispose end End dispose->end

Caption: Workflow for PPE Selection and Use.

Operational and Disposal Plans

Spill Management: In the event of a spill, evacuate the area and prevent unprotected personnel from entering. Wearing the appropriate PPE, absorb the spill with an inert, non-combustible material like vermiculite or sand.[14] Collect the contaminated material into a designated hazardous waste container.

Waste Disposal: All waste containing 5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane], including contaminated consumables, must be treated as hazardous waste. Organic nitro compounds can be incompatible with strong oxidizing and reducing agents.[15] Never mix nitric acid waste with organic compounds.[16] Follow your institution's guidelines for the disposal of chemical waste, ensuring containers are clearly labeled.[14] For specific guidance on the degradation of nitroaromatic compounds, consult relevant literature or your institution's environmental health and safety office.

References

  • Essential Safety and Handling Guide for Potent Chemical Compounds - Benchchem. (n.d.).
  • PPE and Safety for Chemical Handling - ACS Material. (2020, July 14).
  • Science Safety: Picking Out Proper Personal Protective Equipment (PPE). (n.d.).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Safe Disposal of 3-Nitrocyclopent-1-ene: A Procedural Guide - Benchchem. (n.d.).
  • It's more than just being Fragile : How to Handle Potent Formulation? - Esco Pharma. (2017, September 25).
  • Comprehensive Guide to Lab PPE (Personal Protective Equipment) - Westlab Canada. (2023, July 14).
  • Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
  • Personal protective equipment for handling 3-Nitrobenzaldoxime - Benchchem. (n.d.).
  • Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization - Outsourced Pharma. (n.d.).
  • Part D: Chemical Safety Procedures for Laboratories - UW-La Crosse. (n.d.).
  • 1,3-Benzodioxole - Apollo Scientific. (2022, September 16).
  • General Lab Safety Procedure - Caltech CCE. (n.d.).
  • Organic Nitro Compounds Waste Compatibility - CP Lab Safety. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Safe disposal of carcinogenic nitrosamines - PubMed - NIH. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2014, February 5).
  • 1,3-Benzodioxole - Safety Data Sheet - ChemicalBook. (n.d.).
  • Personal protective equipment for handling 3-Nitro-4-phenylmethoxybenzamide - Benchchem. (n.d.).
  • Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 27).
  • PPE for Hazardous Chemicals - Canada Safety Training. (n.d.).
  • Safety data sheet - CPAChem. (n.d.).
  • Chemical Protection - considerations for PPE when handling hazardous chemicals. (n.d.).
  • SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID - Yale Environmental Health & Safety. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]
Reactant of Route 2
5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]
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